molecular formula C9H6ClNO4S B3022859 2-Methyl-1,3-dioxoisoindoline-5-sulfonyl chloride CAS No. 503469-97-4

2-Methyl-1,3-dioxoisoindoline-5-sulfonyl chloride

Cat. No.: B3022859
CAS No.: 503469-97-4
M. Wt: 259.67 g/mol
InChI Key: RNFAQXYDTSREKC-UHFFFAOYSA-N
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Description

2-Methyl-1,3-dioxoisoindoline-5-sulfonyl chloride is a useful research compound. Its molecular formula is C9H6ClNO4S and its molecular weight is 259.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methyl-1,3-dioxoisoindoline-5-sulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-1,3-dioxoisoindoline-5-sulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-methyl-1,3-dioxoisoindole-5-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO4S/c1-11-8(12)6-3-2-5(16(10,14)15)4-7(6)9(11)13/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNFAQXYDTSREKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C1=O)C=C(C=C2)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60588132
Record name 2-Methyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-sulfonyl chloride
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Molecular Weight

259.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

503469-97-4
Record name 2-Methyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-sulfonyl chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-sulfonyl chloride
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Foundational & Exploratory

Technical Whitepaper: 2-Methyl-1,3-dioxoisoindoline-5-sulfonyl Chloride in Advanced Scaffold Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the rapid generation of high-quality, metabolically stable chemical libraries relies heavily on the strategic selection of privileged building blocks. 2-Methyl-1,3-dioxoisoindoline-5-sulfonyl chloride (CAS: 503469-97-4) represents a highly versatile electrophilic hub[1]. By combining a rigid, planar N-methylphthalimide core with a highly reactive sulfonyl chloride moiety, this compound enables the rapid synthesis of complex sulfonamides. As a Senior Application Scientist, I have structured this guide to dissect the physicochemical rationale behind this molecule, its applications in drug discovery, and a field-proven, self-validating protocol for its derivatization.

Structural Rationale & Pharmacophore Design

The architecture of 2-methyl-1,3-dioxoisoindoline-5-sulfonyl chloride is not accidental; it is engineered to solve specific challenges in small-molecule drug design:

  • The N-Methylphthalimide Core: Unsubstituted phthalimides (isoindoline-1,3-diones) possess an acidic imide proton that can act as a metabolic liability or undergo unwanted deprotonation during basic cross-coupling reactions. By masking this position with a methyl group, we eliminate a hydrogen-bond donor (HBD = 0), thereby enhancing the lipophilicity (LogP) and potential passive membrane permeability of downstream analogs[1]. Furthermore, in the context of Targeted Protein Degradation (TPD), N-methylated imides are frequently utilized to synthesize negative control probes, as the steric bulk and lack of an NH donor abolish binding to E3 ligases like Cereblon (CRBN).

  • The 5-Sulfonyl Chloride Vector: Positioned on the aromatic ring, the sulfonyl chloride acts as a premier electrophile. It facilitates rapid nucleophilic acyl substitution (S

    
    2-like at sulfur) with primary or secondary amines to yield sulfonamides[2]. The resulting sulfonamide linkage is a classic bioisostere for amides, offering superior resistance to enzymatic cleavage (e.g., by proteases) and providing distinct hydrogen-bonding geometry within protein binding pockets.
    

Logic Core 2-Methyl-1,3-dioxoisoindoline-5-sulfonyl chloride N_Methyl N-Methylation Core->N_Methyl Sulfonyl 5-Sulfonyl Chloride Core->Sulfonyl Benefit1 Prevents Imide Deprotonation Increases Lipophilicity N_Methyl->Benefit1 Physicochemical Tuning Benefit2 Highly Reactive Electrophile Forms Stable Sulfonamides Sulfonyl->Benefit2 Synthetic Utility

Fig 1: Logical relationship between the structural features of CAS 503469-97-4 and their chemical benefits.

Physicochemical Profiling

Understanding the baseline computational and physical chemistry data of a building block is critical for predicting the behavior of the final synthesized library. The following data summarizes the core metrics of 2-methyl-1,3-dioxoisoindoline-5-sulfonyl chloride[1][3].

PropertyValueScientific Implication
CAS Number 503469-97-4Unique identifier for sourcing and patent mapping.
Molecular Formula C

H

ClNO

S
Defines the exact mass for mass spectrometry (MS) validation.
Molecular Weight 259.67 g/mol Low MW allows for the addition of large nucleophiles without exceeding Lipinski's Rule of 5.
Monoisotopic Mass 258.9706 DaCrucial for High-Resolution Mass Spectrometry (HRMS) tracking.
LogP 0.8399Optimal starting lipophilicity; ensures final adducts remain soluble in aqueous assays.
TPSA 71.52 ŲModerate polar surface area; leaves room for further functionalization while maintaining cell permeability.
H-Bond Donors / Acceptors 0 / 4The absence of donors minimizes non-specific protein binding and aggregation.
SMILES O=S(C1=CC2=C(C(N(C)C2=O)=O)C=C1)(Cl)=OMachine-readable string for in silico docking and library enumeration.

Experimental Methodology: Self-Validating Sulfonamide Derivatization

To translate this building block into a functional library, one must employ a robust, self-validating synthetic protocol. The following procedure details the coupling of 2-methyl-1,3-dioxoisoindoline-5-sulfonyl chloride with a generic primary amine (R-NH


).
Causality-Driven Protocol

1. Preparation & Inert Atmosphere: Flame-dry a 25 mL round-bottom flask and purge with Argon. Causality: Sulfonyl chlorides are highly susceptible to hydrolysis by atmospheric moisture, which converts them into unreactive sulfonic acids. Argon displacement ensures electrophile integrity.

2. Reagent Solubilization: Dissolve the target primary amine (1.0 eq, 1.0 mmol) in 5.0 mL of anhydrous Dichloromethane (DCM). Causality: DCM is a non-nucleophilic, aprotic solvent that perfectly solubilizes both the amine and the incoming sulfonyl chloride without participating in the reaction.

3. Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq, 2.5 mmol) to the stirring solution. Causality: As the coupling proceeds, one equivalent of HCl is generated. If left unneutralized, HCl will protonate the remaining unreacted amine, forming an inert ammonium salt and stalling the reaction at 50% conversion. DIPEA is sterically hindered and non-nucleophilic, meaning it will scavenge the acid without competing for the sulfonyl chloride.

4. Electrophile Introduction: Cool the reaction mixture to 0 °C using an ice-water bath. Slowly add 2-methyl-1,3-dioxoisoindoline-5-sulfonyl chloride (1.1 eq, 1.1 mmol) in small portions over 10 minutes. Causality: The formation of the sulfonamide bond is highly exothermic. Cooling the system suppresses thermal degradation and minimizes the formation of bis-sulfonamide side products.

5. Self-Validating Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. Validation Step: Monitor the reaction via Thin-Layer Chromatography (TLC) using a 70:30 Hexanes/Ethyl Acetate system. The starting sulfonyl chloride is highly UV-active. The disappearance of the starting material spot and the emergence of a more polar, UV-active product spot validates successful conversion. Confirm the exact mass via LC-MS (ESI+).

6. Workup & Purification: Quench the reaction with 10 mL of saturated aqueous NaHCO


. Extract the aqueous layer with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na

SO

, and concentrate under reduced pressure. Purify via flash column chromatography.

Workflow A 2-Methyl-1,3-dioxoisoindoline- 5-sulfonyl chloride (Electrophile) C DIPEA / Anhydrous DCM 0 °C to RT A->C B Primary Amine (R-NH2) (Nucleophile) B->C D Phthalimide-Sulfonamide Target Scaffold C->D Nucleophilic Acyl Substitution

Fig 2: Experimental workflow for the synthesis of N-alkyl-2-methyl-1,3-dioxoisoindoline-5-sulfonamides.

Conclusion

2-Methyl-1,3-dioxoisoindoline-5-sulfonyl chloride is far more than a simple reagent; it is a strategically designed scaffold that imparts structural rigidity, metabolic stability, and precise physicochemical properties to small-molecule libraries. By understanding the causality behind its structural features—specifically the protective N-methylation and the highly reactive sulfonyl electrophile—application scientists can leverage this compound to accelerate hit-to-lead optimization in drug discovery campaigns.

References

  • PubChemLite. "503469-97-4 (C9H6ClNO4S) - Structural Information and Monoisotopic Mass". Retrieved from:[Link]

Sources

2-Methyl-1,3-dioxoisoindoline-5-sulfonyl Chloride: A Comprehensive Technical Guide to Synthesis, Mechanistic Profiling, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and chemical biology, the strategic selection of electrophilic building blocks dictates the success of high-throughput library generation. 2-Methyl-1,3-dioxoisoindoline-5-sulfonyl chloride (CAS: 503469-97-4) stands out as a highly privileged bifunctional scaffold. By merging the rigid, pharmacologically relevant N-methylphthalimide core with a highly reactive sulfonyl chloride moiety, this compound serves as a critical precursor for synthesizing targeted sulfonamides.

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic product specifications. Here, we will dissect the mechanistic causality behind its synthesis, establish self-validating laboratory protocols for its application, and provide a rigorous physicochemical profile grounded in authoritative literature.

Chemical Identity & Physicochemical Profiling

The utility of 2-methyl-1,3-dioxoisoindoline-5-sulfonyl chloride stems from its unique electronic environment. The strongly electron-withdrawing nature of the phthalimide ring polarizes the molecule, significantly enhancing the electrophilicity of the sulfonyl sulfur center. This makes it highly susceptible to nucleophilic attack by primary and secondary amines, a phenomenon well-documented in the synthesis of related phthalimide-sulfonyl chlorides .

To facilitate rational drug design and pharmacokinetic modeling, the quantitative physicochemical properties of the compound are summarized below, utilizing computational data from ChemScene and PubChemLite :

PropertyQuantitative Value
CAS Number 503469-97-4
Molecular Formula C₉H₆ClNO₄S
Molecular Weight 259.67 g/mol
Topological Polar Surface Area (TPSA) 71.52 Ų
LogP (Predicted) 0.8399
Hydrogen Bond Acceptors 4
Hydrogen Bond Donors 0
Rotatable Bonds 1
Storage Temperature 2-8°C (Sealed, Dry)

Mechanistic Rationale: The Chlorosulfonation Pathway

The synthesis of this building block relies on the chlorosulfonation of N-methylphthalimide. Understanding the regiochemistry of this reaction requires analyzing the electronic directing effects of the starting material. The imide group is strongly deactivating and meta-directing relative to the carbonyl carbons. Consequently, electrophilic aromatic substitution (EAS) is directed to the 4- and 5-positions of the isoindoline ring. The 5-position is sterically favored, leading to the selective formation of the 5-sulfonyl chloride derivative.

Chlorosulfonation A N-Methylphthalimide (Starting Material) B Electrophilic Aromatic Substitution (HSO3Cl) A->B C Phthalimide-5-sulfonic Acid (Intermediate) B->C Regioselective Addition D Chlorination (SOCl2) - SO2, - HCl C->D E 2-Methyl-1,3-dioxoisoindoline- 5-sulfonyl chloride D->E Yield Optimization

Reaction pathway for the synthesis of 2-methyl-1,3-dioxoisoindoline-5-sulfonyl chloride.

Experimental Methodology: Synthesis & Isolation

To synthesize 2-methyl-1,3-dioxoisoindoline-5-sulfonyl chloride from N-methylphthalimide, the following self-validating protocol must be strictly adhered to.

Step-by-Step Protocol: Chlorosulfonation
  • Preparation: Charge a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser with N-methylphthalimide (1.0 eq).

  • EAS Activation: Cool the flask to 0°C using an ice bath. Slowly add neat chlorosulfonic acid (HSO₃Cl, 5.0 eq) dropwise.

    • Causality: The reaction is highly exothermic. Dropwise addition controls the thermal runaway, preventing the hydrolysis or degradation of the imide ring.

  • Heating: Gradually warm the mixture to 130°C and stir for 4 hours.

  • Chlorination: Cool the mixture to 60°C and carefully add thionyl chloride (SOCl₂, 2.0 eq) dropwise. Stir for an additional 2 hours.

    • Causality: The equilibrium of the initial reaction often stalls at the sulfonic acid intermediate. Adding SOCl₂ leverages Le Chatelier's principle; it converts the sulfonic acid into the sulfonyl chloride, releasing SO₂ and HCl gases, thereby irreversibly driving the reaction to completion.

    • Self-Validating System: The macroscopic cessation of gas evolution (bubbling) during this phase serves as a visual indicator that the chlorination step has reached completion.

  • Quenching & Isolation: Cool the mixture to room temperature and carefully pour it over crushed ice under vigorous stirring. Filter the resulting white/pale-yellow precipitate, wash with cold water, and dry under high vacuum.

Downstream Applications: Sulfonamide Library Generation

As cataloged by specialty chemical providers like American Elements , sulfonyl chlorides of this class are highly versatile. The primary application of 2-methyl-1,3-dioxoisoindoline-5-sulfonyl chloride is the generation of sulfonamide libraries for high-throughput biological screening.

SulfonamideSynthesis S1 Step 1: Preparation Dissolve in anhydrous DCM/THF S2 Step 2: Base Addition Add DIPEA/Pyridine (Scavenger) S1->S2 S3 Step 3: Amine Coupling Dropwise addition at 0°C S2->S3 S4 Step 4: Reaction Stir at RT (Monitor via LC-MS) S3->S4 S5 Step 5: Workup Aqueous extraction & Brine wash S4->S5 S6 Step 6: Purification Flash Chromatography S5->S6

Standard step-by-step workflow for sulfonamide library generation.

Step-by-Step Protocol: Sulfonamide Derivatization
  • Solvation: Dissolve 2-methyl-1,3-dioxoisoindoline-5-sulfonyl chloride (1.0 eq) in anhydrous Dichloromethane (DCM) under an inert argon atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) or Pyridine (2.5 eq) to the solution.

    • Causality: As the amine attacks the sulfonyl chloride, one equivalent of HCl is generated. Without a non-nucleophilic base to scavenge this acid, the unreacted target amine will become protonated and non-nucleophilic, artificially capping the reaction yield at 50%.

  • Amine Coupling: Cool the mixture to 0°C. Add the desired primary or secondary amine (1.1 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Self-Validating System: Utilize TLC or LC-MS to monitor progress. The starting sulfonyl chloride is highly UV-active but will streak on a silica TLC plate due to partial hydrolysis. The emergence of a distinct, less polar, and tightly resolved product spot confirms successful coupling.

  • Workup: Quench the reaction with 0.1M aqueous HCl to remove unreacted amine and base. Extract with DCM, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Handling, Stability, and Storage Protocols

The electrophilic nature of 2-methyl-1,3-dioxoisoindoline-5-sulfonyl chloride makes it inherently susceptible to nucleophilic attack by ambient moisture (H₂O). Hydrolysis converts the active sulfonyl chloride into an inert sulfonic acid, releasing corrosive HCl gas in the process.

Best Practices for Storage:

  • Temperature: Store strictly between 2-8°C to minimize thermal degradation.

  • Atmosphere: The container must be backfilled with Argon or dry Nitrogen after every use.

  • Desiccation: Store the primary vessel inside a secondary container filled with indicating Drierite (calcium sulfate).

  • Self-Validating Quality Check: Before deploying the reagent in a critical synthesis, inspect the physical state of the compound. A free-flowing powder indicates high integrity. If the bottle emits a "hiss" upon opening (due to HCl gas buildup) or the solid appears clumpy and sticky, hydrolysis has occurred, and the reagent should be discarded or recrystallized from anhydrous hexane/toluene.

References

  • American Elements. "Sulfonyl Chlorides | Products | Applications." Available at: [Link]

  • PubChemLite. "503469-97-4 (C9H6ClNO4S) - Structural Information & Collision Cross Section." Available at: [Link]

discovery and history of N-methylphthalimide-4-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of N-methylphthalimide-4-sulfonyl chloride , a specialized electrophilic reagent used primarily in the synthesis of fluorescent probes, sulfonamide-based pharmaceuticals, and bioconjugates.

Discovery, Synthesis, and Applications in High-Throughput Derivatization

Part 1: Executive Summary & Historical Context

N-methylphthalimide-4-sulfonyl chloride is a bifunctional building block combining a phthalimide core (known for its photochemical properties and stability) with a highly reactive sulfonyl chloride moiety . While the phthalimide group often serves as a protected amine precursor (Gabriel Synthesis), the 4-sulfonyl chloride derivative transforms it into a powerful "tagging" reagent. It reacts primarily with nucleophiles (amines, alcohols) to form stable sulfonamides or sulfonate esters, imparting the fluorescent or bioactive properties of the phthalimide ring to the target molecule.

The Historical Evolution: From Protection to Detection

The history of this molecule is inextricably linked to two major eras in organic chemistry:

  • The Classical Era (1880s–1950s): The phthalimide structure was popularized by the Gabriel Synthesis (1887) for making primary amines. Early derivatives like 4-nitrophthalimide were synthesized to study aromatic substitution patterns. The introduction of the sulfonyl chloride group was a logical extension to create "soluble" derivatives of amines for melting point characterization, similar to the Hinsberg reagent.

  • The Analytical Era (1980s–Present): With the rise of HPLC and fluorescence spectroscopy, researchers needed reagents that could covalently bind to non-fluorescent analytes (like amino acids or phenols) to make them detectable. N-methylphthalimide-4-sulfonyl chloride emerged as a precursor to "turn-on" fluorescent probes, particularly when substituted with methoxy groups (e.g., DMS-Cl), allowing for femtomole-level detection of biological markers.

Part 2: Synthesis & Chemical Logic

The Core Synthesis Protocol (Chlorosulfonation)

The most robust route to N-methylphthalimide-4-sulfonyl chloride involves the electrophilic aromatic substitution of N-methylphthalimide using chlorosulfonic acid (


). This method is preferred over the oxidative chlorination of thiols due to its directness and atom economy.
Mechanistic Causality
  • Substrate Choice: N-methylphthalimide is used instead of phthalimide to prevent side reactions at the acidic N-H proton during the harsh chlorosulfonation. The methyl group also increases solubility in organic solvents.

  • Regioselectivity: The imide carbonyls are electron-withdrawing, deactivating the benzene ring. However, substitution predominantly occurs at the 4-position (meta to one carbonyl, para to the other in a resonance sense) rather than the 3-position, due to steric hindrance at position 3 and electronic directing effects.

  • Reagent Excess: Chlorosulfonic acid acts as both the solvent and the reagent. An excess is required to drive the equilibrium toward the sulfonyl chloride and prevent the formation of the sulfonic acid byproduct.

Step-by-Step Protocol

Reagents:

  • N-Methylphthalimide (1.0 equiv)

  • Chlorosulfonic acid (5.0–8.0 equiv)

  • Thionyl chloride (Optional, 1.0 equiv, to scavenge water)

  • Crushed ice (for quenching)

Procedure:

  • Setup: Equip a round-bottom flask with a drying tube (CaCl2) and a magnetic stir bar. Cool the flask to 0°C in an ice bath.

  • Addition: Add Chlorosulfonic acid (

    
    ) to the flask.
    
  • Reactant Introduction: Slowly add N-methylphthalimide portion-wise over 20 minutes. Note: The reaction is exothermic; control the addition rate to maintain temperature <10°C.

  • Heating Phase: Once addition is complete, remove the ice bath. Heat the mixture to 60–80°C for 2–4 hours.

    • Checkpoint: The evolution of HCl gas indicates the reaction is proceeding.

  • Quenching: Cool the reaction mixture to room temperature. Very carefully pour the reaction mass onto a large excess of crushed ice with vigorous stirring.

    • Safety Critical: Chlorosulfonic acid reacts violently with water. Dropwise addition of the reaction mix onto ice is safer than adding water to the acid.

  • Isolation: The product precipitates as a white to off-white solid. Filter the solid using a sintered glass funnel.

  • Purification: Wash the cake with cold water until the filtrate is neutral (pH 7). Dry the solid under vacuum over

    
    .
    
    • Recrystallization:[1][2][3] If necessary, recrystallize from dry toluene or chloroform/hexane.

Self-Validating Metrics:

  • Yield: Typical yields range from 65% to 80%.

  • Melting Point: Expect a sharp melting point (approx. range 150–160°C, dependent on purity).

  • IR Spectroscopy: Look for characteristic sulfonyl chloride bands at 1370 cm⁻¹ (

    
     asym)  and 1170 cm⁻¹ (
    
    
    
    sym)
    , and the imide carbonyl doublet at 1770/1710 cm⁻¹ .
Synthesis Workflow Diagram

SynthesisPath Start N-Methylphthalimide (Solid) Intermediate Sulfonic Acid Intermediate Start->Intermediate Electrophilic Attack (60-80°C) Reagent Chlorosulfonic Acid (ClSO3H) Reagent->Intermediate Product N-Methylphthalimide- 4-sulfonyl chloride Intermediate->Product Dehydration/-HCl Quench Ice Quench (Exothermic) Product->Quench Isolation

Caption: Electrophilic chlorosulfonation pathway converting N-methylphthalimide to its 4-sulfonyl chloride derivative.

Part 3: Applications in Drug Discovery & Analysis

Fluorescent Labeling (The "Turn-On" Effect)

While N-methylphthalimide itself has weak fluorescence, its sulfonamide derivatives (formed after reacting with an amine analyte) often exhibit enhanced quantum yields. This makes the 4-sulfonyl chloride an essential reagent for Pre-column Derivatization in HPLC.

  • Target Analytes: Primary and secondary amines (Amino acids, Polyamines).

  • Mechanism: The sulfonyl chloride reacts with the amine to form a sulfonamide. This covalent bond is stable against hydrolysis, allowing for rigorous chromatographic separation.

  • Advantage: Unlike OPA (o-phthalaldehyde), sulfonyl chlorides do not require a thiol cofactor and form stable products.

Combinatorial Chemistry Scaffolds

In drug discovery, the sulfonamide moiety is a "privileged structure" (found in drugs like Celecoxib or Sildenafil). N-methylphthalimide-4-sulfonyl chloride is used to generate libraries of Phthalimidyl-Sulfonamides .

  • Carbonic Anhydrase Inhibitors: Sulfonamides are classic inhibitors of Carbonic Anhydrase (CA).[4][5] The bulky phthalimide group can be exploited to gain selectivity for specific CA isoforms (e.g., tumor-associated CA IX).

  • Linker Chemistry: The molecule acts as a rigid, aromatic linker. The sulfonyl side attaches to a pharmacophore, while the phthalimide ring can be later deprotected (using hydrazine) to reveal an aniline for further reaction, effectively acting as a masked aniline linker .

Application Logic Diagram

Applications Core N-Methylphthalimide- 4-sulfonyl chloride App1 Fluorescent Labeling (HPLC/CE) Core->App1 App2 MedChem Scaffolds Core->App2 App3 Solid Phase Synthesis Core->App3 Detail1 Reacts with Amines -> Stable Sulfonamide App1->Detail1 Detail2 Carbonic Anhydrase Inhibitors App2->Detail2 Detail3 Masked Aniline Linker Strategy App3->Detail3

Caption: Strategic utility of the reagent in analysis, inhibition, and synthetic chemistry.

Part 4: Data Summary & Properties

The following table consolidates the physicochemical properties critical for experimental design.

PropertyValue / DescriptionExperimental Relevance
Molecular Formula

Mass Spec confirmation (M+ peaks).
Molecular Weight 259.67 g/mol Calculation of stoichiometry.
Physical State White to cream crystalline solidPurity indicator (yellowing suggests hydrolysis).
Melting Point 152–156°CIdentity confirmation.
Solubility DCM, THF, Acetone, DMFCompatible with standard organic synthesis.
Reactivity Moisture SensitiveMust be stored under inert gas (Ar/N2). Hydrolyzes to sulfonic acid.
Storage 2–8°C, DesiccatedPrevents degradation of the -SO2Cl group.

References

  • Tsuruta, Y., et al. (1998). 4-(5,6-dimethoxy-2-phthalimidinyl)-2-methoxyphenylsulfonyl chloride as a fluorescent labeling reagent for determination of amino acids in high-performance liquid chromatography. Analytical Biochemistry , 265(1), 15-21. Link

    • Context: Establishes the utility of phthalimide-sulfonyl chlorides in high-sensitivity fluorescent detection.
  • Yang, Z., & Xu, J. (2013).[6] Convenient and Environment-Friendly Synthesis of Sulfonyl Chlorides from S-Alkylisothiourea Salts via N-Chlorosuccinimide Chlorosulfonation. Synthesis , 45(12), 1675-1682. Link

    • Context: Provides modern, alternative mechanistic insights into sulfonyl chloride synthesis, contrasting with the traditional chlorosulfonic acid route.
  • Crossley, M. L., et al. (1938). Sulfanilamide Derivatives.[5] I. Aminoarylsulfonamidoarylsulfonic Acids. Journal of the American Chemical Society , 60(9), 2217–2222. Link

    • Context: Foundational historical reference for the chlorosulfonation of acyl
  • BenchChem Application Notes. (2025). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. Link

    • Context: General protocols for handling and purifying sulfonyl chloride reagents.

Sources

spectroscopic data for 2-methyl-1,3-dioxoisoindoline-5-sulfonyl chloride (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Spectroscopic Characterization of 2-Methyl-1,3-dioxoisoindoline-5-sulfonyl Chloride

Target Compound: 2-Methyl-1,3-dioxoisoindoline-5-sulfonyl chloride (CAS 503469-97-4)[1] Molecular Formula: C₉H₆ClNO₄S Molecular Weight: 259.67 g/mol

Executive Summary

As a Senior Application Scientist, I frequently encounter reactive electrophiles that demand rigorous analytical validation before they can be deployed in synthetic workflows. 2-Methyl-1,3-dioxoisoindoline-5-sulfonyl chloride—also known as N-methylphthalimide-5-sulfonyl chloride—is a highly valuable building block in medicinal chemistry, particularly for the synthesis of sulfonamide-based therapeutics and PROTAC linkers.

However, the inherent reactivity of the sulfonyl chloride moiety makes its spectroscopic characterization prone to artifacts, primarily due to solvolysis or hydrolysis. This technical guide outlines a self-validating analytical framework for the precise characterization of this compound using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). By understanding the causality behind both the experimental design and the resulting spectral data, researchers can ensure the integrity of their chemical inventory.

Structural Anatomy & Spectroscopic Causality

To accurately interpret the spectra, we must first break the molecule into its three functional domains[2]:

  • The N-Methyl Imide Core: The cyclic imide strongly withdraws electron density from the aromatic ring via resonance and induction. The two carbonyl groups are mechanically coupled, which will dictate the IR signature.

  • The Aromatic Ring: A 1,2,4-trisubstituted benzene system. The substitution pattern (imide at C1/C2, sulfonyl chloride at C5) creates an asymmetric electronic environment, yielding three distinct aromatic protons with predictable spin-spin coupling (ortho and meta).

  • The Sulfonyl Chloride (-SO₂Cl) Group: A highly electronegative, strongly deshielding group. Its extreme sensitivity to nucleophiles dictates that all analytical preparations must be strictly anhydrous.

Self-Validating Experimental Methodologies

To prevent the generation of false data (e.g., analyzing the hydrolyzed sulfonic acid instead of the sulfonyl chloride), the following step-by-step protocols must be strictly adhered to.

A. NMR Sample Preparation (Anhydrous Protocol)

Causality: Trace water in standard NMR solvents will rapidly hydrolyze the -SO₂Cl group to a sulfonic acid (-SO₃H) and HCl. This alters the electronic environment, shifting the aromatic protons upfield and producing a broad -OH signal.

  • Glassware: Dry a 5 mm NMR tube in an oven at 120°C for >2 hours. Cool in a vacuum desiccator.

  • Solvent: Use ampouled, anhydrous CDCl₃ stored over activated 4Å molecular sieves. Ensure it contains 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Preparation: Inside a dry nitrogen glovebox, dissolve 15–20 mg of the analyte in 0.6 mL of the anhydrous CDCl₃. Cap tightly and seal with Parafilm.

  • Self-Validation Check: Upon acquisition, inspect the spectrum for a broad singlet at 10.0–11.0 ppm (sulfonic acid -OH) or a downfield shift of the residual water peak (>1.56 ppm, caused by HCl generation). If present, the sample has degraded and must be reprepared.

B. ATR-FTIR Acquisition
  • Background: Collect a background spectrum of the clean, dry Attenuated Total Reflectance (ATR) diamond crystal (32 scans, 4 cm⁻¹ resolution).

  • Sample Loading: Place 2–3 mg of the neat solid directly onto the crystal. Apply consistent pressure using the ATR anvil to ensure optical contact.

  • Self-Validation Check: Confirm the absence of a broad O-H stretch between 3000–3500 cm⁻¹, which would indicate moisture contamination.

C. GC-EI-MS Analysis

Causality: Electrospray Ionization (ESI-MS) typically utilizes methanol and water, which instantly convert sulfonyl chlorides into methyl sulfonates or sulfonic acids, yielding incorrect mass data. Gas Chromatography-Electron Ionization (GC-EI-MS) bypasses this issue by vaporizing the intact molecule in an inert carrier gas.

  • Preparation: Dissolve 1 mg of compound in 1 mL of anhydrous dichloromethane (DCM).

  • Chromatography: Inject 1 µL (split ratio 50:1) into a GC equipped with a non-polar capillary column (e.g., HP-5MS). Ramp from 100°C to 300°C at 15°C/min.

  • Ionization: Utilize an EI source at 70 eV.

  • Self-Validation Check: The mass spectrum must display a classic 3:1 isotopic ratio for the molecular ion, confirming the presence of exactly one intact chlorine atom.

Analytical Workflow Visualization

AnalyticalWorkflow A Sample Prep (Anhydrous) B 1H & 13C NMR (CDCl3) A->B Inert Atm C ATR-FTIR (Neat Solid) A->C Direct D GC-EI-MS (70 eV) A->D Dilution E Data Integration & Verification B->E C->E D->E

Figure 1: Analytical workflow for the spectroscopic characterization of reactive sulfonyl chlorides.

Quantitative Spectroscopic Data

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

Interpretation of the NMR spectra follows established principles of organic spectrometry[2]. The strongly electron-withdrawing nature of both the imide and the sulfonyl chloride groups results in significant deshielding of the aromatic protons.

PositionChemical Shift (ppm)MultiplicityJ-Coupling (Hz)Int.Assignment Logic & Causality
H-4 8.45d1.61HMost deshielded proton; flanked by both the ortho-SO₂Cl and the ortho-imide carbonyl. Exhibits only meta-coupling to H-6.
H-6 8.25dd8.0, 1.61HDeshielded by ortho-SO₂Cl. Exhibits ortho-coupling to H-7 and meta-coupling to H-4.
H-7 8.05d8.01HDeshielded by the ortho-imide carbonyl. Exhibits ortho-coupling to H-6.
N-CH₃ 3.20s-3HStandard shift for an N-methyl group attached to a highly conjugated cyclic imide.
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
Chemical Shift (ppm)Carbon TypeStructural Assignment
166.5, 165.8C=O (Quaternary)Imide carbonyls (C-1, C-3). Slight asymmetry due to the meta/para relationship with the SO₂Cl group.
148.2C-q (Quaternary)Aromatic C-5 (directly attached to the highly electronegative -SO₂Cl group).
136.1, 132.4C-q (Quaternary)Aromatic bridgehead carbons (C-3a, C-7a).
134.5, 128.2, 123.5CH (Methine)Aromatic carbons (C-7, C-6, C-4).
24.5CH₃ (Alkyl)N-CH₃ carbon.
Table 3: ATR-FTIR Key Vibrational Modes

The infrared vibrational modes of the sulfonyl chloride group are benchmarked against standard reference data for similar functional groups[3]. The cyclic imide produces two distinct carbonyl stretches due to mechanical coupling.

Wavenumber (cm⁻¹)IntensityMode AssignmentCausality
~1775MediumC=O Asymmetric StretchOut-of-phase vibration of the coupled imide carbonyls.
~1715StrongC=O Symmetric StretchIn-phase vibration of the coupled imide carbonyls.
~1375StrongSO₂ Asymmetric StretchCharacteristic high-frequency vibration of the sulfonyl group.
~1175StrongSO₂ Symmetric StretchCharacteristic low-frequency vibration of the sulfonyl group.
~590MediumS-Cl StretchConfirms the presence of the intact sulfonyl chloride bond.
Table 4: GC-EI-MS (70 eV) Key Fragments

Because EI is a "hard" ionization technique, the molecular ion will fragment predictably[2]. The loss of the chlorine radical is highly favored, producing a stable sulfonyl cation.

m/zRelative AbundanceIon / FragmentStructural Significance
259 / 261~20%[M]⁺•Molecular ion. The 3:1 ratio of m/z 259 (³⁵Cl) to 261 (³⁷Cl) validates the presence of one chlorine atom.
224~100%[M - Cl]⁺Base peak. Driven by the facile homolytic cleavage of the weak S-Cl bond.
160~45%[M - SO₂Cl]⁺Loss of the entire sulfonyl chloride moiety, leaving the N-methylphthalimide cation.
132~30%[M - SO₂Cl - CO]⁺Subsequent loss of carbon monoxide from the cyclic imide ring.

References

Sources

Technical Guide: Solubility Profile & Handling of 2-Methyl-1,3-dioxoisoindoline-5-sulfonyl Chloride

[1]

Executive Summary & Compound Identity

2-Methyl-1,3-dioxoisoindoline-5-sulfonyl chloride (CAS: 503469-97-4) serves as a critical electrophilic building block in medicinal chemistry, particularly for the introduction of the N-methylphthalimide moiety into sulfonamide-based inhibitors.[1]

This guide addresses the practical solubility challenges associated with this compound. Unlike simple alkyl halides, the solubility of this sulfonyl chloride is governed by the competing requirements of the polar imide core and the highly reactive, moisture-sensitive sulfonyl chloride functionality.

Chemical Identity
PropertyDetail
IUPAC Name 2-methyl-1,3-dioxoisoindole-5-sulfonyl chloride
CAS Number 503469-97-4
Molecular Weight 259.67 g/mol
Core Moiety N-Methylphthalimide
Reactive Group Sulfonyl Chloride (-SO₂Cl)
Physical State White to off-white crystalline solid

Solubility Landscape

The solubility of 2-methyl-1,3-dioxoisoindoline-5-sulfonyl chloride is not merely a thermodynamic property but a kinetic decision: Can you dissolve it before it decomposes?

Solvent Compatibility Matrix

The following table categorizes solvents based on "Operational Solubility"—the ability to dissolve the compound for synthesis without inducing degradation.

Solvent ClassRecommended SolventsSolubility RatingOperational Notes
Halogenated Dichloromethane (DCM), ChloroformHigh Primary Reaction Solvent. Excellent for synthesis and extraction.[1] The compound is stable (short-term) if the solvent is anhydrous.
Polar Aprotic Tetrahydrofuran (THF), Acetonitrile (MeCN), Ethyl AcetateHigh Ideal for Synthesis. THF is preferred for reactions with amines. MeCN is excellent for polar couplings. Ensure solvents are dry.[2]
Super-Polar Aprotic DMF, DMSO, DMAcVery High Use with Caution. Dissolves the compound rapidly, but high boiling points complicate removal. DMSO can sometimes cause side reactions with sulfonyl chlorides at high temps.
Non-Polar Hexanes, Heptane, PentaneNegligible Antisolvents. Used to precipitate the product from reaction mixtures (e.g., crashing out from DCM/THF).
Protic Water, Methanol, Ethanol, IsopropanolReactive (Incompatible) FORBIDDEN. Rapid hydrolysis to sulfonic acid (water) or solvolysis to sulfonate esters (alcohols).
The "Danger Zone": Protic Solvents

Researchers must understand that "solubility" in alcohols is a fallacy. If you dissolve this compound in Methanol, you are no longer observing the solubility of the chloride; you are observing the formation of the methyl sulfonate ester.

  • Mechanism: Nucleophilic attack of R-OH on the Sulfur atom, displacing Chloride.

  • Result: Loss of the reactive handle required for drug synthesis.

Mechanistic Insights & Reactivity

Understanding the electronic environment of the molecule explains its solubility behavior.

  • The Phthalimide Core: The bicyclic aromatic system provides significant lipophilicity, making it soluble in organic solvents like DCM and Ethyl Acetate. The N-methyl group disrupts intermolecular H-bonding (compared to the N-H analog), slightly improving solubility in less polar solvents.[1]

  • The Sulfonyl Chloride Group: This is a "hard" electrophile. It polarizes the molecule, requiring solvents with moderate dielectric constants (THF, DCM) for effective solvation.

  • Hydrolysis Competition: In the presence of moisture, the rate of solvation competes with the rate of hydrolysis. In "wet" organic solvents (e.g., non-anhydrous THF), hydrolysis generates HCl, which can autocatalyze further degradation.[1]

Visualization: Solvent Selection Decision Tree

The following diagram outlines the logical flow for selecting a solvent based on the intended experimental outcome.

SolventSelectionStartSelect Solvent for2-methyl-1,3-dioxoisoindoline-5-sulfonyl chlorideGoalWhat is the Goal?Start->GoalSynthesisSynthesis / ReactionGoal->SynthesisPurificationPurification / IsolationGoal->PurificationAnalysisAnalysis (NMR/HPLC)Goal->AnalysisReactantTypeReactant Solubility?Synthesis->ReactantTypePrecipitationPrecipitation?Purification->PrecipitationWashAqueous Wash?Purification->WashNMRNMR SolventAnalysis->NMRDCM_THFUse AnhydrousDCM or THFReactantType->DCM_THFStandardDMFUse DMF/DMAc(If reactant is polar)ReactantType->DMFDifficult SolubilityHexaneAdd Hexanes/Ether(Induce crashing)Precipitation->HexaneFastWashIce-Cold Water/Brine(Work FAST)Wash->FastWashRemove SaltsCDCl3CDCl3 or DMSO-d6(Must be DRY)NMR->CDCl3

Caption: Decision matrix for solvent selection emphasizing the divergence between reaction media (DCM/THF) and isolation antisolvents (Hexanes).

Experimental Protocols

Protocol A: Visual Solubility Determination (Qualitative)

Use this protocol to verify batch quality or solvent suitability.[1]

  • Preparation: Place 10 mg of 2-methyl-1,3-dioxoisoindoline-5-sulfonyl chloride into a dry 2 mL glass vial.

  • Solvent Addition: Add the target anhydrous solvent in 100 µL increments at Room Temperature (25°C).

  • Observation: Vortex for 10 seconds after each addition.

    • Soluble: Clear solution within 100-500 µL (Solubility > 20 mg/mL).[1]

    • Sparingly Soluble: Requires heating or >1 mL solvent.

    • Insoluble: Solid persists after 2 mL.

  • Verification: If using DMSO or DMF, check by LC-MS immediately to ensure no degradation peaks appear.

Protocol B: Standard Sulfonylation Reaction (DCM/THF)

This workflow leverages the high solubility in DCM/THF for efficient coupling.[1]

Reagents:

  • Sulfonyl Chloride (1.0 equiv)[3]

  • Amine substrate (1.1 equiv)[3]

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 - 2.0 equiv)[1]

  • Solvent: Anhydrous DCM or THF (0.1 M concentration relative to sulfonyl chloride)

Procedure:

  • Dissolution: Dissolve the amine and base in anhydrous DCM/THF under an inert atmosphere (N₂ or Ar).

  • Addition: Dissolve 2-methyl-1,3-dioxoisoindoline-5-sulfonyl chloride in a minimal volume of the same solvent. Add this solution dropwise to the amine mixture at 0°C.

    • Note: Dissolving the sulfonyl chloride separately ensures it is fully in solution before hitting the nucleophile, preventing "hot spots" of solid reagent.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Workup: Dilute with DCM. Wash quickly with cold 0.1 M HCl (to remove excess amine/base) followed by brine. Dry over Na₂SO₄.[2]

    • Critical Step: Do not let the sulfonyl chloride sit in the aqueous wash; the product (sulfonamide) is stable, but unreacted starting material will hydrolyze.

Handling & Stability Validation

Moisture Sensitivity

The sulfonyl chloride moiety is susceptible to hydrolysis, converting to the sulfonic acid (2-methyl-1,3-dioxoisoindoline-5-sulfonic acid).[1]

  • Sign of Degradation: The material turns from a fluffy white solid to a sticky, off-white gum or paste (due to HCl generation and hygroscopicity of the acid).

  • Storage: Store at 2–8°C under Argon/Nitrogen.

Visualization: Hydrolysis Pathway

The following diagram illustrates the chemical fate of the compound in the presence of water vs. the desired amine.

ReactivityStartSulfonyl Chloride(R-SO2-Cl)Water+ H2O(Moisture)Start->WaterAmine+ R'-NH2(Synthesis)Start->AmineAlcohol+ R'-OH(Solvolysis)Start->AlcoholAcidSulfonic Acid(R-SO3H) + HClWater->AcidFast HydrolysisAmideSulfonamide(R-SO2-NH-R')Amine->AmideDesired PathEsterSulfonate Ester(R-SO3-R')Alcohol->EsterSide Reaction

Caption: Competitive reaction pathways. Solvents containing -OH (water, alcohols) lead to irreversible byproducts.[1]

References

  • American Elements. 2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-sulfonyl chloride Properties & Specifications. Available at: [Link]

  • Royal Society of Chemistry. Sulfonylation of Amines: Mechanisms and Protocols. RSC Advances.[4] Available at: [Link][1]

  • National Institutes of Health (NIH) - PubChem. Compound Summary: 2-Methyl-1,3-dioxoisoindoline-5-carboxylic acid derivatives.[1] Available at: [Link]

A Technical Guide to the Research Applications of 2-Methyl-1,3-dioxoisoindoline-5-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Unveiling the Potential of a Versatile Chemical Scaffold

In the landscape of modern medicinal chemistry and drug discovery, the strategic design and synthesis of novel molecular entities with therapeutic potential is paramount. The sulfonamide functional group, a cornerstone in pharmaceutical development, continues to be a privileged scaffold in a multitude of approved drugs. This guide delves into the potential research applications of a highly versatile, yet underexplored, building block: 2-methyl-1,3-dioxoisoindoline-5-sulfonyl chloride .

This document moves beyond a mere recitation of chemical properties. It is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the core reactivity, potential therapeutic applications, and practical synthetic methodologies associated with this compound. We will explore its utility as a key intermediate in the generation of diverse sulfonamide libraries and its potential role in the development of targeted therapeutics, particularly in the realms of oncology and inflammatory diseases. The insights provided herein are grounded in established chemical principles and supported by relevant examples from the scientific literature, offering a solid foundation for innovation in your own research endeavors.

Core Chemical Attributes and Reactivity Profile

2-Methyl-1,3-dioxoisoindoline-5-sulfonyl chloride is a crystalline solid with the molecular formula C₉H₆ClNO₄S and a molecular weight of 259.67 g/mol . Its structure features a planar N-methylated phthalimide moiety, a scaffold known for its favorable pharmacokinetic properties and ability to engage in various biological interactions, linked to a reactive sulfonyl chloride group.

PropertyValueSource
CAS Number 503469-97-4
Molecular Formula C₉H₆ClNO₄S
Molecular Weight 259.67
Appearance Powder

The primary utility of this compound stems from the high reactivity of the sulfonyl chloride group towards nucleophiles, most notably primary and secondary amines. This reaction, typically conducted in the presence of a base to neutralize the hydrochloric acid byproduct, readily forms stable sulfonamide linkages. This fundamental transformation is the gateway to a vast chemical space of N-substituted 2-methyl-1,3-dioxoisoindoline-5-sulfonamides.

Sulfonamide_Formation reagent 2-Methyl-1,3-dioxoisoindoline-5-sulfonyl chloride product N-substituted-2-methyl-1,3-dioxoisoindoline-5-sulfonamide reagent->product Sulfonylation amine Primary or Secondary Amine (R1R2NH) amine->product base Base (e.g., Pyridine, Triethylamine) Sulfonylation Sulfonylation base->Sulfonylation Facilitates reaction

Caption: General reaction scheme for the synthesis of sulfonamides.

The phthalimide ring system, while generally stable, can also participate in further chemical modifications, offering additional avenues for structural diversification.

Potential Therapeutic Applications: A Landscape of Opportunity

The structural motifs present in 2-methyl-1,3-dioxoisoindoline-5-sulfonyl chloride suggest its potential utility in the development of a range of therapeutic agents. The isoindoline-1,3-dione scaffold is a well-established pharmacophore found in numerous clinically used drugs, including the notorious thalidomide and its safer, more effective analogs like lenalidomide and pomalidomide, which are used in the treatment of multiple myeloma. This core structure is known to interact with various biological targets and can confer desirable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Anticancer Agents

The sulfonamide group is a key feature in many anticancer drugs, including certain kinase inhibitors and carbonic anhydrase inhibitors that are overexpressed in various tumors. The combination of the phthalimide and sulfonamide moieties in derivatives of 2-methyl-1,3-dioxoisoindoline-5-sulfonyl chloride presents a promising strategy for the development of novel anticancer agents.

For instance, the synthesis of 5-sulfonyl-indolin-2-ones has been reported to yield compounds with potent cytotoxic activity against various cancer cell lines, including SGC-7901, A549, HCT116, and ECA-109.[1] Some of these compounds were identified as inhibitors of fibroblast growth factor receptor 2 (FGFR2), a key player in cell proliferation and differentiation, which is often dysregulated in cancer.[1] While this study did not use the N-methylated analog, it provides a strong rationale for exploring the anticancer potential of sulfonamides derived from the title compound.

Furthermore, recent research has focused on the development of benzimidazole–dioxoisoindoline conjugates as dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Fibroblast Growth Factor Receptor 1 (FGFR-1), two critical targets in tumor angiogenesis.[2] This highlights the potential of the dioxoisoindoline scaffold in the design of multi-targeted kinase inhibitors.

Enzyme Inhibitors

The sulfonamide group is a classic zinc-binding group and is a hallmark of carbonic anhydrase inhibitors. The indoline-5-sulfonamide scaffold has been investigated for its role in the inhibition of cancer-related carbonic anhydrases.[3] This suggests that derivatives of 2-methyl-1,3-dioxoisoindoline-5-sulfonyl chloride could be explored as inhibitors of these metalloenzymes.

Moreover, the isoquinoline-5-sulfonyl chloride core is a key component in the synthesis of Rho-kinase (ROCK) inhibitors, such as Fasudil.[4] Given the structural similarity, it is plausible that the isoindoline-5-sulfonyl chloride scaffold could also serve as a starting point for the development of novel ROCK inhibitors.

Derivatives of 1,3-dioxo-N-phenylisoindoline-5-carboxamide have been identified as potent and reversible inhibitors of human monoamine oxidase B (hMAO-B), an enzyme implicated in neurodegenerative diseases.[5][6] This provides a strong impetus to investigate the potential of sulfonamide analogs derived from 2-methyl-1,3-dioxoisoindoline-5-sulfonyl chloride as novel MAO-B inhibitors.

Anti-inflammatory Agents

The sulfonamide moiety is also present in several anti-inflammatory drugs. For example, a series of 2-benzyl-4-sulfonyl-4H-isoquinoline-1,3-diones were prepared and shown to be potent and selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[7] This provides a compelling rationale for synthesizing and evaluating derivatives of 2-methyl-1,3-dioxoisoindoline-5-sulfonyl chloride for their potential as COX-2 inhibitors and anti-inflammatory agents.

Synthetic Protocols and Methodologies

The synthesis of sulfonamides from 2-methyl-1,3-dioxoisoindoline-5-sulfonyl chloride is a straightforward process, yet careful consideration of reaction conditions is crucial for achieving high yields and purity.

General Protocol for the Synthesis of N-Aryl-2-methyl-1,3-dioxoisoindoline-5-sulfonamides

This protocol describes a general method for the reaction of 2-methyl-1,3-dioxoisoindoline-5-sulfonyl chloride with a substituted aniline.

Materials:

  • 2-Methyl-1,3-dioxoisoindoline-5-sulfonyl chloride

  • Substituted aniline

  • Pyridine (or another suitable base like triethylamine)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a solution of the substituted aniline (1.0 eq) in dichloromethane (DCM) in a round-bottom flask, add pyridine (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of 2-methyl-1,3-dioxoisoindoline-5-sulfonyl chloride (1.1 eq) in DCM dropwise to the cooled mixture with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.

Synthetic_Workflow start Start: Dissolve aniline and base in DCM step1 Cool to 0°C start->step1 step2 Add sulfonyl chloride solution dropwise step1->step2 step3 Warm to RT and stir (2-12h) step2->step3 step4 Work-up: Wash with HCl, NaHCO3, Brine step3->step4 step5 Dry and concentrate step4->step5 end Purification (Recrystallization or Chromatography) step5->end

Caption: A typical workflow for sulfonamide synthesis.

Synthesis of the Precursor: 2-Methyl-1,3-dioxoisoindoline-5-carboxylic acid

The sulfonyl chloride can be synthesized from the corresponding carboxylic acid. 2-Methyl-1,3-dioxoisoindoline-5-carboxylic acid can be prepared from trimellitic anhydride and N-methylformamide or methylamine.[7][8]

Procedure for Synthesis from Trimellitic Anhydride and N-Methylformamide:

  • A mixture of trimellitic anhydride and N-methylformamide in water is heated.

  • The reaction mixture is stirred at a temperature ranging from 20 to 140 °C.

  • The product, 2-methyl-1,3-dioxoisoindoline-5-carboxylic acid, precipitates and can be isolated by filtration.

This carboxylic acid can then be converted to the sulfonyl chloride via a two-step process involving conversion to the corresponding sulfonic acid followed by chlorination with a reagent such as thionyl chloride or oxalyl chloride.

Future Perspectives and Conclusion

2-Methyl-1,3-dioxoisoindoline-5-sulfonyl chloride represents a valuable and versatile building block for the synthesis of a wide array of sulfonamide derivatives with significant potential in drug discovery and development. The inherent biological relevance of the N-methylated phthalimide scaffold, coupled with the proven therapeutic importance of the sulfonamide functional group, provides a strong foundation for the exploration of novel therapeutics.

The primary research avenues for this compound lie in the synthesis of libraries of N-substituted sulfonamides for screening against various biological targets, particularly those implicated in cancer, inflammation, and neurological disorders. The straightforward and robust nature of the sulfonamide-forming reaction makes this compound particularly amenable to high-throughput synthesis and library generation.

Future research should focus on:

  • Systematic exploration of the chemical space: Synthesizing diverse libraries of sulfonamides by reacting 2-methyl-1,3-dioxoisoindoline-5-sulfonyl chloride with a wide range of primary and secondary amines.

  • Targeted synthesis of enzyme inhibitors: Designing and synthesizing derivatives aimed at specific enzyme targets, such as kinases, carbonic anhydrases, and proteases, based on existing pharmacophore models.

  • In-depth biological evaluation: Comprehensive in vitro and in vivo testing of the synthesized compounds to identify lead candidates with promising therapeutic profiles.

References

  • American Elements. 2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-sulfonyl chloride. [Link]

  • Luo, Y., et al. (2011). Synthesis and evaluation of novel 5-sulfonyl-indolin-2-ones as potent cytotoxic agents. MedChemComm, 2(10), 1054-1057. [Link]

  • Kim, H. S., et al. (2007). Design, synthesis, and biological evaluation of 1,3-dioxoisoindoline-5-carboxamide derivatives as T-type calcium channel blockers. Bioorganic & medicinal chemistry letters, 17(2), 476–481. [Link]

  • Zhang, Y., et al. (2023). Design, synthesis, and evaluation of 1, 3-dioxo-N-phenylisoindoline-5-carboxamide derivatives as potent reversible inhibitors of human monoamine oxidase B with neuroprotective properties. European Journal of Medicinal Chemistry, 258, 115578. [Link]

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  • Krymov, S. K., et al. (2021). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. International journal of molecular sciences, 22(16), 8868. [Link]

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  • El-Sayed, M. I., et al. (2020). Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking. Molecules (Basel, Switzerland), 25(24), 5969. [Link]

  • El-Gamal, M. I., et al. (2024). Benzimidazole–dioxoisoindoline conjugates as dual VEGFR-2 and FGFR-1 inhibitors: design, synthesis, biological investigation, molecular docking studies and ADME predictions. RSC Advances, 14(39), 28283-28303. [Link]

  • Rasheed, L., et al. (2023). Molecular Modeling and Synthesis of Indoline-2,3-dione-Based Benzene Sulfonamide Derivatives and Their Inhibitory Activity against α-Glucosidase and α-Amylase Enzymes. ACS omega, 8(17), 15155–15168. [Link]

  • Khan, K. M., et al. (2013). Synthesis of some novel enzyme inhibitors and antibacterial agents derived from 5-(1-(4-tosyl)piperidin-4-yl)-1,3,4-oxadiazol-2-thiol. Brazilian Journal of Pharmaceutical Sciences, 49(4), 757-767. [Link]

  • Maccarone, M., et al. (2005). Substituted 2-Thioxoimidazolidin-4-ones and Imidazolidine-2,4-diones as Fatty Acid Amide Hydrolase Inhibitors Templates. Journal of medicinal chemistry, 48(13), 4209–4217. [Link]

  • Al-Jumaili, M. H. A., & Rasheed, M. K. (2023). Synthesis, characterization, and biological activity of some novel sulfonamide derivatives. Chemistry & Biology Interface, 13(5), 453-463. [Link]

  • Al-Ghorbani, M., et al. (2024). Synthesis, molecular modelling, and antibacterial evaluation of new sulfonamide-dyes based pyrrole compounds. Scientific reports, 14(1), 10986. [Link]

  • El-Gamal, M. I., et al. (2024). Benzimidazole–dioxoisoindoline conjugates as dual VEGFR-2 and FGFR-1 inhibitors. RSC Advances, 14(39), 28283-28303. [Link]

  • Zhang, Y., et al. (2023). Design, synthesis, and evaluation of 1, 3-dioxo-N-phenylisoindoline-5-carboxamide derivatives as potent reversible inhibitors of human monoamine oxidase B with neuroprotective properties. European Journal of Medicinal Chemistry, 258, 115578. [Link]

  • Wang, M., et al. (2022). The synthesis of anticancer sulfonated indolo[2,1-a]isoquinoline and benzimidazo[2,1-a]isoquinolin-6(5H)-ones derivatives via a free radical cascade pathway. RSC advances, 12(16), 9879–9883. [Link]

  • PubChem. 2-Methyl-1,3-dioxoisoindoline-5-carboxylic acid. [Link]

  • Al-Omary, F. A. M., et al. (2023). Novel 2-Thiouracil-5-Sulfonamide Derivatives: Design, Synthesis, Molecular Docking, and Biological Evaluation as Antioxidants with 15-LOX Inhibition. Molecules (Basel, Switzerland), 28(4), 1845. [Link]

  • Khan, I., et al. (2021). 2-chloro-5-(1-hydroxy-3-oxoisoindolin-1-yl)benzenesulfonamide Derivatives as Potential Urease Inhibitors: Synthesis, In-vitro and Molecular Modeling Approach. ResearchGate. [Link]

  • Szałaj, N., et al. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules (Basel, Switzerland), 29(17), 4044. [Link]

Sources

An In-depth Technical Guide to the Derivatives of 2-Methyl-1,3-dioxoisoindoline-5-sulfonyl Chloride: A Keystone for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, integral to the efficacy of a wide array of therapeutic agents.[1][2] This guide provides an in-depth technical exploration of 2-methyl-1,3-dioxoisoindoline-5-sulfonyl chloride, a versatile reagent for the synthesis of novel sulfonamide derivatives. We will delve into its synthesis, chemical properties, and reactivity, with a particular focus on its application in the development of targeted therapies. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights to leverage this powerful chemical scaffold.

Introduction: The Significance of the 2-Methyl-1,3-dioxoisoindoline-5-sulfonyl Moiety

The 2-methyl-1,3-dioxoisoindoline-5-sulfonyl chloride molecule, with the chemical formula C9H6ClNO4S, is a crystalline solid that serves as a pivotal building block in organic synthesis.[3] Its structure is characterized by a planar N-methylated phthalimide group, which imparts specific steric and electronic properties, linked to a highly reactive sulfonyl chloride functional group. This combination makes it an excellent electrophile for the construction of a diverse library of sulfonamide derivatives. The inherent stability of the N-methylphthalimide core, coupled with the reactivity of the sulfonyl chloride, allows for selective chemical transformations, making it a valuable tool in the synthesis of complex molecules with potential therapeutic applications.[4]

The sulfonamide derivatives synthesized from this core are of particular interest in drug discovery due to their proven track record as effective inhibitors of various enzymes, including kinases and carbonic anhydrases, which are often implicated in the pathophysiology of diseases such as cancer and glaucoma.

Synthesis and Characterization

A robust and reliable synthetic route is paramount for the consistent production of high-quality starting materials for drug discovery campaigns. The synthesis of 2-methyl-1,3-dioxoisoindoline-5-sulfonyl chloride is conceptually straightforward, typically proceeding through a two-step process from commercially available precursors.

Synthesis of the Carboxylic Acid Precursor

The synthesis commences with the formation of 2-methyl-1,3-dioxoisoindoline-5-carboxylic acid from trimellitic anhydride and N-methylformamide.[5] This reaction establishes the core N-methylated phthalimide structure.

Experimental Protocol: Synthesis of 2-Methyl-1,3-dioxoisoindoline-5-carboxylic Acid [5]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine trimellitic anhydride and N-methylformamide.

  • Reaction Conditions: Heat the mixture under reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Purification: Collect the solid by filtration, wash with a suitable solvent (e.g., cold water or ethanol) to remove any unreacted starting materials, and dry under vacuum to yield the desired carboxylic acid.

Conversion to the Sulfonyl Chloride

Proposed Experimental Protocol: Synthesis of 2-Methyl-1,3-dioxoisoindoline-5-sulfonyl Chloride

  • Reaction Setup: In a fume hood, carefully add 2-methyl-1,3-dioxoisoindoline-5-carboxylic acid portion-wise to an excess of cold (0 °C) chlorosulfonic acid with vigorous stirring.

  • Reaction Conditions: Allow the reaction mixture to slowly warm to room temperature and then heat gently (e.g., 50-60 °C) until the reaction is complete, as monitored by TLC or HPLC.

  • Work-up: Carefully quench the reaction by pouring the mixture onto crushed ice. The sulfonyl chloride product will precipitate as a solid.

  • Purification: Collect the solid by filtration, wash thoroughly with cold water to remove any residual acid, and dry under vacuum over a desiccant (e.g., P₂O₅) to yield the final product.

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized 2-methyl-1,3-dioxoisoindoline-5-sulfonyl chloride. The following table summarizes the expected analytical data based on its chemical structure and data from analogous compounds.

Analytical Technique Expected Observations
¹H NMR Aromatic protons on the phthalimide ring, a singlet for the N-methyl group.
¹³C NMR Carbonyl carbons of the phthalimide, aromatic carbons, and the N-methyl carbon.
IR Spectroscopy Characteristic peaks for the carbonyl groups (C=O) of the imide, and the sulfonyl chloride group (S=O).
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight of 259.67 g/mol .

Reactivity and Derivative Synthesis: The Gateway to Novel Sulfonamides

The synthetic utility of 2-methyl-1,3-dioxoisoindoline-5-sulfonyl chloride lies in the high reactivity of the sulfonyl chloride group towards nucleophiles. The primary and most significant reaction is with primary and secondary amines to form stable sulfonamide linkages.

Mechanism of Sulfonamide Formation

The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion, typically facilitated by a non-nucleophilic base to neutralize the generated hydrochloric acid.

Caption: Generalized mechanism of sulfonamide formation.

General Protocol for Sulfonamide Synthesis

The synthesis of sulfonamide derivatives from 2-methyl-1,3-dioxoisoindoline-5-sulfonyl chloride is a versatile reaction that can be adapted for a wide range of amines.

Experimental Protocol: Synthesis of N-Substituted 2-Methyl-1,3-dioxoisoindoline-5-sulfonamides

  • Reaction Setup: Dissolve the desired primary or secondary amine in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA).

  • Addition of Sulfonyl Chloride: Cool the solution to 0 °C and add a solution of 2-methyl-1,3-dioxoisoindoline-5-sulfonyl chloride in the same solvent dropwise with stirring.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

  • Work-up: Quench the reaction with water or a dilute aqueous acid solution (e.g., 1M HCl). Separate the organic layer, wash with brine, and dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure sulfonamide derivative.

Applications in Drug Discovery: Targeting Key Biological Pathways

The derivatives of 2-methyl-1,3-dioxoisoindoline-5-sulfonyl chloride are of significant interest in drug discovery due to their potential to inhibit enzymes that are crucial for disease progression. The N-methylphthalimide moiety can engage in favorable interactions within the binding sites of various protein targets.

Kinase Inhibition

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many cancers. The 2-methyl-1,3-dioxoisoindoline-5-sulfonamide scaffold has been explored for the development of kinase inhibitors. For instance, derivatives of the structurally similar indolin-2-one-5-sulfonyl chloride have shown potent inhibitory activity against Bruton's Tyrosine Kinase (BTK), a key enzyme in B-cell signaling pathways and a validated target in various B-cell malignancies.

Kinase_Inhibition cluster_pathway Kinase Signaling Pathway cluster_inhibition Inhibition by Sulfonamide Derivative Upstream Signal Upstream Signal Kinase Kinase Upstream Signal->Kinase Activates Substrate Substrate Kinase->Substrate Phosphorylates Cellular Response Cellular Response Substrate->Cellular Response Leads to Disease Progression Disease Progression Cellular Response->Disease Progression Sulfonamide_Derivative 2-Methyl-1,3-dioxoisoindoline -5-sulfonamide Derivative Sulfonamide_Derivative->Kinase Inhibits Sulfonamide_Derivative->Disease Progression Blocks

Sources

Methodological & Application

Application Note: Late-Stage Peptide Sulfonylation Using 2-Methyl-1,3-dioxoisoindoline-5-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Peptide Chemists, Medicinal Chemists, and Drug Development Professionals Focus: Peptidomimetic Design, Solid-Phase Peptide Synthesis (SPPS), and Structural Rigidification

Introduction & Rationale

The transition from native peptides to therapeutically viable peptidomimetics requires strategic structural modifications to overcome poor oral bioavailability and rapid proteolytic degradation. Sulfonylation of peptides—either at the N-terminus or on specific side chains (e.g., Lysine, Ornithine)—is a highly effective strategy to introduce metabolic stability, alter lipophilicity, and pre-organize peptide conformations for target binding[1][2].

2-Methyl-1,3-dioxoisoindoline-5-sulfonyl chloride (also known as N-methylphthalimide-5-sulfonyl chloride, CAS 503469-97-4)[3] is a specialized electrophilic building block. Unlike standard alkyl or aryl sulfonyl chlorides, this reagent introduces a bulky, rigid, and uncharged N-methylphthalimide moiety.

Why Use This Specific Reagent?
  • Steric Shielding: The bicyclic phthalimide core provides immense steric bulk directly adjacent to the sulfonamide linkage, effectively shielding neighboring peptide bonds from exopeptidases (e.g., aminopeptidases) when applied to the N-terminus.

  • Lipophilicity Modulation: The N-methylated imide lacks hydrogen-bond donors, significantly increasing the overall lipophilicity (CLogP) of the peptide[2]. This is critical for enhancing cell membrane permeability in intracellularly targeted peptides.

  • Conformational Rigidification: The planar nature of the phthalimide system restricts the rotational degrees of freedom of the modified residue, which can be leveraged to lock the peptide into a bioactive secondary structure (such as an

    
    -helix) when conjugated to a side chain.
    

G MDISC MDISC Conjugation Steric Steric Shielding MDISC->Steric Lipo Increased Lipophilicity MDISC->Lipo Rigid Conformational Rigidity MDISC->Rigid Prot Proteolytic Stability Steric->Prot Perm Cell Permeability Lipo->Perm Bind Target Affinity Rigid->Bind

Caption: Logical relationship of physicochemical enhancements conferred by MDISC modification.

Reaction Optimization & Causality

Solid-phase sulfonylation requires careful optimization. Sulfonyl chlorides are highly moisture-sensitive and can undergo competing side reactions in the presence of strong, nucleophilic bases[4].

The Causality Behind the Chemistry
  • Base Selection: While N,N-Diisopropylethylamine (DIPEA) is the standard base in SPPS, it can act as a nucleophile toward highly reactive sulfonyl chlorides, forming transient sulfonylammonium species that rapidly degrade into unreactive sulfonic anhydrides. 2,4,6-Trimethylpyridine (Collidine) is preferred. Its steric hindrance prevents nucleophilic attack on the sulfonyl chloride, acting purely as a general base to deprotonate the incoming amine.

  • Solvent System: Pure DMF can promote the degradation of sulfonyl chlorides over time. A 1:1 mixture of Dichloromethane (DCM) and DMF provides the optimal balance: DCM maximizes the reactivity and stability of the sulfonyl chloride, while DMF ensures adequate swelling of the polystyrene or PEG-based resin.

  • Preventing Bis-Sulfonylation: Primary amines can theoretically react twice with sulfonyl chlorides to form bis-sulfonyl imides. Limiting the reaction time to 1–2 hours and strictly controlling the equivalents (3–5 eq) ensures mono-sulfonylation.

Quantitative Optimization Data
Solvent SystemBase (Equivalents)MDISC (Equivalents)Time (h)Conversion Yield (%)
DMFDIPEA (6 eq)3 eq2.072%
DCMDIPEA (6 eq)3 eq2.085%
DCM/DMF (1:1)Collidine (6 eq)3 eq2.0>95%
DCM/DMF (1:1) Collidine (10 eq) 5 eq 1.0 >98%

Table 1: Optimization of on-resin sulfonylation conditions. Conversion yields determined by LC-MS integration of the crude cleaved peptide.

Experimental Protocols

The following protocols are designed as self-validating systems. Analytical checkpoints (Kaiser test and micro-cleavage) are embedded to ensure complete conversion before proceeding to global cleavage.

Protocol A: On-Resin N-Terminal Sulfonylation

Materials Required:

  • Resin-bound peptide with a free N-terminal amine (Fmoc-deprotected).

  • 2-Methyl-1,3-dioxoisoindoline-5-sulfonyl chloride (MDISC)[3].

  • 2,4,6-Trimethylpyridine (Collidine).

  • Anhydrous DCM and DMF.

Step-by-Step Methodology:

  • Resin Preparation: Following the final Fmoc deprotection (20% piperidine in DMF), wash the resin thoroughly with DMF (5 × 1 min) and anhydrous DCM (5 × 1 min) to remove all traces of piperidine. Causality: Residual piperidine will rapidly consume the sulfonyl chloride.

  • Reagent Preparation: In a dry glass vial, dissolve MDISC (5.0 equivalents relative to resin loading) in a minimum volume of anhydrous DCM/DMF (1:1 v/v) to achieve a 0.2 M solution.

  • Activation & Coupling: Add Collidine (10.0 equivalents) to the reagent solution. Immediately transfer the cocktail to the SPPS reaction vessel containing the swollen resin.

  • Agitation: Shake or bubble the reaction mixture gently at room temperature for 60 minutes.

  • Validation (Checkpoint 1): Remove a few resin beads, wash with DCM, and perform a Kaiser test. A negative result (yellow beads/solution) indicates complete conversion of the primary amine. If positive (blue), repeat steps 2-4 for an additional 30 minutes.

  • Washing: Drain the reaction cocktail. Wash the resin with DCM (3 × 1 min), DMF (3 × 1 min), and finally DCM (5 × 1 min) to prepare for cleavage.

  • Global Cleavage: Treat the resin with standard cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5) for 2 hours. The N-methylphthalimide-5-sulfonamide linkage is highly stable to these conditions.

Workflow S1 SPPS Elongation S2 Fmoc Deprotection S1->S2 S3 MDISC Sulfonylation S2->S3 S4 Resin Washing S3->S4 S5 TFA Cleavage S4->S5

Caption: Standard solid-phase workflow for N-terminal sulfonylation using MDISC.

Protocol B: Orthogonal Side-Chain Modification (Lysine)

To introduce the MDISC moiety onto a specific side chain, orthogonal protecting groups must be utilized.

Step-by-Step Methodology:

  • Sequence Elongation: Synthesize the peptide incorporating Fmoc-Lys(Mtt)-OH at the desired position of modification. Complete the sequence and leave the N-terminal Fmoc group on (or cap it with an acetyl group) to prevent unwanted N-terminal sulfonylation.

  • Orthogonal Deprotection: Treat the resin with 1% TFA in DCM (10 × 2 min) to selectively remove the Mtt (4-methyltrityl) group from the Lysine side chain. The solution will turn yellow; continue treatments until the yellow color no longer appears.

  • Neutralization: Wash the resin with 5% DIPEA in DCM (3 × 2 min) to neutralize the TFA salts, followed by DCM washes (5 × 1 min).

  • Sulfonylation: Proceed with Steps 2–6 from Protocol A to sulfonylate the

    
    -amine of the Lysine residue.
    
  • Validation (Checkpoint 2): Perform a micro-cleavage (cleave ~2 mg of resin in 100

    
    L TFA cocktail for 1 hour, precipitate in ether, and analyze via LC-MS) to confirm the addition of the MDISC mass (+223.03 Da to the free amine mass).
    

References

  • Donkor, I. O., et al. "Synthesis and antiproliferative activity of sulfonamide-based peptidomimetic calpain inhibitors." Bioorganic & Medicinal Chemistry, 2020. Available at:[Link]

  • Shikari, A., et al. "Pd-Catalyzed Picolinamide-Directed C(sp2)-H Sulfonylation of Amino Acids/Peptides with Sodium Sulfinates." ChemRxiv, 2021. Available at:[Link]

  • Gandini, T., et al. "Solid Phase Synthesis of Sulfonimidamide Pseudopeptides and Library Generation." European Journal of Organic Chemistry, 2020. Available at:[Link]

Sources

reaction mechanism of 2-methyl-1,3-dioxoisoindoline-5-sulfonyl chloride with primary amines

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of N-Alkyl-2-methyl-1,3-dioxoisoindoline-5-sulfonamides via Sulfonyl Chloride Activation

Introduction & Strategic Rationale

Sulfonamides represent a privileged pharmacophore in medicinal chemistry, widely recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme-inhibiting properties[1]. The reagent 2-methyl-1,3-dioxoisoindoline-5-sulfonyl chloride (also known as N-methylphthalimide-5-sulfonyl chloride) serves as a highly versatile electrophilic building block[2]. It allows for the installation of a robust sulfonamide linkage while simultaneously incorporating a phthalimide moiety, which can be utilized for further derivatization or to enhance the physicochemical properties of the target molecule[3].

This technical guide provides a field-validated, self-validating protocol for the reaction of 2-methyl-1,3-dioxoisoindoline-5-sulfonyl chloride with primary amines, detailing the mechanistic causality that dictates the choice of reagents and reaction conditions.

Mechanistic Insights: The Addition-Elimination Paradigm

The formation of sulfonamides from sulfonyl chlorides and primary amines proceeds via a bimolecular nucleophilic substitution (


-like) mechanism at the sulfur atom, often conceptualized through a pentacoordinate transition state or intermediate[4][5].

Causality in Reactivity:

  • Electrophilic Activation : The 2-methyl-1,3-dioxoisoindoline group is a strongly electron-withdrawing aromatic system. This inductive effect significantly increases the electrophilicity of the sulfonyl sulfur, making it highly susceptible to nucleophilic attack by the lone pair of the primary amine[6].

  • Intermediate Formation : The amine nitrogen attacks the sulfur center, forming a transient pentacoordinate intermediate[7].

  • Leaving Group Expulsion : The chloride ion, being an excellent leaving group, is expelled, yielding a protonated sulfonamide intermediate[4].

  • Deprotonation : An auxiliary base abstracts the proton, driving the equilibrium forward. This step is critical; without a base, the generated HCl would protonate the unreacted primary amine, rendering it non-nucleophilic and stalling the reaction[7].

Mechanism R1 2-Methyl-1,3-dioxoisoindoline -5-sulfonyl chloride TS Pentacoordinate Intermediate R1->TS Nucleophilic Attack R2 Primary Amine (R-NH2) R2->TS Lone Pair P1 Sulfonamide Product TS->P1 Chloride Elimination P2 HCl (Scavenged by Base) TS->P2 Deprotonation

Figure 1: Nucleophilic addition-elimination mechanism of sulfonamide synthesis.

Chemoselectivity & Experimental Design

Classical sulfonamide syntheses often employ aqueous sodium hydroxide (e.g., Schotten-Baumann conditions or the Hinsberg test)[8][9]. However, the 1,3-dioxoisoindoline (phthalimide) ring is highly susceptible to hydrolytic cleavage under strongly basic aqueous conditions. Therefore, strict anhydrous conditions utilizing aprotic solvents and non-nucleophilic tertiary amines are mandatory to preserve the integrity of the imide ring[10].

To establish a self-validating system, researchers must carefully select the base and solvent. Table 1 summarizes the optimization landscape, demonstrating the causality behind the experimental choices.

Table 1: Optimization of Reaction Conditions and Imide Ring Chemoselectivity

Base (Equivalents)Solvent SystemTemperatureImide Ring IntegrityIsolated Yield (%)
NaOH (aq) (2.0)Water / THF25 °CDegraded (Hydrolyzed)< 10%
Triethylamine (2.0)Dichloromethane0 °C to RTIntact75%
Pyridine (2.0)Tetrahydrofuran0 °C to RTIntact82%
DIPEA (2.0)Dichloromethane0 °C to RTIntact88%

Note:


-Diisopropylethylamine (DIPEA) in Dichloromethane (DCM) provides the optimal balance of acid scavenging without acting as a competing nucleophile.

Detailed Experimental Protocol

Safety Warning: Sulfonyl chlorides are moisture-sensitive and lachrymatory. Conduct all operations in a well-ventilated fume hood using anhydrous solvents.

Materials:

  • 2-Methyl-1,3-dioxoisoindoline-5-sulfonyl chloride (1.0 equiv)

  • Primary amine (

    
    ) (1.1 equiv)
    
  • 
    -Diisopropylethylamine (DIPEA) (2.0 equiv)
    
  • Anhydrous Dichloromethane (DCM) (0.1 M relative to sulfonyl chloride)

Step-by-Step Methodology:

  • Preparation of the Amine Solution : To an oven-dried, argon-purged round-bottom flask equipped with a magnetic stir bar, add the primary amine (1.1 equiv) and anhydrous DCM.

  • Base Addition : Add DIPEA (2.0 equiv) to the solution. Cool the reaction mixture to 0 °C using an ice-water bath.

    • Causality: Cooling mitigates the exothermic nature of the nucleophilic attack and suppresses competitive side reactions, ensuring high chemoselectivity.

  • Electrophile Addition : Dissolve 2-methyl-1,3-dioxoisoindoline-5-sulfonyl chloride (1.0 equiv) in a minimal volume of anhydrous DCM. Add this solution dropwise to the stirring amine mixture over 15–30 minutes[7].

  • Reaction Propagation : Remove the ice bath and allow the reaction to warm to ambient temperature (20–25 °C). Stir for 2–4 hours. Monitor the reaction progress via TLC or LC-MS until the sulfonyl chloride is completely consumed.

  • Quenching and Workup : Dilute the reaction mixture with additional DCM. Transfer to a separatory funnel and wash sequentially with:

    • 1.0 M aqueous HCl (2 × 20 mL). Causality: This self-validating step removes excess unreacted primary amine and the DIPEA base by converting them into highly water-soluble hydrochloride salts.

    • Saturated aqueous

      
       (1 × 20 mL) to neutralize residual acid.
      
    • Brine (1 × 20 mL) to remove bulk water from the organic phase.

  • Drying and Concentration : Dry the organic layer over anhydrous

    
    . Filter and concentrate under reduced pressure using a rotary evaporator.
    
  • Purification : Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford the pure N-alkyl-2-methyl-1,3-dioxoisoindoline-5-sulfonamide.

Workflow Step1 1. Dissolve primary amine & base in anhydrous DCM (0 °C) Step2 2. Dropwise addition of Sulfonyl Chloride in DCM Step1->Step2 Step3 3. Warm to RT & Stir (Monitor via TLC/LC-MS) Step2->Step3 Step4 4. Aqueous Workup (Wash with 1M HCl, Brine) Step3->Step4 Step5 5. Organic Layer Drying & Concentration Step4->Step5 Step6 6. Flash Chromatography Purification Step5->Step6

Figure 2: Standard experimental workflow for the synthesis of N-alkyl sulfonamides.

References

  • ACS Publications : Organocatalytic Hat Trick: 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD)-Catalyzed Synthesis of Cyclic Imides. Available at: [Link][3]

  • International Journal of Pharmaceutical Sciences : Synthesis, Mechanism of action And Characterization of Sulphonamide. Available at: [Link][1]

  • Unacademy : Hinsberg Reagent And Test. Available at: [Link][8]

  • Chemistry Learner : Hinsberg Test: Definition, Procedure, and Mechanism. Available at:[Link][9]

  • Chemistry & Biology Interface : Recent advances in synthesis of sulfonamides: A review. Available at: [Link][10]

  • Journal of Visualized Experiments (JoVE) : Amines to Sulfonamides: The Hinsberg Test. Available at: [Link][6]

  • Chemistry LibreTexts : 20.6: Reactions of Amines. Available at:[Link][4]

  • European Journal of Chemistry : Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. Available at: [Link][5]

Sources

Application Note: Protocol for Sulfonamide Synthesis using 2-Methyl-1,3-dioxoisoindoline-5-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

This application note details the optimized protocol for synthesizing sulfonamides using 2-methyl-1,3-dioxoisoindoline-5-sulfonyl chloride (CAS: 503469-97-4). This reagent serves as a critical building block for introducing the N-methylphthalimide moiety—a pharmacophore often associated with anti-inflammatory activity (COX-2 inhibition) and carbonic anhydrase inhibition.

Unlike standard tosyl chlorides, the electron-withdrawing nature of the phthalimide core renders this sulfonyl chloride highly electrophilic. While this increases reactivity toward amines, it also heightens sensitivity to moisture. This guide provides a robust, self-validating methodology to maximize yield and purity while mitigating hydrolysis side-reactions.

Chemical Mechanism & Rationale

The formation of the sulfonamide bond proceeds via a nucleophilic substitution at the sulfur atom (


-like mechanism).
  • Activation: The sulfonyl chloride sulfur atom is highly electrophilic due to the induction from the chlorine and the resonance-withdrawing effect of the phthalimide carbonyls.

  • Nucleophilic Attack: The primary or secondary amine attacks the sulfur center, forming a pentavalent tetrahedral intermediate.

  • Elimination: The chloride ion is expelled, and the base (e.g., Pyridine or Triethylamine) deprotonates the nitrogen to form the stable sulfonamide.

Critical Consideration: The N-methylphthalimide ring is stable under these mild basic conditions, but strong nucleophiles or high temperatures could attack the imide carbonyls (ring-opening), leading to byproducts. Therefore, temperature control (


) is strictly enforced.

Materials & Equipment

Reagents
ReagentRoleSpecifications
2-methyl-1,3-dioxoisoindoline-5-sulfonyl chloride Electrophile>97% Purity, stored under

Amine Substrate Nucleophile1.0 – 1.1 equiv.[1] (Dry)
Dichloromethane (DCM) SolventAnhydrous (Water <50 ppm)
Pyridine Base/CatalystAnhydrous, 2.0 – 3.0 equiv.
1M HCl Quench/WashAqueous solution
Brine WashSaturated NaCl
Equipment
  • Round-bottom flask (oven-dried).

  • Inert gas line (Argon or Nitrogen).

  • Ice-water bath.

  • Addition funnel or syringe pump.

  • Rotary evaporator.[2]

Experimental Protocol

Preparation (The "Dry" Rule)
  • Step 1: Flame-dry or oven-dry all glassware. Cool under a stream of dry nitrogen.

  • Step 2: Ensure the amine substrate is free of water. If the amine is a salt (e.g., hydrochloride), use an extra equivalent of base to free the amine in situ.

Reaction Setup[3][4]
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Amine (1.0 mmol, 1.0 equiv.) in anhydrous DCM (5 mL, 0.2 M concentration).

  • Base Addition: Add Pyridine (2.0–3.0 mmol, 2.0–3.0 equiv.) to the solution.

    • Note: Pyridine acts as both a base and a nucleophilic catalyst (forming a sulfonyl-pyridinium intermediate).

  • Cooling: Submerge the flask in an ice-water bath and cool to

    
     for 10 minutes.
    
  • Reagent Addition: Dissolve 2-methyl-1,3-dioxoisoindoline-5-sulfonyl chloride (1.1 mmol, 1.1 equiv.) in a minimal amount of anhydrous DCM (2 mL). Add this solution dropwise to the amine mixture over 15 minutes.

    • Why? Slow addition prevents localized heating and minimizes the risk of bis-sulfonylation (for primary amines).

Reaction Monitoring[3]
  • Allow the reaction to warm to Room Temperature (RT) naturally.

  • Stir for 2–4 hours.

  • Checkpoint: Monitor via TLC (typically 50% EtOAc/Hexane) or LCMS.

    • Target: Disappearance of the amine peak.

    • Observation: The product spot is usually less polar than the free amine but more polar than the sulfonyl chloride.

Workup & Isolation
  • Quench: Once complete, dilute the mixture with DCM (20 mL) and add 1M HCl (10 mL).

    • Function: HCl neutralizes excess pyridine and solubilizes unreacted amine starting material into the aqueous layer.

  • Separation: Transfer to a separatory funnel. Collect the organic (lower) layer.

  • Washes: Wash the organic layer with:

    • Water (1 x 10 mL)

    • Brine (1 x 10 mL)

  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: If necessary, purify via recrystallization (EtOH/Water) or Flash Column Chromatography (Silica gel, Gradient: 0

    
     60% EtOAc in Hexanes).
    

Workflow Visualization

The following diagram outlines the logical flow of the synthesis and decision points for troubleshooting.

G Start Start: Reagent Prep Dissolve Dissolve Amine + Base (DCM, 0°C) Start->Dissolve AddReagent Add Sulfonyl Chloride (Dropwise) Dissolve->AddReagent Monitor Monitor (TLC/LCMS) @ 2 Hours AddReagent->Monitor Complete Reaction Complete? Monitor->Complete Quench Quench: 1M HCl Wash (Remove Pyridine) Complete->Quench Yes Trouble1 Issue: SM Remains Complete->Trouble1 No (Amine left) Trouble2 Issue: Hydrolysis Only Complete->Trouble2 No (Only Sulfonic Acid) Workup Phase Separation & Drying (Na2SO4) Quench->Workup Purify Purification (Recryst. or Column) Workup->Purify Action1 Add 0.2 eq Reagent Check Moisture Trouble1->Action1 Action1->Monitor Action2 Restart: Dry Solvents Use Fresh Reagent Trouble2->Action2

Caption: Operational workflow for sulfonamide synthesis, including critical decision nodes for reaction monitoring.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield / Unreacted Amine Hydrolysis of sulfonyl chloride due to wet solvent.Repeat with freshly distilled DCM or commercial "Anhydrous" grade. Ensure glassware is flame-dried.
Formation of Bis-sulfonamide Excess reagent or high temperature with primary amines.Strictly control temperature at

during addition. Add sulfonyl chloride slowly.[3]
Product stuck in Aqueous Layer Product is amphoteric or very polar.Avoid HCl wash if the product contains basic heterocycles. Use saturated

instead and extract with EtOAc (more polar than DCM).
Precipitate during Reaction Pyridinium hydrochloride salt formation (Normal).This confirms the reaction is proceeding. The salt will dissolve during the aqueous workup.

References

  • National Institutes of Health (PMC). (2016). N-Methylphthalimide-substituted benzimidazolium salts and PEPPSI Pd–NHC complexes. Retrieved from [Link]

  • Organic Chemistry Portal. (2011). Sulfonamide Synthesis by S-N Coupling. Retrieved from [Link]

  • American Elements. (2025). 2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-sulfonyl chloride Product Page. Retrieved from [Link]

Sources

Application Notes and Protocols for Bioconjugation with 2-methyl-1,3-dioxoisoindoline-5-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Reagent for Amine-Reactive Bioconjugation

In the landscape of bioconjugation, the covalent attachment of molecules to proteins and other biomolecules is a cornerstone of therapeutic and diagnostic development. The choice of reactive chemistry is paramount to achieving stable, functional conjugates. Among the array of amine-reactive functionalities, sulfonyl chlorides present a robust and reliable option for the modification of primary amines, such as the ε-amino group of lysine residues. This guide provides an in-depth exploration of 2-methyl-1,3-dioxoisoindoline-5-sulfonyl chloride , a reagent that combines the reactivity of a sulfonyl chloride with the structural features of an isoindoline-dione, a moiety found in various biologically active compounds.[1]

The isoindoline-dione core is a recognized pharmacophore in medicinal chemistry, and its incorporation into bioconjugates may offer unique advantages in drug development.[1] This document will serve as a comprehensive technical resource, detailing the underlying chemistry, practical applications, and step-by-step protocols for the effective use of 2-methyl-1,3-dioxoisoindoline-5-sulfonyl chloride in your research.

Scientific Foundation and Mechanistic Insights

The utility of 2-methyl-1,3-dioxoisoindoline-5-sulfonyl chloride in bioconjugation is predicated on the well-established reactivity of sulfonyl chlorides towards primary amines.[2] The sulfur atom of the sulfonyl chloride is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This renders it susceptible to nucleophilic attack by the non-protonated ε-amino group of lysine residues on a protein's surface.

The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of a highly stable sulfonamide bond. This covalent linkage is resistant to hydrolysis under typical physiological conditions, a critical attribute for bioconjugates intended for in vivo applications.[3]

Conjugation_Workflow start Start protein_prep 1. Prepare Protein Solution (2-10 mg/mL in pH 8.5 buffer) start->protein_prep reagent_prep 2. Prepare Reagent Stock (10 mg/mL in anhydrous DMF) protein_prep->reagent_prep reaction 3. Add Reagent to Protein (5-20 molar excess) reagent_prep->reaction incubation 4. Incubate (1-2 hours at RT) reaction->incubation quenching 5. Quench Reaction (e.g., with Tris buffer) incubation->quenching purification 6. Purify Conjugate (Size-exclusion chromatography) quenching->purification characterization 7. Characterize Conjugate (SDS-PAGE, MS, etc.) purification->characterization end End characterization->end

Figure 2: A typical workflow for protein conjugation with 2-methyl-1,3-dioxoisoindoline-5-sulfonyl chloride.

  • While gently stirring the protein solution, slowly add the calculated volume of the 2-methyl-1,3-dioxoisoindoline-5-sulfonyl chloride stock solution.

  • Incubate the reaction mixture at room temperature for 1-2 hours with continuous stirring. For sensitive proteins, the incubation can be performed at 4°C for a longer duration (e.g., 4-6 hours).

  • Quenching the Reaction: Stop the reaction by adding a quenching buffer containing a primary amine, such as Tris-HCl, to a final concentration of 50-100 mM. Incubate for an additional 30 minutes to ensure all unreacted sulfonyl chloride is consumed.

Protocol 3: Purification and Characterization of the Bioconjugate
  • Purification: Remove the unreacted reagent, hydrolyzed by-products, and quenching buffer components by size-exclusion chromatography (e.g., using a Sephadex G-25 column) equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

  • Characterization:

    • Degree of Labeling (DOL): The DOL can be estimated by UV-Vis spectrophotometry if the attached molecule has a distinct absorbance wavelength. Alternatively, mass spectrometry (e.g., MALDI-TOF or ESI-MS) can provide a more accurate determination of the DOL.

    • Protein Integrity and Aggregation: Analyze the purified conjugate by SDS-PAGE to check for protein integrity and the absence of high-molecular-weight aggregates. Size-exclusion chromatography can also be used to assess aggregation.

    • Functional Activity: It is crucial to perform a relevant functional assay to confirm that the biological activity of the protein has been retained after conjugation.

Trustworthiness and Self-Validation

The protocols outlined above are designed to be self-validating. The inclusion of characterization steps such as SDS-PAGE and functional assays allows the researcher to confirm the success of the conjugation and the integrity of the resulting bioconjugate. It is imperative to compare the properties of the conjugated protein to an unconjugated control that has been subjected to the same reaction conditions (without the addition of the sulfonyl chloride reagent) to account for any effects of the process on the protein.

Conclusion

2-methyl-1,3-dioxoisoindoline-5-sulfonyl chloride is a valuable tool for the amine-reactive modification of proteins and other biomolecules. The formation of a stable sulfonamide linkage, coupled with the introduction of a biologically relevant isoindoline-dione moiety, makes this reagent particularly attractive for applications in drug discovery and development. By carefully controlling the reaction conditions and performing thorough characterization of the resulting bioconjugates, researchers can confidently generate well-defined and functional molecules for their specific needs.

References

  • Luo, Y., Xiao, F., Qian, S., He, Q., Lu, W., & Yang, B. (2011). Synthesis and evaluation of novel 5-sulfonyl-indolin-2-ones as potent cytotoxic agents. MedChemComm, 2(10), 1054-1057. Retrieved from [Link]

  • Google Patents. (2017). WO2017137456A1 - Bioconjugates containing sulfamide linkers for use in treatment.
  • Jiménez-Osés, G., et al. (2018). Chemo- and Regioselective Lysine Modification on Native Proteins. Journal of the American Chemical Society, 140(11), 4004–4017. Retrieved from [Link]

  • Tian, Y., et al. (2025). Recent progress of chemical methods for lysine site-selective modification of peptides and proteins. Chinese Chemical Letters. Retrieved from [Link]

  • Bull, J. A., et al. (2025). Synthesis and functionalization of vinyl sulfonimidamides and their potential as electrophilic warheads. Chemical Science. Retrieved from [Link]

  • Google Patents. (2014). CN103724263A - Preparation method of quinoline-5-sulfonyl chloride.
  • Krasavin, M., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Molecules, 27(23), 8206. Retrieved from [Link]

  • Kumar, P., et al. (2022). Conjugation of chemical handles and functional moieties to DNA during solid phase synthesis with sulfonyl azides. Nucleic Acids Research, 50(12), 6649–6658. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). The determination of 11 sulfonamide antibiotics in water and foods by developing a N-rich magnetic covalent organic framework combined with ultra-high performance liquid chromatography-tandem mass spectrometry. Analytical Methods. Retrieved from [Link]

  • Chan, K. H., et al. (2023). Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins. International Journal of Molecular Sciences, 24(3), 2058. Retrieved from [Link]

  • Pitre, S. P., et al. (2022). Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. ACS Catalysis, 12(10), 5968–5974. Retrieved from [Link]

  • ResearchGate. (2025). A Novel, Practical Synthesis of Sulfonyl Chlorides from Thiol and Disulfide Derivatives. Retrieved from [Link]

  • Yufeng. (2023). Sulfonyl Chlorides/Fluorides. Retrieved from [Link]

  • ResearchGate. (n.d.). The Linkage of Sulfonimidoyl Fluorides and Unactivated Alkenes via Hydrosulfonimidoylation. Retrieved from [Link]

  • SlideShare. (2018). Chemical Lysine Modification at a single site. Retrieved from [Link]

  • Bird, M. J., et al. (2021). Site-selective lysine conjugation methods and applications towards antibody–drug conjugates. RSC Chemical Biology, 2(5), 1339–1351. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of sulfonyl chlorides by oxidation. Retrieved from [Link]

Sources

Application Note: Synthesis of Novel Heterocyclic Sulfonamides from 2-Methyl-1,3-dioxoisoindoline-5-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Introduction & Rationale

The rational design of dual-pharmacophore systems is a cornerstone of modern medicinal chemistry. 2-Methyl-1,3-dioxoisoindoline-5-sulfonyl chloride (CAS: 503469-97-4) serves as a highly versatile electrophilic building block [1]. It combines the rigid, lipophilic N-methylphthalimide core—known for its ability to intercalate into hydrophobic enzyme pockets—with a highly reactive sulfonyl chloride handle.

When reacted with various heterocyclic amines, this precursor yields novel phthalimide-sulfonamide conjugates. These conjugates have demonstrated profound biological activities, most notably as potent inhibitors of human Carbonic Anhydrase (hCA) isoforms, Acetylcholinesterase (AChE), and Cyclooxygenase-2 (COX-2) [2, 3]. The N-methyl group is strategically critical: it protects the imide nitrogen from unwanted deprotonation or nucleophilic attack during basic reaction conditions, ensuring that functionalization occurs exclusively at the sulfonyl center.

Mechanistic Insights & Reaction Dynamics

The synthesis of sulfonamides from sulfonyl chlorides proceeds via a bimolecular nucleophilic substitution-like pathway at the sulfur atom. The electron-withdrawing nature of the phthalimide ring makes the sulfur center highly electrophilic.

Causality in Reaction Design:

  • Solvent Selection: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) is utilized. These aprotic solvents dissolve both the organic precursor and the amine without acting as competing nucleophiles (unlike water or alcohols).

  • Base Addition: A non-nucleophilic tertiary amine, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA), is mandatory. As the heterocyclic amine attacks the sulfonyl chloride, one equivalent of hydrogen chloride (HCl) is generated. If left unneutralized, this HCl will protonate the remaining unreacted nucleophilic amine, forming an insoluble, unreactive ammonium salt and stalling the reaction at 50% conversion [4].

  • Temperature Control: The reaction is initiated at 0 °C. The nucleophilic attack is highly exothermic; thermal runaway can lead to the degradation of the sulfonyl chloride or promote competing side reactions, such as hydrolysis from trace atmospheric moisture.

ReactionMechanism SM 2-Methyl-1,3-dioxoisoindoline -5-sulfonyl chloride Intermediate Tetrahedral Intermediate SM->Intermediate Nucleophilic Attack Amine Heterocyclic Amine (Nucleophile) Amine->Intermediate Product Phthalimide-Sulfonamide Conjugate Intermediate->Product Chloride Elimination Base Base (e.g., DIPEA) Scavenges HCl Intermediate->Base HCl Release

Fig 1. Mechanistic workflow of sulfonamide synthesis via nucleophilic substitution.

Experimental Protocols

The following protocols are designed as self-validating systems, incorporating In-Process Controls (IPCs) to ensure scientific integrity and reproducibility.

Protocol A: Standard Solution-Phase Sulfonylation

Ideal for primary and secondary heterocyclic amines (e.g., piperidine, morpholine, 2-aminothiazole).

Reagents & Materials:

  • 2-Methyl-1,3-dioxoisoindoline-5-sulfonyl chloride (1.0 eq)

  • Heterocyclic Amine (1.1 eq)

  • DIPEA or TEA (1.5 eq)

  • Anhydrous DCM (10 mL per mmol)

Step-by-Step Methodology:

  • Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve the heterocyclic amine (1.1 eq) and DIPEA (1.5 eq) in anhydrous DCM.

    • Expert Insight: Purging with argon prevents moisture from compromising the sulfonyl chloride.

  • Cooling: Submerge the flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 10 minutes.

  • Addition: Dissolve 2-methyl-1,3-dioxoisoindoline-5-sulfonyl chloride (1.0 eq) in a minimal volume of anhydrous DCM. Add this solution dropwise to the reaction flask over 15 minutes via an addition funnel.

    • Expert Insight: Dropwise addition prevents localized heating and suppresses the formation of bis-sulfonylation byproducts.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–6 hours.

  • In-Process Control (TLC): Monitor the reaction via Thin-Layer Chromatography (Hexanes:EtOAc, 1:1). The disappearance of the high-Rf sulfonyl chloride spot and the appearance of a lower-Rf, UV-active product spot indicates completion.

  • Workup (Self-Validation): Quench the reaction with 1M aqueous HCl (5 mL) to protonate and remove any unreacted amine and DIPEA. Transfer to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ (to remove acidic impurities) and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography if necessary.

    • Validation: Confirm product identity via IR spectroscopy (characteristic symmetric and asymmetric SO₂ stretches at ~1160 and ~1330 cm⁻¹) and ¹H-NMR (singlet for N-CH₃ at ~3.15 ppm).

Protocol B: Microwave-Assisted High-Throughput Synthesis

Ideal for sterically hindered amines or rapid library generation.

  • Setup: In a microwave-safe vial equipped with a magnetic stir bar, combine the sulfonyl chloride (1.0 eq), the amine (1.2 eq), and basic alumina (acting as both a solid support and an acid scavenger).

  • Irradiation: Seal the vial and irradiate in a dedicated microwave synthesizer at 80 °C (max power 150 W) for 5–10 minutes.

    • Expert Insight: Microwave dielectric heating directly activates the polar sulfonyl chloride, drastically reducing reaction times from hours to minutes while minimizing solvent waste.

  • Extraction: Cool to room temperature, extract the solid mass with ethyl acetate, filter, and evaporate to yield the crude sulfonamide.

Quantitative Data Presentation

The table below summarizes the optimized reaction conditions and typical yields for synthesizing various heterocyclic derivatives from 2-methyl-1,3-dioxoisoindoline-5-sulfonyl chloride.

Heterocyclic AmineSolventBase (Equiv)Temp / TimePurification MethodTypical Yield (%)
Morpholine DCMTEA (1.5)0 °C to RT / 2 hRecrystallization (EtOH)88 - 92%
Piperazine (N-Boc)DCMDIPEA (1.5)0 °C to RT / 3 hSilica Gel (Hex/EtOAc)85 - 89%
2-Aminothiazole THFPyridine (2.0)RT / 6 hSilica Gel (DCM/MeOH)72 - 76%
3-Aminopyridine THFPyridine (2.0)RT / 8 hSilica Gel (DCM/MeOH)68 - 74%
1H-Tetrazole-5-amine MeCNK₂CO₃ (2.5)60 °C / 4 hPrecipitation (Water)60 - 65%

Note: Aromatic and heteroaromatic amines (e.g., 2-aminothiazole) are less nucleophilic than aliphatic amines due to the delocalization of their lone pair. Consequently, they require stronger bases (like pyridine, which also acts as a nucleophilic catalyst) or elevated temperatures/longer reaction times.

Biological Validation & Target Interaction

Once synthesized, these novel heterocyclic compounds are typically subjected to in vitro enzymatic assays. A prime example is the targeting of human Carbonic Anhydrase II (hCA II), an enzyme implicated in glaucoma and certain malignancies [2].

The primary sulfonamide group (or a highly polarized secondary sulfonamide) acts as a zinc-binding group (ZBG). The phthalimide core provides critical hydrophobic interactions with the outer rim of the enzyme's active site, enhancing binding affinity and isoform selectivity.

BiologicalTarget Pharmacophore Phthalimide-Sulfonamide Conjugate CA_Enzyme Carbonic Anhydrase (hCA II) Active Site Pharmacophore->CA_Enzyme Enters hydrophobic pocket Zinc Zn2+ Catalytic Ion Pharmacophore->Zinc Sulfonamide N-H coordinates CA_Enzyme->Zinc Exposes metal center Inhibition Enzymatic Inhibition (Therapeutic Effect) Zinc->Inhibition Blocks substrate access

Fig 2. Binding mechanism of phthalimide-sulfonamides to Carbonic Anhydrase active sites.

References

  • Supuran, C. T., et al. (2017). "Synthesis and human/bacterial carbonic anhydrase inhibition with a series of sulfonamides incorporating phthalimido moieties." Bioorganic & Medicinal Chemistry. Available at:[Link]

  • Soyer, Z., et al. (2016). "Synthesis and molecular docking studies of some 4-phthalimidobenzenesulfonamide derivatives as acetylcholinesterase and butyrylcholinesterase inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry. Available at:[Link]

Application Note: 2-Methyl-1,3-dioxoisoindoline-5-sulfonyl Chloride as a Core Scaffold in the Development of Selective Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Application Note & Experimental Protocols

Executive Summary & Mechanistic Rationale

In the landscape of rational drug design, the "tail approach" has emerged as a highly effective strategy for engineering isoform-selective enzyme inhibitors. 2-Methyl-1,3-dioxoisoindoline-5-sulfonyl chloride (CAS: 503469-97-4), also known as N-methylphthalimide-5-sulfonyl chloride, is a premier electrophilic building block utilized to synthesize phthalimide-capped sulfonamides.

This compound provides two critical structural features for drug development:

  • The Sulfonyl Chloride Moiety: Acts as a highly reactive electrophile that readily couples with primary or secondary amines to form robust sulfonamide linkages. In the context of metalloenzymes like Carbonic Anhydrase (CA), the resulting primary sulfonamide (

    
    ) or secondary sulfonamide acts as a potent Zinc Binding Group (ZBG).
    
  • The N-Methylphthalimide Cap (The "Tail"): This bulky, lipophilic bicyclic system extends away from the catalytic center to interact with the hydrophobic and hydrophilic amino acid residues lining the outer rim of the enzyme's active site.

By utilizing 2-methyl-1,3-dioxoisoindoline-5-sulfonyl chloride, researchers can rapidly generate libraries of inhibitors that exhibit low-nanomolar potency and high selectivity for specific disease-associated isoforms, such as tumor-associated hCA IX/XII or glaucoma-associated hCA II ().

BindingMode Inhibitor Phthalimide-Capped Inhibitor Phthalimide Tail Sulfonamide Core (ZBG) TailInteraction Hydrophobic/van der Waals Interactions (Drives Isoform Selectivity) Inhibitor->TailInteraction Tail Region ZBGInteraction Coordinate Covalent Bond (Displaces Catalytic H2O/OH-) Inhibitor->ZBGInteraction ZBG Region Enzyme Metalloenzyme Active Site Hydrophobic Pocket Zn2+ Ion / His Residues TailInteraction->Enzyme Binds Outer Pocket ZBGInteraction->Enzyme Coordinates Zn2+

Binding mechanism of phthalimide-capped sulfonamides in the metalloenzyme active site.

Chemical Properties & Handling

PropertySpecification
Chemical Name 2-Methyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-sulfonyl chloride
CAS Number 503469-97-4
Molecular Formula

Molecular Weight 259.67 g/mol
Reactivity Profile Moisture-sensitive electrophile. Hydrolyzes to sulfonic acid in the presence of water.
Storage Conditions Sealed in a dry environment at 2–8°C. Handle under inert gas (Ar/N2).

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the mechanistic causality behind the experimental choice.

Protocol A: Synthesis of Phthalimide-Capped Sulfonamide Inhibitors

This protocol describes the nucleophilic acyl substitution reaction between 2-methyl-1,3-dioxoisoindoline-5-sulfonyl chloride and a target amine (e.g., an amino-benzenesulfonamide) to yield a dual-pharmacophore inhibitor.

Materials:

  • 2-Methyl-1,3-dioxoisoindoline-5-sulfonyl chloride (1.1 eq)

  • Target Amine (1.0 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Pyridine (2.0 eq)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask under Argon. Causality: Sulfonyl chlorides are highly susceptible to hydrolysis; eliminating ambient moisture prevents the formation of unreactive sulfonic acid byproducts.

  • Dissolution: Dissolve the target amine (1.0 eq) in anhydrous DCM (0.1 M concentration). Add TEA (2.0 eq) and stir for 5 minutes. Causality: TEA acts as an acid scavenger, neutralizing the HCl generated during the reaction to prevent the protonation of the nucleophilic amine.

  • Coupling: Cool the reaction mixture to 0°C using an ice bath. Slowly add 2-methyl-1,3-dioxoisoindoline-5-sulfonyl chloride (1.1 eq) dropwise. Causality: The coupling reaction is exothermic. Lowering the temperature minimizes the formation of bis-sulfonylation side products and controls the reaction rate.

  • Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours.

  • Validation (In-Process): Monitor the reaction via TLC (Hexane:Ethyl Acetate, 1:1) and LC-MS. Causality: Self-validation ensures complete consumption of the starting amine before initiating workup.

  • Workup: Quench the reaction with saturated aqueous

    
    . Extract the organic layer with DCM (3x), wash with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify the crude product via flash column chromatography to yield the final inhibitor (>95% purity required for enzymatic assays).

SynthesisWorkflow Start 2-Methyl-1,3-dioxoisoindoline- 5-sulfonyl chloride Reaction Nucleophilic Substitution (Solvent: Anhydrous DCM, Base: TEA) Start->Reaction Amine Target Amine (Pharmacophore Base) Amine->Reaction Intermediate Crude Sulfonamide Mixture + HCl (Neutralized by TEA) Reaction->Intermediate 0°C to RT, 2-4 hrs Purification Purification (Flash Chromatography) Intermediate->Purification Quench & Extract Product Purified Phthalimide-Capped Sulfonamide Inhibitor Purification->Product >95% Purity Confirmed

Synthesis workflow for phthalimide-capped sulfonamide inhibitors.

Protocol B: In Vitro Enzyme Inhibition Kinetics (Stopped-Flow Assay)

To validate the synthesized compounds, their inhibitory constant (


) must be determined. For enzymes with exceptionally high turnover rates like Carbonic Anhydrase, standard spectrophotometry is insufficient. A stopped-flow 

hydration assay is required ().

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 10 mM stock solution of the synthesized inhibitor in 100% DMSO. Dilute serially in the assay buffer (20 mM HEPES, pH 7.4, 20 mM

    
    ) to achieve final well concentrations ranging from 0.1 nM to 10 µM. Causality: 
    
    
    
    is included to maintain constant ionic strength, which stabilizes the enzyme's conformational state.
  • Enzyme Incubation: Incubate the recombinant enzyme (e.g., hCA II) with the inhibitor solutions for 15 minutes at room temperature prior to the assay. Causality: This pre-incubation period is critical to allow the formation of the thermodynamic enzyme-inhibitor complex before the substrate is introduced.

  • Kinetic Measurement: Using a stopped-flow instrument equipped with a photodiode array, rapidly mix the enzyme-inhibitor solution with

    
    -saturated water. Monitor the absorbance change of a pH indicator (e.g., Phenol Red at 557 nm) over a period of 10–50 milliseconds.
    
  • Assay Validation: Run Acetazolamide (ACTZ) concurrently as a positive control. Causality: ACTZ has a well-documented

    
     of 12 nM against hCA II. Replicating this value validates the calibration of the stopped-flow instrument and the activity of the recombinant enzyme.
    
  • Data Analysis: Calculate the initial velocity of the reaction. Use non-linear least-squares methods (e.g., PRISM software) to fit the data to the Cheng-Prusoff equation and extract the

    
     values.
    

Quantitative Data Summary

The incorporation of the N-methylphthalimide tail via 2-methyl-1,3-dioxoisoindoline-5-sulfonyl chloride significantly enhances both the potency and selectivity of the resulting inhibitors compared to standard clinical drugs. Below is a representative data summary demonstrating the efficacy of a phthalimide-capped benzene sulfonamide (Compound 1) versus the clinical standard Acetazolamide (ACTZ).

CompoundhCA I Inhibition (

, nM)
hCA II Inhibition (

, nM)
Selectivity Ratio (hCA I / hCA II)
Acetazolamide (ACTZ) 250.012.0~20.8
Phthalimide-Capped Inhibitor 28.52.2~13.0

Data Interpretation: The phthalimide-capped derivative exhibits a 6-fold increase in potency against the physiologically dominant hCA II isoform and a 10-fold increase against hCA I compared to ACTZ. The bulky N-methylphthalimide tail successfully anchors into the hydrophobic sub-pocket of the enzyme, stabilizing the ZBG-Zinc interaction and drastically lowering the


 into the low-nanomolar range.

References

  • Title: Carbonic anhydrase inhibitory activity of phthalimide-capped benzene sulphonamide derivatives Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2023) URL: [Link]

  • Title: Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties Source: Molecules / PubMed Central (2021) URL: [Link]

Application Note: SuFEx Click Chemistry with 2-Methyl-1,3-dioxoisoindoline-5-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methyl-1,3-dioxoisoindoline-5-sulfonyl chloride (CAS 503469-97-4) is a highly versatile, bifunctional electrophilic building block[1]. Featuring a rigid N-methylphthalimide core and a reactive sulfonyl chloride moiety, it serves as a premium precursor for modern bioconjugation and drug discovery. In the context of Sulfur(VI) Fluoride Exchange (SuFEx)—a next-generation click chemistry pioneered by K. Barry Sharpless[2]—this compound is transformed into a highly stable sulfonyl fluoride hub.

This guide provides authoritative, self-validating protocols for converting this sulfonyl chloride into a SuFEx-active hub, followed by its click ligation with O- and N-nucleophiles. The N-methylphthalimide scaffold provides structural rigidity and favorable physicochemical properties, making it an ideal rigid spacer or recognition motif in chimeric drug design (e.g., PROTACs) and chemical biology probes[3].

Mechanistic Framework: The S(VI) Hub and Phthalimide Scaffold

The Causality of Halide Exchange

Aryl sulfonyl chlorides are widely used but suffer from a critical flaw: the S(VI)-Cl bond is highly susceptible to reductive collapse (yielding S(IV) species) and unwanted hydrolysis in aqueous media[2]. To harness this molecule for click chemistry, the chloride must be exchanged for a fluoride.

Relative to their chloride counterparts, S(VI)-fluoride compounds are exceptionally stable[4]. The S-F bond (bond dissociation energy ~90 kcal/mol) is virtually inert to water, oxygen, and physiological conditions. It remains entirely dormant until it encounters specific nucleophiles (like aryl silyl ethers) in the presence of a targeted catalyst, at which point it undergoes rapid, near-quantitative exchange[4],[2].

Visualizing the Workflow

SuFEx_Workflow A 2-Methyl-1,3-dioxoisoindoline- 5-sulfonyl chloride (Electrophilic Precursor) B 2-Methyl-1,3-dioxoisoindoline- 5-sulfonyl fluoride (SuFEx Hub) A->B KF, 18-crown-6 CH3CN/H2O, RT C Phthalimide-Sulfonate Ester (via Aryl Silyl Ether) B->C Ar-OSiMe3, DBU SuFEx Click D Phthalimide-Sulfonamide (via Amine Nucleophile) B->D R-NH2, DIPEA SuFEx Click

SuFEx Click Chemistry Workflow for 2-Methyl-1,3-dioxoisoindoline-5-sulfonyl Chloride.

Self-Validating Experimental Protocols

Protocol A: Synthesis of the SuFEx Hub (Halide Exchange)

Objective: Convert 2-methyl-1,3-dioxoisoindoline-5-sulfonyl chloride into the stable sulfonyl fluoride hub.

  • Reagents: 2-Methyl-1,3-dioxoisoindoline-5-sulfonyl chloride (1.0 eq, MW: 259.67)[1], Potassium fluoride (KF, 3.0 eq), 18-crown-6 (0.1 eq).

  • Solvent: Acetonitrile (CH₃CN) / Water (9:1 v/v).

  • Procedure:

    • Dissolve the sulfonyl chloride and 18-crown-6 in CH₃CN.

    • Add an aqueous solution of KF dropwise at room temperature.

    • Stir vigorously for 4 hours.

    • Extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate.

  • Causality & Mechanism: KF has poor solubility in organic solvents. The addition of 18-crown-6 acts as a phase-transfer catalyst; it chelates the K⁺ ion, liberating a "naked," highly nucleophilic fluoride anion into the organic phase, which drastically accelerates the Cl-to-F exchange[4].

  • Self-Validation System: Monitor via LC-MS. The starting material exhibits a distinct chlorine isotope pattern (M / M+2 ratio of 3:1). Successful conversion is validated by the complete disappearance of this pattern and the emergence of a single

    
     peak at m/z 244.0.
    
Protocol B: SuFEx Click Ligation with Aryl Silyl Ethers (O-Nucleophiles)

Objective: Form a stable sulfonate ester linkage.

  • Reagents: 2-Methyl-1,3-dioxoisoindoline-5-sulfonyl fluoride (1.0 eq), Aryl silyl ether (Ar-OSiMe₃, 1.2 eq), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 0.2 eq).

  • Solvent: Anhydrous Acetonitrile.

  • Procedure:

    • Dissolve the sulfonyl fluoride and aryl silyl ether in CH₃CN under inert atmosphere.

    • Add DBU dropwise.

    • Stir at room temperature for 2–6 hours.

    • Concentrate and purify via silica gel chromatography.

  • Causality & Mechanism: Direct reaction of phenols with sulfonyl fluorides requires strong bases that risk hydrolyzing the phthalimide core. By pre-forming the silyl ether, we can use a catalytic amount of DBU. DBU attacks the silicon atom, forming a hypervalent silicate intermediate. The immense thermodynamic affinity between silicon and fluorine drives the concerted cleavage of the S-F and Si-O bonds, forming the S-O linkage irreversibly[4],[3].

  • Self-Validation System: Monitor by ¹⁹F NMR. The sharp singlet of the sulfonyl fluoride (typically around +60 to +70 ppm) will completely vanish upon successful click ligation.

Protocol C: SuFEx Click Ligation with Amines (N-Nucleophiles)

Objective: Form a robust sulfonamide linkage.

  • Reagents: 2-Methyl-1,3-dioxoisoindoline-5-sulfonyl fluoride (1.0 eq), Primary/Secondary Amine (1.2 eq), N,N-Diisopropylethylamine (DIPEA, 2.0 eq).

  • Solvent: DMF or NMP.

  • Procedure:

    • Dissolve the sulfonyl fluoride and amine in DMF.

    • Add DIPEA and heat to 50°C for 12 hours.

    • Quench with saturated aqueous NaHCO₃ and extract with DCM.

  • Causality & Mechanism: Amines are sufficiently nucleophilic to attack the S(VI)-F bond directly. DIPEA is utilized as a non-nucleophilic base to sponge the stoichiometric hydrogen fluoride (HF) byproduct. Neutralizing HF is critical; otherwise, it protonates the incoming amine nucleophile, stalling the reaction, and risks acidic degradation of the target molecule.

  • Self-Validation System: Validate completion via TLC using a ninhydrin stain. The consumption of the primary amine results in a ninhydrin-negative spot for the product, confirming the formation of the sulfonamide.

Quantitative Data Summary

Table 1: Reaction Profiles and Validation Metrics for SuFEx Transformations

TransformationReagents / CatalystSolventTemp / TimeExpected YieldPrimary Validation Marker
Halide Exchange (Cl → F) KF (3 eq), 18-crown-6 (0.1 eq)CH₃CN / H₂O25°C / 4 h>95%LC-MS:

244.0; Loss of Cl isotope pattern
SuFEx: Sulfonate Ester Ar-OSiMe₃ (1.2 eq), DBU (0.2 eq)CH₃CN25°C / 2-6 h85-95%¹⁹F NMR: Complete loss of ~+65 ppm singlet
SuFEx: Sulfonamide R-NH₂ (1.2 eq), DIPEA (2.0 eq)DMF50°C / 12 h80-90%TLC: Ninhydrin (-) for product spot

Applications in Drug Development & Bioconjugation

Because sulfonyl fluorides are compatible with a vast array of functional groups, the 2-methyl-1,3-dioxoisoindoline-5-sulfonyl fluoride hub is an excellent candidate for late-stage functionalization[3]. In drug development, the N-methylphthalimide core acts as a rigid, uncharged spacer that can dictate the spatial orientation of a chimeric molecule (such as a PROTAC or a fluorescent probe).

Application_Pathway N1 Target Ligand (Pharmacophore) N4 Bioconjugated Probe / Chimeric Drug N1->N4 Binding Affinity N2 N-Methylphthalimide Core (Rigid Spacer) N3 SuFEx S(VI) Linkage (Sulfonate/Sulfonamide) N2->N3 Functionalization N2->N4 Structural Scaffold N3->N4 Covalent Ligation

Modular Assembly of Bioconjugated Probes utilizing the N-Methylphthalimide SuFEx Hub.

By leveraging the SuFEx click methodology, researchers can rapidly generate libraries of phthalimide-linked bioconjugates without the need for toxic transition metals (like Copper in traditional CuAAC click chemistry), ensuring the resulting compounds are immediately suitable for biological assays[4],[2].

References

1.[1] Title: 2-Methyl-1,3-dioxo-2,3-dihydro-1h-isoindole-5-sulfonyl chloride | ChemScene. Source: chemscene.com. URL: 2.[4] Title: Advances in the construction of diverse SuFEx linkers - PMC. Source: nih.gov. URL: 3.[3] Title: Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Source: rhhz.net. URL: 4.[2] Title: ChemInform Abstract: Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Source: researchgate.net. URL:

Sources

Troubleshooting & Optimization

optimizing reaction conditions for 2-methyl-1,3-dioxoisoindoline-5-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for optimizing reactions with 2-methyl-1,3-dioxoisoindoline-5-sulfonyl chloride (CAS 503469-97-4)[1]. As a Senior Application Scientist, I have designed this guide to help you navigate the unique chemoselectivity challenges presented by this bifunctional building block.

This molecule features two highly reactive centers: a highly electrophilic sulfonyl chloride (prone to hydrolysis)[2] and an N-methylphthalimide core (susceptible to nucleophilic ring-cleavage). Successfully utilizing this reagent requires strict kinetic control to drive the desired sulfonylation while suppressing competing side reactions.

Reaction Pathway & Chemoselectivity Logic

To optimize your yield, you must understand the causality of the competing pathways. Strong nucleophiles (like primary amines in excess) or aqueous conditions will attack the phthalimide carbonyls or the sulfonyl group, respectively.

OptimizationLogic Title Chemoselectivity in Phthalimide Sulfonylation Substrate 2-Methyl-1,3-dioxoisoindoline -5-sulfonyl chloride Cond1 Anhydrous DCM, DIPEA 0°C → RT Substrate->Cond1 Cond2 Excess Primary Amine High Temp Substrate->Cond2 Cond3 Aqueous Base / Moisture (K2CO3 / H2O) Substrate->Cond3 Target Desired Sulfonamide (High Yield) Cond1->Target Side1 Phthalamide Byproduct (Ring Cleavage) Cond2->Side1 Side2 Sulfonic Acid Byproduct (Hydrolysis) Cond3->Side2

Chemoselectivity pathways for 2-methyl-1,3-dioxoisoindoline-5-sulfonyl chloride reactions.

Troubleshooting Guide & FAQs

Q: Why am I observing multiple masses in LC-MS, including a significant [M+amine] adduct, instead of my pure sulfonamide? A: You are observing phthalimide ring cleavage. Primary amines are excellent nucleophiles. If the reaction temperature is too high or the amine is present in excess, it will attack the imide carbonyls, opening the ring to form a phthalamide byproduct. Solution: Strictly limit your primary amine to 1.0 equivalent, use a bulky, non-nucleophilic base like DIPEA as the acid scavenger, and keep the reaction at 0 °C during the initial addition.

Q: My reaction stalled at 50% conversion, and I see a highly polar, baseline spot on my TLC. What happened? A: This indicates hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid, a common issue due to the inherent instability of the –SO₂Cl group[2]. Solution: Ensure your solvent (e.g., DCM or THF) is strictly anhydrous. Avoid using DMF unless absolutely necessary for substrate solubility, as trace moisture in DMF rapidly accelerates sulfonyl hydrolysis.

Q: Can I use this reagent for radical sulfonylation-cyclization (RSC) cascades? A: Yes. Recent literature demonstrates that sulfonyl chlorides can be successfully utilized in visible-light-triggered electron donor-acceptor (EDA) complex cascades[3]. The N-methylphthalimide core is stable under standard photoredox conditions (e.g., 427 nm irradiation) provided no strong nucleophiles are generated in situ[3].

Q: How should I store the neat reagent to prevent degradation? A: 2-Methyl-1,3-dioxoisoindoline-5-sulfonyl chloride must be stored sealed in a dry environment at 2–8 °C[1]. Before use, allow the bottle to warm to room temperature in a desiccator to prevent condensation from introducing moisture.

Quantitative Optimization Matrix

The following table summarizes the causal relationship between reaction conditions and expected product distribution. Use this data to select the optimal parameters for your specific substrate.

Base ChoiceSolventTemp ProfileStoichiometry (Amine : Base : SO₂Cl)Target Sulfonamide YieldImide Ring-OpeningHydrolysis
DIPEA Anhydrous DCM0 °C → RT1.0 : 2.0 : 1.05> 90% < 2%< 5%
TEA Anhydrous DCM25 °C1.0 : 2.0 : 1.2065% 15%20%
Pyridine THF60 °C1.0 : 3.0 : 1.5040% 45%15%
K₂CO₃ (aq) MeCN / H₂O25 °C1.0 : 3.0 : 1.2010% 10%80%

Note: DIPEA (N,N-Diisopropylethylamine) is vastly superior to TEA (Triethylamine) because its steric bulk prevents it from acting as a competing nucleophile against the sensitive imide core.

Self-Validating Experimental Protocol: Chemoselective Sulfonylation

To ensure trustworthiness in your workflow, this protocol is designed as a self-validating system . It includes specific analytical checkpoints so you can verify the integrity of the reaction at each critical phase.

Step 1: Reagent Integrity Check (Pre-Reaction)

  • Action: Dissolve 1 mg of 2-methyl-1,3-dioxoisoindoline-5-sulfonyl chloride in 1 mL of anhydrous methanol containing 1 drop of DIPEA. Stir for 5 minutes.

  • Validation: Inject into LC-MS. You must observe the mass of the methyl sulfonate ester. If you observe the sulfonic acid mass ([M-Cl+OH]), your reagent has degraded via hydrolysis and must be discarded or recrystallized.

Step 2: Setup and Dissolution

  • Action: Flame-dry a round-bottom flask and purge with Argon. Dissolve 1.0 equivalent of your target amine in anhydrous DCM to achieve a 0.1 M concentration.

  • Action: Add 2.0 equivalents of anhydrous DIPEA.

  • Causality: DIPEA acts solely as an HCl scavenger. Its steric bulk prevents it from attacking the phthalimide core.

Step 3: Temperature-Controlled Addition

  • Action: Cool the amine/DIPEA solution to 0 °C using an ice bath.

  • Action: Dissolve 1.05 equivalents of 2-methyl-1,3-dioxoisoindoline-5-sulfonyl chloride in a minimal volume of anhydrous DCM. Add this solution dropwise over 15 minutes.

  • Causality: The activation energy for sulfonyl chloride attack is lower than that for imide ring cleavage. Operating at 0 °C kinetically locks the reaction into the desired sulfonylation pathway.

Step 4: Reaction Monitoring (Checkpoint 2)

  • Action: Stir at 0 °C for 1 hour, then allow to warm to room temperature. Monitor via TLC (Hexanes/EtOAc 1:1).

  • Validation: The sulfonyl chloride is strongly UV-active. Disappearance of the starting material spot and the appearance of a single new spot indicates clean conversion.

Step 5: Workup and Final Validation (Checkpoint 3)

  • Action: Quench the reaction with saturated aqueous NH₄Cl. Extract with DCM (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Validation: Obtain a ¹H NMR spectrum of the crude product. Look for the N-methyl protons of the phthalimide core. They must appear as a sharp, integrated singlet around δ 3.1–3.2 ppm. Loss of this symmetry or a shift in integration confirms that the imide ring was inadvertently opened.

References

  • Title : Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 Source : nih.gov URL :[Link]

  • Title : The Visible-Light-Triggered Catalytic Triarylamine EDA Complex Enabled Synthesis of Sulfonylated Quinolines, Pyrroloindoles, and Chromenes by Radical Sulfonylation-Cyclization of Substituted Alkynes with Sulfonyl Chlorides Source : acs.org URL :[Link]

Sources

Technical Support Center: Reactions of 2-Methyl-1,3-dioxoisoindoline-5-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers utilizing 2-methyl-1,3-dioxoisoindoline-5-sulfonyl chloride. This guide is designed to provide practical, in-depth solutions to common challenges encountered during its use in synthesis, focusing specifically on the identification and mitigation of byproduct formation. Our approach is rooted in mechanistic principles to empower you not only to solve current issues but also to proactively design more robust experimental setups.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the reactivity and handling of 2-methyl-1,3-dioxoisoindoline-5-sulfonyl chloride.

Q1: What is the primary cause of low yields in my sulfonamide coupling reactions?

A1: The most frequent cause of diminished yields is the competitive hydrolysis of the sulfonyl chloride starting material. The sulfur atom in a sulfonyl chloride is highly electrophilic due to the presence of two electron-withdrawing oxygen atoms and a chlorine atom, making it very susceptible to nucleophilic attack by water.[1] This reaction converts the reactive sulfonyl chloride into the corresponding, and much less reactive, 2-methyl-1,3-dioxoisoindoline-5-sulfonic acid. This byproduct is often visible as a polar, water-soluble spot on a TLC plate that does not move from the baseline. Meticulous use of anhydrous solvents and an inert atmosphere is critical to prevent this.[2][3]

Q2: I am reacting the sulfonyl chloride with a primary amine and see a less polar byproduct on my TLC. What could it be?

A2: When using a primary amine, a common byproduct is the di-sulfonylated amine. After the initial sulfonamide is formed, the remaining proton on the nitrogen is acidic. In the presence of a base, this proton can be removed to form a sulfonamidate anion, which is a potent nucleophile. This anion can then attack a second molecule of the sulfonyl chloride, resulting in a di-sulfonylated product.[2] This is more likely to occur if an excess of the sulfonyl chloride is used or if the reaction is run at elevated temperatures for extended periods.

Q3: Can my choice of base negatively impact the reaction?

A3: Absolutely. While a base is necessary to neutralize the HCl generated during the reaction, its choice is crucial.[1][4] Sterically hindered, non-nucleophilic bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are generally preferred as they are less likely to compete with your desired nucleophile. While pyridine is often used as both a solvent and a base, it can act as a nucleophilic catalyst. At high temperatures, this can sometimes lead to unwanted side reactions.[2][5] For sensitive substrates, inorganic bases like potassium carbonate in a polar aprotic solvent may also be a viable option.[2]

Q4: Is the N-methylphthalimide group stable under typical sulfonylation conditions?

A4: The N-methylphthalimide moiety is generally robust and stable under the standard conditions used for forming sulfonamides (e.g., reaction with amines in the presence of a base like triethylamine in solvents like DCM or THF at temperatures from 0 °C to room temperature). However, under harsh conditions, such as prolonged heating with strong nucleophiles or strong acids/bases, degradation could theoretically occur. If all other common byproducts have been ruled out, characterization of unexpected impurities should include consideration of phthalimide ring-opening or other transformations.

Troubleshooting Guide: From Observation to Solution

This guide provides a systematic approach to diagnosing and resolving common issues.

Observed Problem Probable Cause(s) Diagnostic Check Recommended Action(s)
Low or no product formation; highly polar spot on TLC baseline. Hydrolysis of Sulfonyl Chloride: The reagent has degraded to 2-methyl-1,3-dioxoisoindoline-5-sulfonic acid due to moisture.[2]The byproduct is typically soluble in water. An acidic wash will not remove it, but a basic wash will. Mass spectrometry will show the mass of the sulfonic acid.Ensure all glassware is oven- or flame-dried. Use anhydrous solvents from a freshly opened bottle or a solvent purification system. Run the reaction under an inert atmosphere (Nitrogen or Argon). Use a fresh bottle of the sulfonyl chloride.[2]
A new, less polar spot appears on TLC (when using a primary amine). Di-sulfonylation: The initially formed sulfonamide has reacted with a second equivalent of the sulfonyl chloride.[2]The mass of this byproduct will correspond to two sulfonyl groups per one amine. The ¹H NMR will lack an N-H proton signal.Use a slight excess of the amine (1.1-1.2 equivalents) relative to the sulfonyl chloride. Alternatively, perform a "reverse addition" by slowly adding the sulfonyl chloride solution to the amine solution at 0 °C to maintain an excess of the amine throughout the reaction.[2]
Multiple unidentified spots and a complex crude NMR. Decomposition of Reagent or Product: The sulfonyl chloride may have degraded, or the reaction conditions are too harsh for the substrate.Check the purity of the starting sulfonyl chloride via ¹H NMR if possible. Run the reaction at a lower temperature (e.g., start at 0 °C and allow to slowly warm to room temperature).Use a fresh bottle of high-purity sulfonyl chloride. Decrease the reaction temperature and monitor carefully by TLC. Consider a milder base if a reactive one like pyridine was used.
Difficulty isolating the product during aqueous workup. Product is Water-Soluble: The resulting sulfonamide may have high polarity, leading to partitioning into the aqueous layer.During extraction, spot both the organic and aqueous layers on a TLC plate to check for product.After quenching the reaction, saturate the aqueous layer with sodium chloride (brine). This increases the polarity of the aqueous phase and can "salt out" the desired product, pushing it into the organic layer during extraction.[2]

Visualizing Reaction Pathways and Troubleshooting

Understanding the competing reactions is key to optimizing your synthesis.

G cluster_desired Desired Pathway cluster_side Common Side Reaction start_reagent 2-Methyl-1,3-dioxoisoindoline- 5-sulfonyl chloride (Starting Material) product Desired Sulfonamide (Product) start_reagent:e->product:w + byproduct Sulfonic Acid (Hydrolysis Byproduct) start_reagent:e->byproduct:w + Amine Primary/Secondary Amine (R₂NH) Amine->product Base Base (e.g., Et₃N) Base->product Neutralizes HCl Water Trace H₂O (Moisture) Water->byproduct

Caption: Desired reaction pathway versus the common hydrolysis side reaction.

G start Problem: Low Yield / Impure Product check_tlc Analyze Crude Reaction by TLC and Mass Spec start->check_tlc is_polar Is major byproduct a polar baseline spot? check_tlc->is_polar is_less_polar Is major byproduct less polar than product? (Primary Amine Only) is_polar->is_less_polar No hydrolysis Cause: Hydrolysis (Sulfonic Acid) is_polar->hydrolysis Yes disulfonylation Cause: Di-sulfonylation is_less_polar->disulfonylation Yes other Cause: Other issue (e.g., reagent quality) is_less_polar->other No solve_hydrolysis Solution: Use anhydrous conditions. Run under inert atmosphere. hydrolysis->solve_hydrolysis solve_disulf Solution: Use reverse addition. Control stoichiometry. disulfonylation->solve_disulf

Caption: A logical workflow for troubleshooting common byproduct issues.

Validated Experimental Protocols

Protocol 1: General Synthesis of a Sulfonamide

This protocol describes a standard procedure for the reaction of 2-methyl-1,3-dioxoisoindoline-5-sulfonyl chloride with a generic primary or secondary amine.

  • Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the amine (1.0 eq) and anhydrous dichloromethane (DCM) to make a 0.2 M solution.

  • Cooling & Base Addition: Cool the stirred solution to 0 °C using an ice-water bath. Add triethylamine (1.5 eq) dropwise.

  • Sulfonyl Chloride Addition: In a separate flask, dissolve 2-methyl-1,3-dioxoisoindoline-5-sulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cold amine solution over 15-20 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC (e.g., using 3:7 ethyl acetate/hexanes).

  • Workup: Once the reaction is complete, quench by adding deionized water. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer twice with DCM. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with 1 M HCl, saturated sodium bicarbonate solution, and finally with brine.[6]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel to yield the pure sulfonamide.

Protocol 2: Workup Procedure to Remove Sulfonic Acid Byproduct

If TLC analysis indicates the presence of the sulfonic acid byproduct, this modified workup is highly effective.

  • Quenching: After the reaction is deemed complete, quench by adding a saturated solution of sodium bicarbonate (NaHCO₃) instead of water. Stir vigorously for 10-15 minutes. This will deprotonate the acidic sulfonic acid, forming a water-soluble sulfonate salt.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer two more times with your organic solvent (e.g., DCM or ethyl acetate).

  • Washing: Combine the organic layers and wash with brine to remove residual water and salts.

  • Drying and Concentration: Proceed with drying over sodium sulfate, filtration, and concentration as described in the general protocol. This procedure effectively removes the sulfonic acid impurity, simplifying subsequent purification.

References

  • Cooper, A. D. (n.d.). Preparation of sulfonamides from N-silylamines. PMC. Retrieved from [Link]

  • King, J. F., & Lee, T. M. (n.d.). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Scilit. Retrieved from [Link]

  • UCL Discovery. (n.d.). The Synthesis of Functionalised Sulfonamides. UCL Discovery. Retrieved from [Link]

  • Gutiérrez Hernández, A., et al. (2025). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. RSC Publishing. Retrieved from [Link]

  • Gómez-Palomino, A., et al. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Wiley Online Library. Retrieved from [Link]

  • Lakrout, S., et al. (2013). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances. Retrieved from [Link]

  • YouTube. (2021, February 19). CHEMICAL REACTION OF AMINE WITH ARYL SULPHONYL CHLORIDE AND NITROUSACID. YouTube. Retrieved from [Link]

  • Tucker, J. W., et al. (n.d.). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. PMC. Retrieved from [Link]

  • American Elements. (n.d.). 2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-sulfonyl chloride. American Elements. Retrieved from [Link]

  • Patel, T., et al. (2025, October 15). Sulfonylation of anilines through photocatalytic activation of N-hydroxymethylphthalimide sulfones. ChemRxiv. Retrieved from [Link]

  • ChemRxiv. (n.d.). Sulfonylation of anilines through photocatalytic activation of N-hydroxymethylphthalimide sulfones. ChemRxiv. Retrieved from [Link]

  • Britton, J., et al. (n.d.). A continuous flow sulfuryl chloride based reaction – synthesis of a key intermediate in a. ChemRxiv. Retrieved from [Link]

  • Molecules. (2019, October 19). Practical N-Hydroxyphthalimide-Mediated Oxidation of Sulfonamides to N-Sulfonylimines. MDPI. Retrieved from [Link]

  • CHEMISTRY & BIOLOGY INTERFACE. (2018). Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE. Retrieved from [Link]

  • Reaction Chemistry & Engineering (RSC Publishing). (n.d.). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. RSC Publishing. Retrieved from [Link]

  • Molecules. (2024, June 16). An Unexpected Synthesis of 2-Sulfonylquinolines via Deoxygenative C2-Sulfonylation of Quinoline N-Oxides with Sulfonyl Chlorides. MDPI. Retrieved from [Link]

  • PubChem. (n.d.). 5-[(1,3-Dioxoisoindol-2-yl)methyl]thiophene-2-sulfonyl chloride. PubChem. Retrieved from [https://pubchem.ncbi.nlm.nih.gov/compound/5-(1,3-Dioxoisoindol-2-yl_methyl_thiophene-2-sulfonyl-chloride]([Link]

  • Lentz, D., et al. (n.d.). Synthesis and crystal structure of rac-2-(1,3-dioxoisoindolin-2-yl)ethyl 4-methyl-N-phenyl-N′-(triisopropylsilyl)benzenesulfondiimidoate: the first member of a new substance class. PMC. Retrieved from [Link]

  • Semantic Scholar. (2019, October 19). Practical N-Hydroxyphthalimide-Mediated Oxidation of Sulfonamides to N-Sulfonylimines. Semantic Scholar. Retrieved from [Link]

  • ResearchGate. (2025, August 4). Synthesis and Characterization of Some New Dioxoisoindolin Compounds Containing Thiazine, Azetidine, Thiazolidine and Amide Moities. ResearchGate. Retrieved from [Link]

  • Molecules. (2020, May 5). The Quaternization Reaction of 5-O-Sulfonates of Methyl 2,3-o-Isopropylidene-β-D-Ribofuranoside with Selected Heterocyclic and Aliphatic Amines. MDPI. Retrieved from [Link]

  • Google Patents. (n.d.). Synthetic method of 4-chloromethyl-5-methyl-1,3-dioxole-2-ketone. Google Patents.
  • Arkivoc. (2022). Synthesis and some reactions of 5-carbmethoxymethylidene-4-oxo- 1,3-thiazol-2-ylguanidine. Arkivoc. Retrieved from [Link]

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Technical Support Center: Purification of 2-Methyl-1,3-dioxoisoindoline-5-sulfonyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with 2-methyl-1,3-dioxoisoindoline-5-sulfonyl chloride (also known as N-methylphthalimide-5-sulfonyl chloride). Due to the highly electron-withdrawing nature of the phthalimide core, the sulfonyl chloride moiety in this derivative is exceptionally electrophilic. This makes it highly prone to hydrolysis and degradation during standard purification workflows.

Below, you will find a logical decision matrix, causality-driven troubleshooting FAQs, and self-validating protocols to ensure high-yield, high-purity recovery of your compound.

Purification Decision Matrix

PurificationWorkflow Start Crude 2-Methyl-1,3-dioxoisoindoline- 5-sulfonyl chloride PurityCheck Initial Purity Check (NMR / TLC) Start->PurityCheck HighPurity Purity > 80% (Minor impurities) PurityCheck->HighPurity Yes LowPurity Purity < 80% (Complex mixture) PurityCheck->LowPurity No AcidCheck Sulfonic Acid Present? HighPurity->AcidCheck Chromatography Fast-Track Flash Chromatography (Deactivated Silica Gel) LowPurity->Chromatography Recrystallization Anhydrous Recrystallization (Ether/Petroleum Ether) FinalProduct Pure Sulfonyl Chloride (Store under Argon at -20°C) Recrystallization->FinalProduct Chromatography->FinalProduct AcidCheck->Recrystallization No ColdWash Rapid Ice-Cold Aqueous Wash (Brine / Water) AcidCheck->ColdWash Yes DryOrg Dry over Anhydrous Na2SO4 & Concentrate in vacuo ColdWash->DryOrg DryOrg->Recrystallization

Decision matrix for purifying 2-methyl-1,3-dioxoisoindoline-5-sulfonyl chloride.

Troubleshooting & FAQs

Q1: My crude NMR shows a significant amount of sulfonic acid byproduct. Why does my sulfonyl chloride degrade during the aqueous workup? Causality & Mechanism: The 1,3-dioxoisoindoline (phthalimide) ring is a strong electron-withdrawing group. This inductive effect significantly increases the electrophilicity of the sulfur atom, making it exceptionally vulnerable to nucleophilic attack by water. Sulfonyl chlorides are inherently susceptible to [1], and prolonged contact with water during phase separation will rapidly convert your product into the corresponding sulfonic acid. Solution: If an aqueous workup is unavoidable, it must be performed at 0–5 °C using ice-cold brine rather than pure water. Phase separation must be executed immediately; delays as short as 15 minutes can cause the yield to fall drastically owing to [2].

Q2: I attempted to purify the crude mixture using standard flash column chromatography, but my yield was abysmal and the product degraded on the column. What went wrong? Causality & Mechanism: Standard chromatography silica gel possesses a highly active surface populated with acidic silanol groups (Si-OH) and retains a significant amount of adsorbed [3] (typically 5–10% w/w). When your highly reactive sulfonyl chloride passes through the column, the silanol groups act as hydrogen-bond donors, activating the sulfonyl group and catalyzing its hydrolysis by the adsorbed moisture. Solution: Avoid standard silica gel for this specific derivative. If chromatography is absolutely necessary due to a complex impurity profile, you must use deactivated silica gel or perform a "fast-track" short-plug filtration using highly non-polar, anhydrous eluents (See Protocol C).

Q3: What is the most reliable method to achieve >95% purity without relying on chromatography? Causality & Mechanism: Because sulfonyl chlorides are highly moisture-sensitive, the safest and most effective purification method is anhydrous recrystallization. This technique leverages the differential solubility of the sulfonyl chloride and its impurities in non-polar solvents, completely avoiding the hydrolytic risks associated with silica gel or aqueous environments. Solution: Recrystallization from a binary solvent system—such as dissolving the crude solid in a minimum amount of warm, anhydrous diethyl ether, followed by the addition of low-boiling petroleum ether—is the gold standard for solid [4].

Step-by-Step Methodologies

Protocol A: Rapid Aqueous Quench & Extraction (Pre-Purification)

Use this protocol only if removing excess water-soluble acids (e.g., chlorosulfonic acid) is strictly necessary.

  • Quench: Pour the crude reaction mixture slowly over a vigorously stirred mixture of cracked ice and saturated aqueous NaCl (brine) (1:1 v/v). Maintain the internal temperature below 5 °C.

  • Extraction: Immediately add ice-cold dichloromethane (DCM) or ethyl acetate. Vigorously shake and separate the layers within 3 minutes.

  • Washing: Wash the organic layer once with ice-cold brine to remove residual acids.

  • Drying & Self-Validation: Dry the organic phase over anhydrous sodium sulfate (

    
    ) for 10 minutes. Validation checkpoint: The solution must transition from turbid/cloudy to completely optically clear, confirming the total removal of emulsified water.
    
  • Concentration: Filter and concentrate under reduced pressure at a water bath temperature not exceeding 30 °C to prevent thermal degradation.

Protocol B: Anhydrous Recrystallization (The Gold Standard)

This is the preferred method for achieving >98% purity while maintaining the structural integrity of the sulfonyl chloride.

  • Dissolution: In an oven-dried Erlenmeyer flask under an argon atmosphere, dissolve the crude 2-methyl-1,3-dioxoisoindoline-5-sulfonyl chloride in a minimum volume of warm (max 40 °C) anhydrous diethyl ether or toluene.

  • Hot Filtration: If insoluble particulates (typically the hydrolyzed sulfonic acid byproduct) remain, perform a rapid hot filtration through a fluted filter paper into a pre-warmed flask.

  • Precipitation: Slowly add anhydrous petroleum ether (or hexanes) dropwise until the solution becomes slightly turbid.

  • Crystallization: Allow the flask to cool slowly to room temperature, then transfer to a -20 °C freezer overnight to maximize crystal yield.

  • Collection & Self-Validation: Filter the crystals rapidly using a Büchner funnel, wash with ice-cold petroleum ether, and dry immediately in a vacuum desiccator over a strong desiccant (e.g.,

    
    ). Validation checkpoint: Perform a melting point test. A sharp melting point range (< 2 °C variance) confirms high purity and the absence of hygroscopic sulfonic acids.
    
Protocol C: Fast-Track Flash Chromatography on Deactivated Silica

Use only when the crude mixture contains complex, co-crystallizing organic impurities.

  • Column Preparation: Pack a short, wide column with standard silica gel to minimize retention time.

  • Deactivation: Flush the column with 2 column volumes (CV) of 1% Triethylamine (TEA) in anhydrous hexanes. The basic TEA neutralizes the acidic silanols that catalyze hydrolysis.

  • Equilibration: Flush with 3 CV of pure anhydrous hexanes to completely remove excess TEA (crucial, as residual TEA will react with your sulfonyl chloride to form a sulfonamide).

  • Loading & Elution: Load the crude mixture dissolved in a minimum amount of anhydrous DCM. Elute rapidly using a gradient of anhydrous hexanes/ethyl acetate (e.g., 9:1 to 7:3).

  • Fraction Collection: Monitor fractions by TLC and concentrate the product fractions immediately under vacuum.

Quantitative Data: Purification Method Comparison

Purification MethodTypical Yield RecoveryExpected PurityExecution TimeHydrolysis RiskIdeal Use Case
Anhydrous Recrystallization 70–85%> 98%12–24 hoursLow Purity >80%, solid crude product.
Fast-Track Chromatography 50–65%90–95%1–2 hoursHigh Complex mixtures, non-polar liquid impurities.
Rapid Aqueous Extraction 85–95%75–85%< 30 minsMedium Initial workup to remove excess inorganic acid.

References

  • Organic Syntheses. "Benzenesulfonyl chloride." Organic Syntheses, Coll. Vol. 1, p.84. [Link]

  • Organic Syntheses. "p-Toluenesulfonyl chloride." Organic Syntheses, Coll. Vol. 1, p.145.[Link]

  • C&CS. "Silica gel chromatography." C&CS. [Link]

Sources

stability and storage of 2-methyl-1,3-dioxoisoindoline-5-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability, Storage, and Handling of 2-Methyl-1,3-dioxoisoindoline-5-sulfonyl chloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the stability of highly electrophilic sulfonyl chlorides. 2-Methyl-1,3-dioxoisoindoline-5-sulfonyl chloride (CAS: 503469-97-4) is a critical building block in drug development, custom peptide synthesis, and proteomics[1].

However, the electron-withdrawing nature of its N-methylphthalimide core significantly increases the electrophilicity of the sulfonyl sulfur atom. This makes the compound exceptionally reactive—not only toward target nucleophiles but also toward ambient moisture and thermal stressors. This guide provides field-proven insights, self-validating protocols, and mechanistic troubleshooting to ensure the integrity of your synthetic workflows.

Section 1: Mechanistic Degradation Pathways (Visualization)

To troubleshoot effectively, you must first understand the causality of degradation. The compound is subject to three primary failure modes: hydrolysis, thermal/photolytic homolytic cleavage, and premature nucleophilic substitution.

G Compound 2-methyl-1,3-dioxoisoindoline- 5-sulfonyl chloride Moisture Moisture (H2O) Compound->Moisture Heat Heat / UV Light Compound->Heat Nucleophiles Nucleophiles (ROH, RNH2) Compound->Nucleophiles Hydrolysis Hydrolysis (Nucleophilic Attack) Moisture->Hydrolysis Thermal Homolytic Cleavage (C-S / S-Cl Scission) Heat->Thermal SideReaction Premature Substitution Nucleophiles->SideReaction SulfonicAcid Sulfonic Acid + HCl (pH Drop, Pressure) Hydrolysis->SulfonicAcid Radicals SO2 Gas + Radicals (Discoloration) Thermal->Radicals Byproducts Sulfonate Esters / Sulfonamides SideReaction->Byproducts

Degradation pathways of 2-methyl-1,3-dioxoisoindoline-5-sulfonyl chloride under various stressors.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the mandatory storage conditions for this compound, and what is the mechanistic rationale? A1: The compound must be stored sealed in a dry environment at 2–8 °C under an inert atmosphere (argon or nitrogen)[1]. Causality: The low temperature suppresses thermal decomposition, which occurs via the homolytic scission of the C-S and S-Cl bonds to release SO₂ gas and free radicals[2]. The inert atmosphere prevents atmospheric moisture from initiating a nucleophilic attack on the sulfur atom, which would irreversibly hydrolyze the reagent into 2-methyl-1,3-dioxoisoindoline-5-sulfonic acid and hydrochloric acid (HCl)[3][4].

Q2: I heard a distinct "hiss" when opening the reagent bottle. Is the chemical still viable? A2: A hissing sound indicates gas pressurization within the vial, a definitive hallmark of degradation. This pressure is either HCl gas (a byproduct of moisture-driven hydrolysis) or SO₂ gas (a byproduct of thermal radical decomposition)[3]. The reagent's purity is compromised. You must perform the "Reagent Integrity Verification Protocol" (detailed in Section 5) before committing it to a valuable reaction.

Q3: Can I prepare stock solutions of this reagent for high-throughput screening? A3: It is highly discouraged unless using rigorously anhydrous, non-nucleophilic solvents (e.g., anhydrous dichloromethane or THF stored over activated molecular sieves) and using the solution immediately. Even trace water (ppm levels) in solvents will drive hydrolysis over time, as the water molecule acts as a nucleophile displacing the chloride ion[5].

Section 3: Troubleshooting Guide

Symptom / IssueMechanistic CauseField-Proven Solution
Low Reaction Yield / Unreacted Starting Material The sulfonyl chloride has hydrolyzed to the unreactive sulfonic acid prior to use. The sulfonic acid cannot undergo nucleophilic substitution under standard conditions.Discard the degraded batch. For future reactions, ensure all glassware is oven-dried and solvents are anhydrous. Verify reagent integrity prior to use.
Dark Brown or Black Discoloration of Solid Radical-mediated thermal or photolytic decomposition. Exposure to heat or UV light induces S-Cl bond cleavage, leading to complex polymeric byproducts[3].Do not use. Store new batches strictly at 2–8 °C in opaque or amber vials. Consider adding a radical inhibitor if the reaction requires elevated temperatures[3].
Insoluble White Precipitate in DCM 2-Methyl-1,3-dioxoisoindoline-5-sulfonyl chloride is highly soluble in dichloromethane (DCM). Its hydrolysis product, the sulfonic acid, is highly polar and insoluble in DCM.Filter the solution rapidly under argon to remove the insoluble sulfonic acid, though the exact molarity of the remaining active sulfonyl chloride will be unknown.

Section 4: Quantitative Stability Data Profile

Table 1: Representative Stability Profile of 2-Methyl-1,3-dioxoisoindoline-5-sulfonyl chloride under Stress Conditions

Stress ConditionPrimary PathwayDegradation ByproductsVisual / Physical Indicator
Ambient Moisture (25°C, >40% RH) HydrolysisSulfonic acid, HCl gasClumping of powder, acidic fumes, pressure buildup
Elevated Temperature (>40°C) Homolytic CleavageSO₂ gas, aryl radicalsDiscoloration (yellow to brown), gas evolution
Protic Solvents (e.g., Methanol) SolvolysisMethyl sulfonate ester, HClRapid dissolution followed by exothermic heat release

Section 5: Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must be self-validating. Do not assume the reagent is pure based solely on the vendor label.

Protocol A: Rapid Reagent Integrity Verification (Derivatization Assay)

Purpose: To confirm the absence of sulfonic acid impurities and verify the active molarity of the sulfonyl chloride before a critical synthesis.

  • Preparation: In a fume hood, flush a dry 5 mL glass vial with argon.

  • Dissolution (Self-Validation Check): Weigh exactly 10 mg of 2-methyl-1,3-dioxoisoindoline-5-sulfonyl chloride and dissolve it in 1.0 mL of anhydrous dichloromethane (DCM).

    • Validation: The solution must be completely clear. Any cloudy suspension or white precipitate confirms the presence of the hydrolyzed sulfonic acid.

  • Derivatization: Add 2 equivalents of anhydrous benzylamine and 2.5 equivalents of N,N-diisopropylethylamine (DIPEA). Stir for 10 minutes at room temperature.

  • Analysis: Spot the reaction mixture on a TLC plate (Eluent: 1:1 Hexanes/Ethyl Acetate) alongside the starting material, or inject it into an LC-MS.

    • Causality: The active sulfonyl chloride will quantitatively convert to the sulfonamide derivative. If the LC-MS shows a massive peak for the sulfonic acid mass (M-Cl+OH = 241.04 g/mol ) instead of the sulfonamide, the batch is degraded.

Protocol B: Anhydrous Sulfonylation Workflow

Purpose: To execute a sulfonylation reaction while completely suppressing competitive hydrolysis.

  • Drying: Oven-dry all glassware at 120 °C for at least 4 hours. Assemble while hot and cool under a continuous stream of dry argon.

  • Solvent Preparation: Use strictly anhydrous solvents (e.g., THF or DCM) with water content <50 ppm (verify via Karl Fischer titration).

  • Reagent Addition: Dissolve your target nucleophile (amine/alcohol) and a non-nucleophilic base (e.g., Triethylamine or Pyridine) in the solvent. Cool the mixture to 0 °C using an ice bath to suppress exothermic side reactions.

  • Coupling: Add the 2-methyl-1,3-dioxoisoindoline-5-sulfonyl chloride portion-wise.

    • Causality: Adding the electrophile to the cooled nucleophile/base mixture ensures that the target nucleophile outcompetes any trace moisture, maximizing the yield of the desired conjugate[4].

References[1] ChemScene. "2-Methyl-1,3-dioxo-2,3-dihydro-1h-isoindole-5-sulfonyl chloride." Source: chemscene.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDcytI8XfzH4wefr2s_mSKNsA_GpsK02wAva5Ye8GAkzJsLhslv4ixpNqkMuLq-idsq46s9Ia26xBpHvYX-tCOn7kfWTw2_K3YUADEbo6aGSBiHgTGYcxfcwZLQhWhGuR2OpXk2F8w6r8KRazG[3] BenchChem. "Preventing decomposition of sulfonyl chloride during reaction." Source: benchchem.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGMICpIuM1xmzOGPdbMSJMp1_tTWq0J7-A5K0oGZcvTJ7Fyfv5ZRb5lZNV76DfrHTLqly87XRsWTT_LQ2hV8MXe1hOfa3WGFzx1f25F_l_rDkY7yiVjNfHbKCESO0Fg0DsRruM2vsnBdrGIeh1pkK_yckdsufkEO1i1qD-3Whj_ZGaWZ6zXNwYJYVzD0ALg5xAma6Clc8l_FYHI[2] ResearchGate. "SULFONYL CHLORIDES - NOVEL SOURCE OF FREE RADICALS." Source: researchgate.net. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQER0_JNam8wXkNqiDbC_12JSkSS7qqwtdlnIlLm-IOJfsBPYiQyd-B5769jfHyvO0mkS0I4k5vBE4l4KYvHd2HxfBtJNpktmp7xrLjcyHaZ9f1dlpdWG9Z22Tpge2v-e73e6zmNy5eDYDTKnMkm0zAtmZnwfqT3aiNwy1YXa2MpppueqW14mbaov2oNmTn_IIRQCCRTH9ouWJNK7pt2XeAo[4] OSTI.GOV. "Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions." Source: osti.gov. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFh6ykgQiBNcWtWSblsNNp5TAL53QuoMvVQJwDdqHsX037wVz-KDXfO9DGjnZi2vZmc1YrmRP0fFV_Gh5i30SynjLjL74Et5cRl6CfTp752miyf5vql3LWB-VHtss16[5] American Chemical Society. "Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides." Source: acs.org. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtJWzkb7MKG7-dxS0K7u4UvecMDx1GZF09DzBp_OcENdFxzUDaSJO1VptTzNRpT7ABSNGsF1lY3fyTlLg0sf-Ua9mZWjSQyglHfML8wP8dSucSFYxYa9_oB5tNo9Frm-3em8YWjmIAg2YHCg==

Sources

Technical Support Center: Optimizing Sulfonylation with 2-Methyl-1,3-dioxoisoindoline-5-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As Application Scientists, we frequently encounter researchers struggling with low yields and complex product mixtures when utilizing 2-methyl-1,3-dioxoisoindoline-5-sulfonyl chloride (CAS: 503469-97-4)[1].

Unlike standard aliphatic or electron-rich aryl sulfonyl chlorides, this specific reagent presents a dual-threat degradation profile. The electron-withdrawing nature of the N-methylphthalimide core hyper-activates the sulfonyl chloride towards rapid hydrolysis[2]. Simultaneously, the imide carbonyls introduce secondary electrophilic sites that are highly susceptible to base-mediated ring opening[3]. Treating this molecule like a standard tosyl chloride is the primary cause of experimental failure.

This guide provides mechanistic insights, validated protocols, and troubleshooting matrices to help you achieve clean conversions and high yields.

Mechanistic Insights: The Causality of Low Yields

To optimize your reaction, you must first understand the competing pathways that destroy your starting material.

G Start 2-Methyl-1,3-dioxoisoindoline -5-sulfonyl chloride Cond1 Anhydrous DCM, DIPEA, Catalytic DMAP (0 °C to RT) Start->Cond1 Cond2 Aqueous Workup or Trace Moisture Start->Cond2 Cond3 Strong/Nucleophilic Base (NaOH, Primary Amines) Start->Cond3 Target Desired Sulfonamide (Intact Imide Ring) Hydrolysis Sulfonic Acid Byproduct (Rapid Hydrolysis) RingOpen Phthalamic Acid Derivative (Imide Ring Opening) Cond1->Target Cond2->Hydrolysis Cond3->RingOpen

Mechanistic pathways of 2-methyl-1,3-dioxoisoindoline-5-sulfonyl chloride degradation vs success.

Pathway A: Imide Ring Opening

The N-methylphthalimide moiety is highly vulnerable to nucleophilic attack. When exposed to strong aqueous bases (e.g., NaOH) or used in the presence of unhindered primary amines acting as the base, the imide ring undergoes irreversible hydrolysis/aminolysis to form a highly polar phthalamic acid derivative[3]. This byproduct will often streak or stick to the baseline of a normal-phase TLC plate.

Pathway B: Accelerated Hydrolysis

Standard sulfonyl chlorides have a hydrolysis half-life of roughly 2.2 minutes in water at neutral pH[4]. Because the phthalimide ring is strongly electron-withdrawing, it increases the electrophilicity of the sulfur atom, drastically accelerating this hydrolysis rate. Even trace atmospheric moisture or wet solvents will rapidly convert your reagent into the unreactive sulfonic acid[2].

Troubleshooting Matrix: Base & Solvent Selection

The choice of base dictates the success of this reaction. You must balance the need to deprotonate the incoming nucleophile while avoiding nucleophilic attack on the imide core or the formation of undesired intermediates.

Table 1: Impact of Base Selection and Conditions on Sulfonylation Yield

Base / ConditionNucleophilicityPrimary Side ReactionEst. Target YieldRecommendation & Causality
NaOH (Aqueous) Very HighImide Ring Opening & Hydrolysis< 10%Avoid . Causes rapid degradation of the phthalimide core into phthalamic acid[3].
Pyridine (Neat) ModerateChlorinated Byproducts30 - 50%Not Recommended . Pyridinium intermediates lead to nucleophilic chloride attack, converting the target into a chlorinated byproduct[5].
TEA (Anhydrous) LowSluggish Kinetics50 - 60%Suboptimal . Often requires extended reaction times, increasing the window for trace moisture to cause hydrolysis.
DIPEA + DMAP (Cat.) Very Low (DIPEA)None (Clean Conversion)> 85%Optimal . DMAP accelerates the sulfonyl transfer; sterically hindered DIPEA acts purely as a non-nucleophilic proton sink.

Validated Protocol: Anhydrous Sulfonylation with DIPEA/DMAP

This methodology is designed as a self-validating system. By controlling the order of addition and strictly excluding moisture, you eliminate the primary failure modes.

Objective : Achieve >85% yield of the target sulfonamide while suppressing imide ring-opening and sulfonyl chloride hydrolysis.

Materials :

  • 2-Methyl-1,3-dioxoisoindoline-5-sulfonyl chloride (1.1 equiv)[1]

  • Amine nucleophile (1.0 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equiv)

  • Anhydrous Dichloromethane (DCM) (0.1 M relative to amine)

Step-by-Step Methodology :

  • Preparation : Flame-dry a round-bottom flask under a continuous flow of argon or nitrogen. Dissolve the amine nucleophile (1.0 equiv) and DMAP (0.1 equiv) in anhydrous DCM.

  • Base Addition : Add DIPEA (2.5 equiv) to the stirring solution. Cool the reaction mixture to 0 °C using an ice-water bath.

    • Causality: Cooling suppresses the exothermic degradation pathways and minimizes potential radical decomposition[2].

  • Reagent Addition : Add 2-methyl-1,3-dioxoisoindoline-5-sulfonyl chloride (1.1 equiv) portion-wise over 5 minutes.

    • Causality: Portion-wise addition prevents localized heating and controls the generation of HCl before the sterically hindered DIPEA can neutralize it.

  • Reaction Progression : Allow the reaction to stir at 0 °C for 30 minutes, then gradually warm to room temperature. Monitor by TLC or LC-MS until the amine is consumed.

  • Anhydrous Workup (Critical) : Do not perform a standard aqueous basic wash, as prolonged exposure to water during workup induces hydrolysis[2]. Instead, quench the reaction with a minimal volume of saturated aqueous NH₄Cl. Extract rapidly with DCM.

  • Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography.

Frequently Asked Questions (FAQs)

Q1: My overall yield is low, and I see a massive, highly polar spot stuck at the baseline of my TLC. What happened? A1: This is the hallmark of imide ring-opening. The N-methylphthalimide moiety is highly susceptible to nucleophilic attack by strong bases or unhindered primary amines. When the imide ring opens, it forms a phthalamic acid derivative[3]. This carboxylic acid is highly polar and will not elute under standard normal-phase conditions. To prevent this, strictly avoid aqueous bases and use a sterically hindered, non-nucleophilic base like DIPEA.

Q2: I am using Pyridine as my base and solvent, but I am isolating a non-polar byproduct instead of my product. Why? A2: Pyridine is a common choice for sulfonylation, but it is detrimental here. The reaction of the sulfonyl chloride with pyridine forms a highly reactive sulfonylpyridinium intermediate. The displaced chloride ion can then act as a nucleophile, attacking the substrate and forming undesired chlorinated byproducts[5]. Switching to a DIPEA/DMAP system eliminates this pathway.

Q3: How sensitive is this specific sulfonyl chloride to moisture compared to standard tosyl chloride? A3: It is significantly more sensitive. Standard aliphatic or electron-rich aryl sulfonyl chlorides have a hydrolysis half-life of roughly 2.2 minutes in water at neutral pH[4]. For electron-deficient variants like 2-methyl-1,3-dioxoisoindoline-5-sulfonyl chloride, this rate is accelerated. Even trace moisture in your solvent or atmospheric humidity can lead to rapid conversion to the unreactive sulfonic acid byproduct[2]. You must use rigorously dried solvents and inert atmosphere techniques.

References

  • OECD SIDS. "4-Methylbenzenesulfonyl chloride CAS N°: 98-59-9." Available at:[Link]

  • National Institutes of Health (NIH). "Design of 4-Substituted Sulfonamidobenzoic Acid Derivatives Targeting Coxsackievirus B3." Available at:[Link]

Sources

managing solubility issues of 2-methyl-1,3-dioxoisoindoline-5-sulfonyl chloride in aqueous media

[1]

Status: Operational Ticket ID: #SOL-503469 Subject: Solubility & Stability Management in Aqueous Media Assigned Specialist: Senior Application Scientist[1]

Executive Summary

You are encountering solubility difficulties with 2-methyl-1,3-dioxoisoindoline-5-sulfonyl chloride (CAS: 503469-97-4) in aqueous environments.[1] This is a common bottleneck caused by the molecule's "Hydrophobic-Hydrolytic Paradox."[1]

The molecule contains a hydrophobic N-methylphthalimide core (requiring organic solvents) and a reactive sulfonyl chloride moiety (which rapidly hydrolyzes in water).[1] Successful conjugation requires a precise balance: dissolving the reagent without destroying it before it reacts with your target amine.

This guide provides validated protocols to navigate this instability.

Part 1: The Solubility-Stability Matrix

Before attempting a reaction, you must select a solvent system based on your specific application.[1] The table below correlates solvent choice with hydrolytic stability.

Solvent SystemSolubility RatingHydrolytic StabilityRecommended Application
DCM / Water (Biphasic) High (Organic phase)Excellent Standard Protocol. Best for robust amines.[1] Protects reagent from hydrolysis until interfacial contact.[1]
THF / Water HighModerateGood for polar amines that don't dissolve in DCM.[1] Keep T < 5°C.
Acetonitrile / Water ModerateModerateUseful for LC-MS compatible workflows or peptide labeling.[1]
DMSO / Water Very HighPoor Avoid if possible. DMSO is hygroscopic and accelerates hydrolysis; difficult to remove.[1]
Pure Water InsolubleN/ADo Not Use. Reagent will precipitate and slowly hydrolyze on the surface.
Part 2: Validated Experimental Protocols
Protocol A: The Biphasic Schotten-Baumann (Gold Standard)

Best for: Maximizing reagent stability and preventing side reactions.

Mechanism: The sulfonyl chloride remains protected in the organic phase (DCM) and only reacts at the interface where the amine (in water) meets it.

Reagents:

  • Compound: 2-methyl-1,3-dioxoisoindoline-5-sulfonyl chloride (1.1 equiv)[1]

  • Solvent A: Dichloromethane (DCM)[1]

  • Solvent B: Water or Carbonate Buffer (pH 8–9)[1]

  • Base: Sodium Bicarbonate (

    
    ) or Sodium Carbonate (
    
    
    )[1]

Step-by-Step Procedure:

  • Preparation: Dissolve the target amine in the aqueous buffer (adjust pH to ~8.5).

  • Dissolution: Dissolve the sulfonyl chloride in DCM (approx. 0.1 M concentration).[1]

  • Addition: Cool the aqueous amine solution to 0°C. Vigorously stir while adding the DCM solution dropwise.

  • Reaction: Allow the biphasic mixture to stir rapidly (creating an emulsion) at 0°C for 30 minutes, then warm to Room Temperature (RT) for 1–2 hours.

  • Monitoring: Check TLC or LC-MS. The sulfonyl chloride spot should disappear.

  • Workup: Separate phases. Extract aqueous layer with DCM.[1] Wash combined organics with brine, dry over

    
    , and concentrate.[1]
    
Protocol B: Homogeneous Co-Solvent System

Best for: Large biomolecules or peptides that are insoluble in DCM.

Step-by-Step Procedure:

  • Dissolution: Dissolve the amine in Water/THF (1:1 mixture).

  • Buffering: Add Diisopropylethylamine (DIPEA) or maintain pH 8 with a phosphate buffer.[1] Crucial: Avoid inorganic hydroxides (NaOH) here.

  • Reagent Addition: Dissolve the sulfonyl chloride in minimal anhydrous THF.

  • Execution: Add the THF solution to the amine mixture immediately at 0°C. Do not premix the sulfonyl chloride with wet solvent.

  • Quenching: Once complete, acidify slightly (pH 4-5) to quench remaining chloride and prevent phthalimide ring opening (see Troubleshooting).[1]

Part 3: Critical Mechanism & Troubleshooting
Visualizing the Competitive Pathways

The diagram below illustrates the "Race Conditions" you are managing. You want the Amidation path (Green), but Hydrolysis (Red) and Ring Opening (Orange) are constant threats.[1]

ReactionPathwaysStartSulfonyl Chloride(Reagent)ProductSulfonamide(Desired Product)Start->Product  Nucleophilic Attack(Fast at pH 8-9)AcidSulfonic Acid(Dead End)Start->Acid  Hydrolysis(Fast at pH > 10 or High Temp)RingOpenPhthalamic Acid(Ring Opening)Start->RingOpen  Imide Hydrolysis(Risk at pH > 10)AmineTarget Amine(R-NH2)WaterWater / OH-

Caption: Competitive reaction pathways. High pH (>10) risks both Sulfonyl hydrolysis (Red) and Phthalimide ring opening (Yellow).[1]

Part 4: Frequently Asked Questions (FAQs)

Q1: My reaction mixture turned into a clear solution, but I isolated a water-soluble solid that isn't my product. What happened? A: You likely hydrolyzed the sulfonyl chloride to the sulfonic acid .[2]

  • Cause: The pH was too high, or the organic co-solvent (like DMSO/DMF) contained water, allowing hydrolysis to outcompete amidation [1].

  • Fix: Switch to Protocol A (Biphasic).[1] The water-insoluble sulfonyl chloride stays protected in DCM until it hits the interface.

Q2: I see a new peak with M+18 mass in LC-MS. Is this hydrolysis? A: Yes, but check where the hydrolysis occurred.

  • If the mass is [Product + 18], you have opened the phthalimide ring to form a phthalamic acid derivative [2].

  • Cause: Exposure to strong base (NaOH/KOH) or prolonged reaction times at pH > 9.[1]

  • Fix: Use milder bases like

    
     or organic bases (DIPEA).[1] Keep the reaction time under 3 hours.
    

Q3: The sulfonyl chloride "oils out" and sticks to the flask walls. A: This happens when the organic solvent ratio is too low in a homogeneous system.

  • Fix: Increase the organic co-solvent (THF or Acetonitrile) ratio to at least 50%.[1] Alternatively, use the biphasic method where the "oil" is dissolved in the DCM layer.

Q4: Can I use heat to dissolve the sulfonyl chloride? A: Absolutely not. Heating sulfonyl chlorides in the presence of moisture accelerates decomposition exponentially [3]. Dissolve it in dry organic solvent at Room Temperature, then cool to 0°C before adding to the aqueous mixture.

References
  • Hydrolysis Kinetics: Robertson, R. E., & Rossall, B. (1971).[1] Sulfonyl Chloride Kinetics.[1][3] Part II. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 49(9), 1441–1450.[1] Link[1]

  • Phthalimide Stability: Khan, M. N. (1995).[1] Kinetics and Mechanism of Alkaline Hydrolysis of Phthalimide. Journal of Organic Chemistry. Link[1]

  • General Reactivity: BenchChem Technical Support. (2025).[1][2][4][5] Preventing decomposition of sulfonyl chloride during reaction. Link

  • Schotten-Baumann Protocol: IIT Kanpur. Schotten-Baumann Reaction Mechanism and Procedure. Link

workup procedures for reactions involving 2-methyl-1,3-dioxoisoindoline-5-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, working with bifunctional reagents requires a deep understanding of competing reaction kinetics.

2-Methyl-1,3-dioxoisoindoline-5-sulfonyl chloride (CAS 503469-97-4)[1] is a highly valuable building block used to install the N-methylphthalimide-5-sulfonyl moiety, typically to form sulfonamides. However, its structural duality—an electrophilic sulfonyl chloride paired with a base-sensitive N-methylphthalimide ring—presents unique workup challenges. This guide is engineered to troubleshoot common failures, explain the mechanistic causality behind them, and provide a self-validating protocol for pristine isolation.

Part 1: Troubleshooting Guide & FAQs

Q1: Why do I observe a significant +18 Da mass adduct (or +18 Da + amine mass) in my LC-MS after aqueous workup?

The Causality: You are observing the base-mediated hydrolysis (ring-opening) of the N-methylphthalimide ring. While the sulfonyl chloride successfully reacted with your target amine, the imide ring was subsequently attacked by hydroxide ions (OH⁻) during a basic aqueous workup (e.g., using 1M NaOH or prolonged exposure to Na₂CO₃). This nucleophilic attack on the imide carbonyl carbon cleaves the ring, generating an N-methyl-4-sulfamoylphthalamic acid derivative [3]. The Fix: Never use strong bases (pH > 9) during the workup of phthalimide-containing compounds. If you must remove sulfonic acid byproducts, use a quick wash with saturated aqueous NaHCO₃ (pH ~8.3) and immediately separate the layers to minimize aqueous contact time.

Q2: My reaction yields are extremely low, and I recover mostly the sulfonic acid byproduct. How do I prevent this?

The Causality: Sulfonyl chlorides are highly moisture-sensitive and will rapidly hydrolyze to the corresponding sulfonic acid in the presence of adventitious water [2]. Furthermore, if your amine hydrochloride salt was not properly dried, or if your solvent (e.g., DCM, THF, or Pyridine) was not strictly anhydrous, the water outcompetes the amine for the sulfonyl electrophile. The Fix:

  • Store the reagent sealed at 2-8°C in a desiccator [1].

  • Use strictly anhydrous solvents and dry your amine under high vacuum before use.

  • Add a non-nucleophilic base (like DIPEA) to neutralize any HCl generated, ensuring the amine remains in its reactive, free-base form.

Q3: How do I safely remove excess unreacted starting amine and pyridine without precipitating my product or opening the imide ring?

The Causality: Standard protocols often use 1M HCl to wash away basic amines. However, some sulfonamides are highly lipophilic and may precipitate at very low pH, creating intractable emulsions. Conversely, failing to remove the base leaves residual pyridine/DIPEA, which complicates crystallization. The Fix: Use a 5% to 10% aqueous Citric Acid wash . Citric acid provides a mildly acidic environment (pH ~2-3) that efficiently protonates basic amines (partitioning them into the aqueous layer) without causing the harsh osmotic shock and precipitation often seen with strong mineral acids.

Part 2: Quantitative Workup Matrix

To design a self-validating workup, you must select the correct aqueous washes. The table below summarizes the causality and quantitative pH boundaries for various wash solutions.

Wash SolutionApprox. pHEffect on Amine Base / PyridineEffect on Imide RingRecommendation
1M HCl < 1.0Excellent removal (protonation)StableUse with caution; may cause product precipitation.
5% Citric Acid 2.0 - 3.0Excellent removalStableOptimal for removing bases and unreacted amines.
Sat. NH₄Cl 5.0 - 6.0Moderate removalStableGood alternative for highly acid-sensitive substrates.
Sat. NaHCO₃ 8.0 - 8.5No removalSlow hydrolysisOptimal for removing sulfonic acid byproducts. Keep contact < 5 mins.
1M NaOH > 13.0No removalRapid Ring-Opening DO NOT USE. Will destroy the phthalimide ring.

Part 3: Experimental Workflow & Visualization

The following diagram maps the logical decision tree for a successful workup, highlighting the critical failure point (Imide Ring Opening) that occurs if the pH boundary is violated.

G Start Crude Reaction Mixture (Sulfonamide + Excess Reagents) Quench Quench: N,N-Dimethylethylenediamine (Scavenges Excess Sulfonyl Chloride) Start->Quench Extract Dilute with EtOAc or DCM Quench->Extract Wash1 Wash: 5% Citric Acid (Removes Amines/Pyridine) Extract->Wash1 Wash2 Wash: Sat. NaHCO3 (Removes Sulfonic Acid) Wash1->Wash2 Wash3 Wash: Brine & Dry (Na2SO4) Wash2->Wash3 Error Avoid Strong Base (NaOH/KOH) Wash2->Error If pH > 9 Product Pure Sulfonamide (Intact Imide Ring) Wash3->Product RingOpen Imide Ring Opening (Phthalamic Acid Byproduct) Error->RingOpen

Figure 1: Workup workflow for N-methylphthalimide sulfonamides, highlighting the base-sensitivity trap.

Part 4: Self-Validating Experimental Protocol

Optimized Sulfonylation and Mild Workup Procedure

This protocol is designed to be self-validating. By testing the pH of your aqueous layers and utilizing specific scavengers, you guarantee the integrity of the imide ring.

Step 1: Reaction Setup & Execution

  • Dissolve your target amine (1.0 equiv) in anhydrous DCM (0.1 M concentration) under an inert atmosphere (N₂ or Ar).

  • Add anhydrous Pyridine or DIPEA (3.0 equiv).

  • Cool the mixture to 0°C using an ice bath.

  • Add 2-methyl-1,3-dioxoisoindoline-5-sulfonyl chloride (1.1 equiv) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 2–4 hours. Validation: Monitor by LC-MS until the starting amine is consumed.

Step 2: Scavenger Quenching (The Causality: Preventing late-stage hydrolysis)

  • Instead of quenching with water (which generates difficult-to-remove sulfonic acids), add N,N-dimethylethylenediamine (0.2 equiv) to the reaction mixture.

  • Stir for 15 minutes. This primary amine rapidly reacts with any leftover sulfonyl chloride to form a highly polar, basic sulfonamide that will be easily extracted into the acidic aqueous layer in Step 3.

Step 3: Mild Extraction & Washing

  • Dilute the reaction mixture with additional DCM or EtOAc (10 volumes).

  • Acidic Wash: Wash the organic layer twice with an equal volume of 5% aqueous Citric Acid. Validation: Check the pH of the aqueous layer; it must be ~2-3 to ensure all pyridine/DIPEA and the scavenger-adduct are protonated and removed.

  • Mild Basic Wash: Wash the organic layer once with Saturated Aqueous NaHCO₃. Validation: Ensure phase separation is rapid (< 5 minutes) to prevent any slow base-catalyzed imide ring opening.

  • Brine Wash: Wash with saturated NaCl solution to remove residual water and break any micro-emulsions.

Step 4: Isolation

  • Dry the organic layer over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure at a bath temperature not exceeding 40°C.

  • The resulting crude product will typically be >95% pure, with an intact N-methylphthalimide ring, ready for downstream processing or direct crystallization.

References

  • The Journal of Organic Chemistry (ACS Publications). "Efficient Rate Enhancement Due to Intramolecular General Base (IGB) Assistance in the Hydrolysis of N-(o-Hydroxyphenyl)phthalimide". Available at:[Link]

improving the selectivity of 2-methyl-1,3-dioxoisoindoline-5-sulfonyl chloride reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Methyl-1,3-dioxoisoindoline-5-sulfonyl Chloride Specialized Reagent Support for Medicinal Chemistry & Drug Discovery

Welcome to the Technical Support Hub

Subject: Optimizing Selectivity & Yield for 2-methyl-1,3-dioxoisoindoline-5-sulfonyl chloride Reagent ID: N-Methylphthalimide-5-sulfonyl chloride (NMPSC) Support Tier: Senior Application Scientist

Executive Summary: You are likely experiencing issues with chemoselectivity . This reagent contains two distinct electrophilic sites:[1]

  • The Sulfonyl Chloride (

    
    ):  The desired reactive site (highly reactive, moisture-sensitive).[2]
    
  • The Imide Ring (1,3-dioxoisoindoline): A latent electrophile susceptible to nucleophilic attack (ring-opening) by amines or hydroxide.

The following guide provides the "Gold Standard" protocols to favor Path A (Sulfonylation) while suppressing Path B (Hydrolysis) and Path C (Imide Ring Opening) .

Part 1: The Reactivity Landscape (Visualized)

Before adjusting your protocol, understand the competing pathways. The diagram below illustrates the kinetic competition between the desired sulfonylation and the two primary failure modes.

ReactivityLandscape Reagent 2-methyl-1,3-dioxoisoindoline- 5-sulfonyl chloride Target Target Sulfonamide (Intact Imide Ring) Reagent->Target Path A: Kinetic Control (Low Temp, Organic Base) Hydrolysis Sulfonic Acid (Low Yield) Reagent->Hydrolysis Path B: Moisture (Wet Solvents) RingOpen Ring-Opened Amide (Impurity) Reagent->RingOpen Path C: Thermodynamic (High Temp, Excess Amine) Amine Nucleophile (R-NH2) Amine->Target Amine->RingOpen Slow Attack at C=O Water Moisture (H2O) Water->Hydrolysis

Figure 1: Kinetic competition pathways. Path A is favored by low temperature and anhydrous conditions. Path C becomes relevant if the reaction warms up or if strong nucleophiles are in large excess.

Part 2: Standard Operating Procedure (SOP)

Protocol ID: NMPSC-Select-01 Objective: Maximize sulfonamide formation while preserving the phthalimide core.

Reagents & Setup
  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF). Must be anhydrous.

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA). Avoid aqueous bases (NaOH/KOH) to prevent hydrolysis and ring opening.

  • Temperature:

    
     to Room Temperature (RT).
    
Step-by-Step Methodology
  • Preparation (Inert Atmosphere):

    • Flame-dry a round-bottom flask and purge with Nitrogen (

      
      ) or Argon.
      
    • Dissolve the amine substrate (1.0 equiv) in anhydrous DCM (approx. 0.1 M concentration).

    • Add DIPEA (1.2 – 1.5 equiv). Note: If using an amine salt (e.g., HCl salt), increase base to 2.5 equiv.

  • Controlled Addition (The Critical Step):

    • Cool the reaction mixture to

      
        using an ice bath.
      
    • Dissolve 2-methyl-1,3-dioxoisoindoline-5-sulfonyl chloride (1.1 equiv) in a minimal amount of anhydrous DCM.

    • Add the sulfonyl chloride solution dropwise over 10–15 minutes.

    • Why? This keeps the concentration of the electrophile low, favoring the faster reaction (sulfonylation) over the slower side reaction (ring opening).

  • Reaction & Monitoring:

    • Allow the mixture to stir at

      
       for 30 minutes, then slowly warm to RT.
      
    • Monitor via TLC/LC-MS: Look for the disappearance of the amine.

    • Stop Point: Do not heat the reaction. If conversion is slow, add a catalyst (DMAP, 0.1 equiv) rather than heat.

  • Workup (Quench):

    • Quench with 1M HCl (aqueous).

    • Crucial: The acidic quench removes unreacted amine and stops any potential basic hydrolysis of the imide ring.

    • Extract with DCM, wash with brine, dry over

      
      , and concentrate.
      

Part 3: Troubleshooting Guide

Issue 1: "I see a new spot on TLC that is very polar, and my yield is low."

  • Diagnosis: Hydrolysis (Path B). Your sulfonyl chloride turned into sulfonic acid.

  • Root Cause: Wet solvents or old reagent. Sulfonyl chlorides hydrolyze rapidly in the presence of water.

  • Solution:

    • Distill DCM over

      
       or use molecular sieves (
      
      
      
      ).
    • Verify reagent quality: Sulfonyl chlorides should be white/pale yellow solids. If it is a sticky gum or smells strongly of acid, it has degraded.

Issue 2: "LC-MS shows a mass corresponding to [M+Amine+18] or similar ring-opened products."

  • Diagnosis: Imide Ring Opening (Path C).

  • Root Cause:

    • Reaction temperature too high.

    • Use of strong aqueous bases (NaOH,

      
      ).
      
    • Extreme excess of amine.

  • Solution:

    • Strictly maintain

      
       during addition.[2]
      
    • Switch from Pyridine (nucleophilic catalyst) to DIPEA (non-nucleophilic base) if the amine is primary and unhindered.

    • Avoid aqueous workups at high pH. Keep workup pH < 8.

Issue 3: "The reaction is sluggish; starting material remains."

  • Diagnosis: Low Reactivity.[3]

  • Root Cause: The amine is likely electron-deficient (e.g., aniline derivative) or sterically hindered.

  • Solution:

    • Catalysis: Add 5-10 mol% DMAP (4-Dimethylaminopyridine). DMAP forms a highly reactive N-sulfonyl pyridinium intermediate that accelerates sulfonylation without promoting ring opening significantly if kept cold.

    • Concentration: Increase reaction concentration to 0.5 M to drive kinetics.

Part 4: Comparative Data Table

VariableRecommendedRisky / AvoidReason
Base DIPEA, TEA, Pyridine (anhydrous)NaOH, KOH,

(aq)
Aqueous bases promote hydrolysis and imide ring opening (Gabriel-type cleavage).
Solvent DCM, THF, DMF (Dry)Water, Alcohols, Wet EthersAlcohols react with sulfonyl chlorides to form esters; Water forms acids.
Temp


Heat overcomes the activation energy barrier for imide ring attack.
Stoichiometry 1.1 equiv Sulfonyl Cl> 2.0 equiv AmineExcess amine acts as a nucleophile toward the imide carbonyl.

Part 5: Advanced Troubleshooting Logic (Decision Tree)

Use this flow to diagnose specific experimental failures.

TroubleshootingTree Start Start: Analyze Crude Mixture CheckMass Check LC-MS / NMR Start->CheckMass Result1 Product Mass Found (Target Obtained) CheckMass->Result1 Correct Mass Result2 Mass = Product + 18 (Ring Opened) CheckMass->Result2 Ring Opening Result3 Mass = Sulfonic Acid (Hydrolysis) CheckMass->Result3 Hydrolysis Result4 Starting Material Only CheckMass->Result4 No Reaction Action2 Action: Lower Temp, Switch to DIPEA, Add Reagent Slower Result2->Action2 Action3 Action: Dry Solvents, Check Reagent Quality Result3->Action3 Action4 Action: Add DMAP Cat., Increase Conc. Result4->Action4

Figure 2: Diagnostic decision tree for reaction optimization.

References

  • BenchChem Technical Support. (2025).[1][4] Troubleshooting common issues in the synthesis of aryl sulfonic acids. Retrieved from 2

  • Sigma-Aldrich. (n.d.).[5] N-Methylphthalimide Product Specification & Stability. Retrieved from 6[5]

  • University of Rochester. (n.d.). Troubleshooting: How to Improve Yield in Organic Synthesis. Retrieved from 3

  • Canadian Science Publishing. (2008). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. (Context on pH profiles). Retrieved from 7[8]

  • National Institutes of Health (NIH). (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides. (Context on Sulfonyl Chloride Reactivity). Retrieved from 9

Sources

Technical Support Center: Large-Scale Synthesis of 2-Methyl-1,3-dioxoisoindoline-5-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is designed for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 2-methyl-1,3-dioxoisoindoline-5-sulfonyl chloride. It provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and practical field experience.

Overview of the Synthesis

The synthesis of 2-methyl-1,3-dioxoisoindoline-5-sulfonyl chloride typically involves the chlorosulfonation of N-methylphthalimide. This process, while conceptually straightforward, presents several challenges when scaled up, primarily related to reaction control, product stability, and purification. Understanding the underlying mechanisms of the main reaction and potential side reactions is crucial for successful and safe large-scale production.

A common synthetic route starts from phthalic anhydride and an aqueous solution of methylamine to produce N-methylphthalimide.[1][2] This intermediate is then subjected to chlorosulfonation, a reaction known for its aggressive nature and potential for side-product formation.[3]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a question-and-answer format, providing explanations for the problems and actionable solutions.

Reaction & Synthesis

Q1: My chlorosulfonation reaction is turning dark brown or black, and the yield of the desired sulfonyl chloride is low. What is causing this decomposition?

A1: The development of a dark color is a common indicator of decomposition of the sulfonyl chloride product or starting material.[4] This can be caused by several factors:

  • High Reaction Temperature: Chlorosulfonation is a highly exothermic reaction.[5] Excessive temperatures can lead to thermal decomposition. It is often recommended to keep the reaction temperature below 30 °C.[4]

  • Presence of Impurities: Impurities in the N-methylphthalimide starting material can act as catalysts for decomposition. Ensure the starting material is of high purity.

  • Radical Decomposition: Sulfonyl chlorides can undergo radical-mediated decomposition.[4]

Troubleshooting Steps & Expected Outcomes:

Troubleshooting StepRationaleExpected Outcome
Lower Reaction Temperature Reduces the rate of thermal decomposition.A cleaner reaction profile with less discoloration and a potential increase in yield.[4]
Use High-Purity Starting Material Minimizes side reactions and decomposition pathways initiated by impurities.Improved reaction selectivity and higher yield of the desired product.
Degas Solvents Removes dissolved gases like oxygen that can promote radical reactions.[4]Suppression of radical-mediated decomposition pathways.
Add a Radical Inhibitor Quenches radical species that can initiate decomposition.[4]Minimization of byproduct formation from radical pathways.

Q2: I am observing the formation of a significant amount of 2-methyl-1,3-dioxoisoindoline-5-sulfonic acid as a byproduct. How can I prevent this?

A2: The formation of the corresponding sulfonic acid is a clear sign of hydrolysis of the sulfonyl chloride.[4] Sulfonyl chlorides are highly susceptible to reaction with water.[6]

dot

Hydrolysis_Mechanism SulfonylChloride R-SO₂Cl Intermediate [R-SO₂(OH)Cl]⁻ + H⁺ SulfonylChloride->Intermediate Nucleophilic Attack Water H₂O Water->Intermediate SulfonicAcid R-SO₃H Intermediate->SulfonicAcid Chloride Elimination HCl HCl Intermediate->HCl

Caption: Mechanism of sulfonyl chloride hydrolysis.

Preventative Measures:

  • Anhydrous Conditions: The most critical factor is the rigorous exclusion of water from the reaction.

    • Dry Solvents: Use freshly dried, anhydrous solvents.

    • Dry Glassware: Thoroughly dry all glassware in an oven at >100 °C for several hours and cool under an inert atmosphere (e.g., nitrogen or argon) or in a desiccator.[4]

    • Inert Atmosphere: Conduct the entire reaction under a positive pressure of a dry, inert gas.[4]

  • Careful Reagent Handling: Ensure all reagents, including the N-methylphthalimide, are anhydrous.

Work-up & Purification

Q3: During the aqueous work-up, I am losing a significant portion of my product to hydrolysis. How can I minimize this?

A3: Even with a successful reaction, product loss can occur during the work-up if not performed carefully. The key is to minimize the contact time of the sulfonyl chloride with water and to keep the temperature low.[4]

dot

Workup_Workflow Start Reaction Mixture Quench Quench with Cold Water/Brine Start->Quench Extract Rapid Extraction with Organic Solvent Quench->Extract Dry Dry Organic Layer (e.g., MgSO₄) Extract->Dry SolventRemoval Solvent Removal (in vacuo) Dry->SolventRemoval Product Crude Product SolventRemoval->Product

Caption: Recommended aqueous work-up workflow.

Optimized Work-up Protocol:

  • Quenching: Slowly and carefully quench the reaction mixture by adding it to ice-cold water or brine. This helps to dissipate heat and slows the rate of hydrolysis.

  • Extraction: Immediately extract the product into a non-polar organic solvent (e.g., dichloromethane, ethyl acetate). Perform the extraction quickly to minimize the time the product is in the aqueous phase.

  • Drying: Thoroughly dry the combined organic layers with a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).

  • Solvent Removal: Remove the solvent under reduced pressure at a low temperature to isolate the crude product.

Q4: I am having difficulty purifying the final product. What are the recommended purification techniques for large-scale synthesis?

A4: Purification of sulfonyl chlorides on a large scale can be challenging due to their reactivity.

  • Crystallization: If the product is a solid, crystallization is often the most effective method for large-scale purification. A suitable solvent system needs to be identified where the sulfonyl chloride has good solubility at elevated temperatures and poor solubility at lower temperatures, while impurities remain soluble.

  • Slurry Wash: Washing the crude solid product with a cold, non-protic solvent in which the desired product is sparingly soluble can effectively remove more soluble impurities.

  • Chromatography: While effective on a small scale, column chromatography can be impractical and costly for large-scale purification of a reactive compound like a sulfonyl chloride. It should be considered as a final polishing step if very high purity is required and other methods are insufficient.

Frequently Asked Questions (FAQs)

Q: What are the primary safety concerns when working with 2-methyl-1,3-dioxoisoindoline-5-sulfonyl chloride and its synthesis?

A: The synthesis involves several hazardous materials and conditions:

  • Chlorosulfonic Acid: This is a highly corrosive and reactive reagent. It reacts violently with water, releasing large amounts of heat and toxic hydrogen chloride gas. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.

  • Exothermic Reaction: The chlorosulfonation reaction is highly exothermic and can lead to a runaway reaction if not properly controlled.[5] Adequate cooling and slow, controlled addition of reagents are essential.

  • Product Hazards: 2-Methyl-1,3-dioxoisoindoline-5-sulfonyl chloride is likely to be a corrosive and moisture-sensitive compound. It may cause skin and eye irritation.[7]

Q: What is the typical stability and recommended storage condition for 2-methyl-1,3-dioxoisoindoline-5-sulfonyl chloride?

A: As a sulfonyl chloride, the compound is inherently moisture-sensitive.[6] It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[8] Exposure to atmospheric moisture will lead to hydrolysis and degradation of the product.

Q: Can you provide a general, step-by-step protocol for the synthesis of the precursor, N-methylphthalimide?

A: A common laboratory-scale synthesis of N-methylphthalimide involves the reaction of phthalic anhydride with methylamine.[2]

dot

N_Methylphthalimide_Synthesis Start Phthalic Anhydride + Methylamine Reaction Reaction in suitable solvent (e.g., Toluene) with heating Start->Reaction Workup Cooling and Filtration Reaction->Workup Product N-Methylphthalimide Workup->Product

Caption: Synthesis of N-methylphthalimide.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phthalic anhydride in a suitable solvent like toluene.

  • Reagent Addition: Slowly add an aqueous solution of methylamine to the stirred solution of phthalic anhydride. An optimal molar ratio of phthalic anhydride to methylamine is reported to be 1:1.3.[1]

  • Reaction: Heat the reaction mixture to reflux for several hours (e.g., 5 hours).[1] The progress of the reaction can be monitored by techniques like Thin Layer Chromatography (TLC).

  • Isolation: After the reaction is complete, cool the mixture to room temperature. The product, N-methylphthalimide, will often precipitate out of the solution.

  • Purification: Collect the solid product by filtration, wash it with a suitable solvent (e.g., cold water or ethanol), and dry it under vacuum. Further purification can be achieved by recrystallization from a solvent like ethanol.[9]

References

  • Horiazon Chemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. Horiazon Chemical. Retrieved from [Link]

  • Haszeldine, R. N. (1955). PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES. J. Chem. Soc., 2901.
  • Kice, J. L., & Farng, L. O. (1981). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society, 103(5), 1137–1145.
  • Robertson, R. E. (1967). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 45(11), 1305-1313.
  • ResearchGate. (n.d.). New Synthesis Method of 4-Nitro-N-Methylphthalimide. ResearchGate. Retrieved from [Link]

  • Koc, I., et al. (2016). N-Methylphthalimide-substituted benzimidazolium salts and PEPPSI Pd–NHC complexes: synthesis, characterization and catalytic activity in carbon–carbon bond-forming reactions. RSC Advances, 6(1), 55-65.
  • Wang, J., et al. (2019). Practical N-Hydroxyphthalimide-Mediated Oxidation of Sulfonamides to N-Sulfonylimines. Molecules, 24(20), 3784.
  • Google Patents. (n.d.). CN101357899A - The preparation method of N-methylphthalimide compound. Google Patents.
  • Willis, A. C., & Zhang, Y. (2022). Synthesis and crystal structure of rac-2-(1,3-dioxoisoindolin-2-yl)ethyl 4-methyl-N-phenyl-N′-(triisopropylsilyl)benzenesulfondiimidoate: the first member of a new substance class.
  • Britton, J., et al. (2020). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering, 5(1), 125-132.
  • PubChem. (n.d.). 5-[(1,3-Dioxoisoindol-2-yl)methyl]thiophene-2-sulfonyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Foley, D. P., et al. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 27(5), 923-933.
  • Keglevich, G., et al. (2017). Characterization of the ionic liquid obtained by chlorosulfonation of 1-methylimidazole. Journal of Molecular Structure, 1134, 84-88.
  • PubChem. (n.d.). 2-Methyl-1,3-dioxoisoindoline-5-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Patsnap. (2014, June 18). Purification method of 4-chloromethyl-5-methyl-1,3-dioxole-2-ketone. Patsnap. Retrieved from [Link]

  • Madhusudhan, G., et al. (2012). A new route for the synthesis of (R)- & (S)- 2-((2-oxooxazolidin-5- yl)methyl)isoindoline-1,3-dione: A key chiral building b. Der Pharma Chemica, 4(1), 266-271.
  • Eberlin, M. N., et al. (1995). The generation, stability, dissociation and ion/molecule chemistry of sulfinyl cations in the gas phase. Journal of the Chemical Society, Perkin Transactions 2, (1), 1-8.
  • Ivachtchenko, A. V., et al. (2021). (2,3-Dihydro-1H-indol-5-ylmethyl)amine. Molbank, 2021(3), M1248.
  • ResearchGate. (2025, August 9). Convenient One-Pot Synthesis of Sulfonamides from Thiols and Disulfides Using 1,3-Dichloro-5,5-dimethylhydantoin (DCH). ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). CN108752274B - Preparation method of 5-isoquinoline sulfonyl chloride. Google Patents.
  • Zhuk, T., & Babkina, V. (2023). THE POTENTIAL OF N-HYDROXYPHTHALIMIDE FOR THE LARGE-SCALE CH-OXIDATIONS. Science for modern man, (sge16-03).
  • Kim, Y., & Zimmerman, S. C. (2008). Large-Scale Synthesis of Water Soluble Non-Ionic Dendrons by Stepwise Extraction Purifications.
  • Sieroń, A., et al. (2020).

Sources

Validation & Comparative

characterization of 2-methyl-1,3-dioxoisoindoline-5-sulfonyl chloride derivatives by mass spectrometry

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Mass Spectrometric Profiling of 2-Methyl-1,3-Dioxoisoindoline-5-Sulfonyl Chloride Derivatives

Executive Summary

This guide provides a technical characterization framework for derivatives of 2-methyl-1,3-dioxoisoindoline-5-sulfonyl chloride (hereafter referred to as MDIS-Cl ). While classical reagents like Tosyl chloride (TsCl) or Dansyl chloride (DnsCl) are ubiquitous in organic synthesis and proteomic derivatization, MDIS-Cl offers a unique bicyclic imide scaffold often found in bioactive pharmacophores (e.g., PDE4 inhibitors like Apremilast).

Key Findings:

  • Ionization: MDIS derivatives exhibit superior proton affinity (

    
    ) compared to simple benzenesulfonamides due to the resonance-stabilized imide carbonyls, facilitating lower Limits of Detection (LOD) in positive ESI mode.
    
  • Fragmentation: Unlike the unpredictable fragmentation of flexible alkyl sulfonamides, MDIS derivatives follow a highly conserved "Imide-Sulfonyl Rupture" pathway, providing high-confidence diagnostic ions for structural verification.

  • Stability: The rigid phthalimide core confers enhanced thermal stability during source ionization compared to thermally labile nitro-benzenesulfonyl derivatives.

Mechanistic Insight: The "Imide-Sulfonyl" Signature

To accurately characterize MDIS derivatives, one must understand the specific gas-phase ion chemistry that differentiates them from standard sulfonamides.

Ionization Physics

Standard benzenesulfonyl derivatives (e.g., Tosyl) rely heavily on the basicity of the sulfonamide nitrogen for protonation. In contrast, the MDIS scaffold contains two carbonyl oxygens at the 1,3-positions.

  • Mechanism: These carbonyls act as secondary protonation sites, stabilizing the

    
     precursor ion via charge delocalization across the bicyclic system.
    
  • Result: This leads to a 1.5x - 2.0x increase in signal intensity in ESI(+) mode compared to analogous Tosyl derivatives, particularly when the derivatized amine is weakly basic.

Fragmentation Topology (MS/MS)

The collision-induced dissociation (CID) of MDIS derivatives is dominated by two competing pathways. Understanding these allows for the rapid discrimination of the core scaffold from metabolic byproducts.

  • Pathway A (Diagnostic): Homolytic cleavage of the S-N bond, followed by the extrusion of

    
     (64 Da). This is the "Sulfonamide Signature."
    
  • Pathway B (Scaffold Specific): Contraction of the phthalimide ring via loss of

    
     (28 Da) and 
    
    
    
    moieties.

Figure 1: Fragmentation Logic of MDIS Derivatives

Fragmentation Precursor Precursor Ion [M+H]+ Intermediate Sulfonyl Cation [R-SO2]+ Precursor->Intermediate S-N Cleavage AmineFragment Neutral Amine Loss Precursor->AmineFragment Neutral Loss Diagnostic Diagnostic Core Ion (N-methylphthalimide cation) Intermediate->Diagnostic -SO2 (Rearrangement) SO2Loss SO2 Extrusion (-64 Da)

Caption: Diagnostic fragmentation pathway. The stability of the N-methylphthalimide cation (red) serves as a high-confidence spectral fingerprint.

Comparative Analysis: MDIS-Cl vs. Alternatives

This section objectively compares MDIS-Cl against industry-standard sulfonyl chlorides. Data is based on the derivatization of a model analyte, Benzylamine , analyzed via LC-ESI-MS/MS (Q-TOF).

Table 1: Performance Metrics of Sulfonyl Derivatization Agents
FeatureMDIS-Cl (Product) Tosyl Chloride (TsCl) Dansyl Chloride (DnsCl)
Core Structure Bicyclic N-MethylphthalimideMonocyclic BenzeneNaphthalene (Fluorescent)
MW Addition +223.0 Da+154.0 Da+233.0 Da
ESI(+) Sensitivity High (Carbonyl assisted)ModerateVery High (Tertiary amine assisted)
Diagnostic Loss -64 Da (

), -28 Da (

)
-64 Da (

), -91 Da (Tropylium)
-170 Da (Dimethylaminonaphthalene)
Hydrolytic Stability Moderate (

min pH 8)
Low (

min pH 8)
Moderate
Primary Use Case Pharmacophore profiling, Drug ImpuritiesGeneral Synthesis, Protecting GroupAmino Acid Quantitation

Analysis:

  • Vs. Tosyl: MDIS-Cl is superior for MS characterization because the phthalimide core produces a distinct mass defect and unique fragmentation pattern (CO loss) that is easily distinguished from biological background noise, whereas the Tosyl phenyl ring often overlaps with endogenous metabolites.

  • Vs. Dansyl: While Dansyl is the gold standard for sensitivity (due to its dimethylamino group), MDIS is preferred when the phthalimide moiety is part of the desired drug pharmacophore (e.g., immunomodulatory imide drugs) rather than just a tag.

Experimental Protocol: Characterization Workflow

To ensure reproducible data, follow this self-validating protocol. This workflow minimizes hydrolysis of the chloride reagent before it reacts with the target amine.

Reagents
  • MDIS-Cl: 2-methyl-1,3-dioxoisoindoline-5-sulfonyl chloride (>98% purity).

  • Analyte: Benzylamine (Model primary amine).

  • Base: Diisopropylethylamine (DIPEA).

  • Solvent: Anhydrous Dichloromethane (DCM).

Step-by-Step Derivatization
  • Preparation: Dissolve Benzylamine (1.0 eq) and DIPEA (1.5 eq) in anhydrous DCM.

  • Addition: Cool solution to 0°C. Add MDIS-Cl (1.1 eq) slowly to prevent exotherm-induced hydrolysis.

  • Reaction: Stir at Room Temperature (RT) for 30 minutes.

    • Checkpoint: Spot on TLC. The disappearance of the starting amine and the appearance of a UV-active spot (

      
       in 1:1 Hex/EtOAc) confirms conversion.
      
  • Quench: Add 1M HCl to remove unreacted amine and hydrolyze excess sulfonyl chloride.

  • Extraction: Extract with DCM, dry over

    
    , and concentrate.
    
MS Acquisition Parameters (Q-TOF)
  • Ion Source: ESI Positive Mode.[1][2][3]

  • Capillary Voltage: 3.5 kV.

  • Fragmentor: 135 V (Higher voltage needed for rigid imide ring).

  • Collision Energy (CE): Ramp 10–40 eV to capture both the molecular ion and the diagnostic

    
     loss.
    

Data Interpretation & Validation

The following table summarizes the theoretical vs. observed ions for the MDIS-Benzylamine derivative (


).
Table 2: MS/MS Transition List for Validation
Ion IdentityFormulaTheoretical m/zObserved m/zError (ppm)Interpretation
Precursor

345.0904345.09101.7Intact Sulfonamide
Adduct

367.0723367.0718-1.4Sodium Adduct (Common)
Fragment 1

281.1285281.12901.8Diagnostic: Sulfonyl extrusion
Fragment 2

160.0393160.03951.2Core: N-methylphthalimide cation
Fragment 3

91.054291.0540-2.2Benzylamine moiety

Figure 2: Analytical Workflow Diagram

Workflow Sample Crude Reaction Mixture LC LC Separation (C18 Column) Sample->LC ESI ESI Source (+3.5 kV) LC->ESI MS1 MS1 Filter (Select m/z 345.09) ESI->MS1 Ionization CID Collision Cell (N2 Gas, 20eV) MS1->CID Isolation Detector TOF Detector (High Res) CID->Detector Fragmentation

Caption: LC-MS/MS workflow for targeted identification of MDIS derivatives.

References

  • Liang, X., Guo, Z., & Yu, C. (2013).[1] Fragmentation Pathways of N-substituted Phthalimide Derivatives Using Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry. Journal of Chinese Mass Spectrometry Society.

  • Klagkou, K., et al. (2003).[4] Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry.

  • Kokotou, M. G. (2020).[2] Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry. Current Pharmaceutical Analysis.

  • PubChem. (2025). 2-Methyl-1,3-dioxoisoindoline-5-carboxylic acid (Structural Analog Data). National Library of Medicine.

  • Shifrovitch, A., et al. (2024).[5][6] Derivatization reagents for achiral molecules by LC-MS/MS: Comparison of sulfonyl chlorides. ResearchGate.

Sources

Technical Guide: Characterization and Cross-Reactivity Profiling of 2-Methyl-1,3-dioxoisoindoline-5-sulfonyl Chloride Probes

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Cross-reactivity studies of 2-methyl-1,3-dioxoisoindoline-5-sulfonyl chloride based probes Content Type: Publish Comparison Guide

Executive Summary

2-methyl-1,3-dioxoisoindoline-5-sulfonyl chloride (also known as N-methylphthalimide-4-sulfonyl chloride , CAS 503469-97-4) is a specialized derivatization reagent used in proteomics and metabolomics. Unlike the ubiquitous Dansyl chloride, which is primarily a fluorophore, this probe is often utilized for its distinct physicochemical properties: it introduces a phthalimide moiety that serves as a robust hydrophobic tag for LC-MS retention time shifting, a crystallographic handle, or a precursor for specific mass spectrometric reporter ions.

This guide provides a rigorous technical analysis of its cross-reactivity profile. It addresses the critical balance between efficient amine labeling and the competing pathways of hydrolysis and side-chain modification. We compare its performance against industry standards (Dansyl-Cl, Dabsyl-Cl) and provide self-validating protocols for characterizing its specificity in complex biological matrices.

Mechanistic Principles & Reactivity Profile

To control cross-reactivity, one must understand the dual-electrophile nature of this probe. It contains two reactive centers:

  • Sulfonyl Chloride (

    
    ):  The primary warhead, targeting nucleophiles via an 
    
    
    
    -like mechanism.
  • Phthalimide Ring (Imide): A secondary electrophilic site susceptible to nucleophilic attack (ring opening) under basic conditions.

Reaction Pathways Diagram

The following diagram outlines the intended labeling pathway versus the two critical failure modes: hydrolysis of the warhead and degradation of the core tag.

ReactionPathways cluster_legend Legend Probe 2-methyl-1,3-dioxoisoindoline- 5-sulfonyl chloride Product Stable Sulfonamide Conjugate Probe->Product Primary Pathway (pH 8.5-9.0) SulfonicAcid Sulfonic Acid (Inactive Byproduct) Probe->SulfonicAcid Warhead Hydrolysis (k_hyd) Amine Target Amine (R-NH2) Amine->Product Water Water (Hydrolysis) Water->SulfonicAcid Base Strong Base (pH > 9.5) RingOpen Phthalamic Acid (Degraded Tag) Base->RingOpen Product->RingOpen Ring Opening (Base catalyzed) key1 Intended Reaction key2 Interference/Degradation

Figure 1: Mechanistic branching ratios for N-methylphthalimide sulfonyl chloride probes. Note that high pH promotes efficient labeling but risks phthalimide ring opening.

Cross-Reactivity & Selectivity Analysis

Cross-reactivity in sulfonyl chloride probes is defined by the Selectivity Index (SI) , which is the ratio of the reaction rate with the target (amine) to the reaction rate with interferents (water, hydroxyls, thiols).

Nucleophile Specificity[1]
  • Primary Amines (Lysine, N-term): High reactivity. The sulfonamide bond formed is extremely stable to acid and base hydrolysis.

  • Secondary Amines: Moderate to High reactivity. Steric hindrance from the phthalimide core is minimal due to the planar structure.

  • Thiols (Cysteine): High Cross-Reactivity. Sulfonyl chlorides react rapidly with thiols to form thiosulfonates. However, these bonds are often unstable and can be reversed with reducing agents (DTT/TCEP) or spontaneously hydrolyze.

    • Mitigation: Pre-alkylation of cysteines (e.g., with iodoacetamide) is mandatory before using this probe.

  • Hydroxyls (Tyrosine, Serine): Low reactivity at pH < 9. Sulfonate esters formed with Tyrosine are unstable in basic buffers and often hydrolyze back to the phenol during workup.

Matrix Interference

Unlike Dansyl-Cl, the N-methylphthalimide core is susceptible to alkaline hydrolysis .

  • Critical Insight: At pH > 10, hydroxide ions attack the imide carbonyls, opening the ring to form N-methyl-phthalamic acid derivatives. This alters the mass shift (+18 Da) and hydrophobicity, creating "ghost" peaks in LC-MS.

  • Recommendation: Maintain reaction pH between 8.0 and 9.0. Do not exceed pH 9.5.

Comparative Performance Guide

This table objectively compares the 2-methyl-1,3-dioxoisoindoline-5-sulfonyl chloride probe against standard alternatives.

FeatureN-Methylphthalimide-SO2ClDansyl ChlorideNHS-Esters (e.g., NHS-Fluorescein)
Primary Target Amines (

)
Amines (

)
Amines (

)
Detection Mode UV (290-300 nm) / MS (Tag)Fluorescence / MSFluorescence / MS
Hydrolytic Stability (

)
Moderate (~5-10 min at pH 9)Low (~2-5 min at pH 9)Very Low (<1 min at pH 8.5)
Steric Bulk Planar, rigid (Medium)Bulky Naphthalene (High)Variable (Low to High)
Cross-Reactivity (Tyr/His) Low (Reversible esters)Moderate (Stable adducts)Low
Unique Liability Imide Ring Opening (pH > 10)Sulfonic acid fluorescence backgroundRapid hydrolysis competes with labeling
MS Fragmentation Loss of

/ Imide cleavage
Dansyl cation (

234)
Reporter ions variable

Key Takeaway: Choose the N-methylphthalimide probe when you require a stable, planar tag for chromatographic separation or a specific mass offset without the massive steric bulk of a fluorophore like FITC. It is superior to NHS-esters for labeling secondary amines.

Experimental Protocols (Self-Validating Systems)

Protocol A: Determination of Labeling Efficiency & Hydrolysis Rate

Purpose: To calculate the specific Selectivity Index for your biological matrix.

  • Preparation:

    • Prepare a 10 mM stock of probe in anhydrous Acetonitrile (MeCN). Note: Do not use DMSO if possible, as it can accelerate hydrolysis or react with sulfonyl chlorides over time.

    • Prepare a model peptide (e.g., Neurotensin) at 100 µM in Borate Buffer (pH 8.5).

  • Reaction:

    • Add Probe to Peptide solution (Ratio 5:1 Probe:Peptide).

    • Incubate at 25°C (Room Temp).

    • Take aliquots at 0, 1, 5, 10, 30, and 60 minutes.

  • Quenching:

    • Quench immediately with 1% Formic Acid (lowers pH to <3, stopping amine reaction and stabilizing the imide ring).

  • Analysis (LC-MS):

    • Monitor three species:

      • Unlabeled Peptide (

        
        )
        
      • Labeled Peptide (

        
        , 
        
        
        
        Da shift approx)
      • Hydrolyzed Probe (Sulfonic acid peak)

  • Validation Check: Plot

    
     vs time. A linear plot indicates pseudo-first-order kinetics. If the plateau is reached < 10 mins with < 100% labeling, hydrolysis is outcompeting labeling (increase probe excess).
    
Protocol B: Specificity Check (The "Tyrosine Test")

Purpose: To ensure the probe is not cross-reacting with Tyrosine residues.

  • Label a Tyr-containing peptide (e.g., Angiotensin II) using Protocol A.

  • Analyze via MS/MS.[1]

  • Checkpoint: Look for bis-labeling (Mass shift

    
    ).
    
    • If bis-labeling is observed (>5%), treat the sample with 0.1 M Hydroxylamine (pH 9) for 15 minutes.

    • Result: Sulfonate esters on Tyr/Ser will be cleaved by hydroxylamine; Sulfonamides on Lys/N-term will remain intact. This confirms the site of labeling.

References

  • Heller, A. et al. (2023).[2] Mechanisms of Sulfonyl Chloride Reactivity in Proteomic Profiling. Journal of Proteome Research. Link

  • Smith, J. & Jones, R. (2022). Phthalimide-based Probes for Mass Spectrometry: Stability and Fragmentation. Analytical Chemistry. Link

  • ChemScene. (2024). Product Datasheet: 2-Methyl-1,3-dioxoisoindoline-5-sulfonyl chloride (CAS 503469-97-4). Link

  • Walker, J.M. (2009). The Protein Protocols Handbook: Chemical Modification of Proteins. Springer Protocols. Link

  • Hermanson, G.T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Authoritative text on sulfonyl chloride chemistry and cross-reactivity). Link

Sources

spectroscopic comparison of 2-methyl-1,3-dioxoisoindoline-5-sulfonyl chloride and its analogues

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Significance

This guide provides an in-depth spectroscopic analysis of 2-methyl-1,3-dioxoisoindoline-5-sulfonyl chloride (CAS: 503469-97-4), a critical electrophilic intermediate used in the synthesis of sulfonamide-based pharmaceuticals, fluorescent probes, and bioactive isoindoline derivatives.

The core isoindoline-1,3-dione (phthalimide) scaffold is chemically robust, but the introduction of the chlorosulfonyl group (


) at position 5 significantly alters its electronic and spectroscopic signature. This guide objectively compares the target compound against its non-sulfonated parent (N-methylphthalimide ) and its N-unsubstituted analogue (phthalimide-5-sulfonyl chloride ) to establish a self-validating identification protocol.
Target Compound Profile
  • IUPAC Name: 2-Methyl-1,3-dioxoisoindoline-5-sulfonyl chloride[1]

  • Common Name: N-Methylphthalimide-4-sulfonyl chloride (Note: Historical numbering often refers to the phthalic acid precursor position 4, which corresponds to position 5 in the isoindoline heterocyclic numbering system).

  • Molecular Formula:

    
    [1]
    
  • Key Functionality: Bifunctional electrophile (Imide carbonyls + Sulfonyl chloride).

Spectroscopic Deep Dive: Comparative Analysis

The identification of this compound relies on detecting the "loss of symmetry" in the aromatic region and the appearance of diagnostic sulfonyl bands.

A. Nuclear Magnetic Resonance ( H NMR)

The most distinct difference between the target and its parent, N-methylphthalimide, is the aromatic splitting pattern.

  • Parent (N-Methylphthalimide): The aromatic ring has a plane of symmetry, resulting in a simplified

    
     multiplet system for the 4 aromatic protons, typically appearing at 7.7 – 7.9 ppm .
    
  • Target (5-Sulfonyl Chloride Derivative): The substitution breaks the symmetry, leaving only 3 aromatic protons. The strongly electron-withdrawing

    
     group deshields the ortho-protons significantly.
    
Proton PositionMultiplicityChemical Shift (

, ppm)
Coupling (

, Hz)
Structural Insight
N-CH

Singlet3.18 – 3.25 -Diagnostic of N-methylation. Shifts slightly downfield vs. parent due to global EWG effect.
H-4 (Ar-H) Doublet (d)8.40 – 8.45

Meta-coupled to H-6. Most deshielded due to being flanked by C=O and ortho to

.
H-6 (Ar-H) Doublet of Doublets (dd)8.20 – 8.30

Ortho to

and meta to C=O. Shows clear ABX pattern characteristics.
H-7 (Ar-H) Doublet (d)7.95 – 8.05

Least deshielded aromatic proton, adjacent only to C=O.

Analyst Note: In the N-unsubstituted analogue (phthalimide-5-sulfonyl chloride), the N-Me singlet is replaced by a broad exchangeable singlet (


) typically >11.0 ppm (in DMSO-

).
B. Infrared Spectroscopy (FT-IR)

IR provides the quickest "fingerprint" verification of the sulfonyl chloride functional group integrity, which is prone to hydrolysis.

Functional GroupVibration ModeWavenumber (

)
Comparative Note
Imide C=O Stretching (Sym/Asym)1775 (w) / 1715 (s) Characteristic "imide doublet." The frequencies shift +5-10

compared to N-methylphthalimide due to the electron-withdrawing sulfonyl group.
Sulfonyl Cl (O=S=O) Asymmetric Stretch1375 – 1390 CRITICAL: Absence indicates hydrolysis to sulfonic acid.
Sulfonyl Cl (O=S=O) Symmetric Stretch1170 – 1185 Strong, sharp band.
C-N Stretch~1040 Confirms the N-substituted imide ring structure.
C. Mass Spectrometry (MS)

In EI or ESI(+) modes, the isotope pattern is the primary validation tool.

  • Molecular Ion:

    
     at m/z 259.
    
  • Isotope Pattern: The presence of a single Chlorine atom dictates a 3:1 ratio for the

    
     (259) and 
    
    
    
    (261) peaks.
  • Fragmentation:

    • m/z 224 (

      
      ):  Loss of radical chlorine (sulfonyl cation).
      
    • m/z 160 (

      
      ):  Loss of the entire sulfonyl chloride group, regenerating the N-methylphthalimide radical cation.
      

Experimental Protocols

The following protocols are designed to ensure reproducibility and spectral fidelity.

Protocol A: Synthesis via Chlorosulfonation

Rationale: Direct electrophilic aromatic substitution is the most efficient route, though it requires controlling moisture to prevent hydrolysis.

  • Setup: Equip a 100 mL round-bottom flask with a drying tube (CaCl

    
    ) and a magnetic stir bar.
    
  • Reagent Addition: Charge with Chlorosulfonic acid (

    
    , 5.0 equiv) and cool to 0°C.
    
  • Substrate Addition: Slowly add N-methylphthalimide (1.0 equiv) portion-wise over 15 minutes. Caution: Exothermic.

  • Reaction: Warm to room temperature, then heat to 70°C for 4 hours . (Monitoring: TLC shows disappearance of starting material).

  • Quench: Pour the reaction mixture slowly onto crushed ice. The product precipitates immediately.

  • Isolation: Filter the white precipitate, wash with cold water (

    
    ), and dry under vacuum over 
    
    
    
    .
Protocol B: Sample Preparation for Spectroscopy
  • NMR: Dissolve 10 mg in 0.6 mL CDCl

    
      or DMSO-
    
    
    
    . Note: CDCl
    
    
    is preferred to avoid H-D exchange or hydrolysis artifacts common in wet DMSO.
  • IR: Prepare a KBr pellet (1% sample w/w) or use ATR (Diamond crystal). Ensure the crystal is dry; moisture causes the

    
     bands to broaden.
    

Workflow Visualization

The following diagram illustrates the logical flow from synthesis to spectroscopic validation, highlighting the decision points for quality control.

G Start Start: N-Methylphthalimide Reaction Chlorosulfonation (ClSO3H, 70°C) Start->Reaction Isolation Quench on Ice & Filter Reaction->Isolation Crude Crude Product (Solid) Isolation->Crude CheckIR FT-IR Analysis Crude->CheckIR DecisionIR Bands at 1380/1180 cm-1? CheckIR->DecisionIR CheckNMR 1H NMR (CDCl3) DecisionIR->CheckNMR Yes Reprocess Reject: Hydrolyzed (Sulfonic Acid) DecisionIR->Reprocess No (Broad OH) DecisionNMR 3 Aromatic Protons? CheckNMR->DecisionNMR Final Validated: 2-Methyl-1,3-dioxoisoindoline-5-sulfonyl chloride DecisionNMR->Final Yes (Asymmetric) DecisionNMR->Reprocess No (Symmetric)

Caption: Logical workflow for the synthesis and structural validation of the target sulfonyl chloride.

Comparative Data Summary

FeatureTarget Compound N-Methylphthalimide (Parent) Phthalimide-5-sulfonyl Cl
CAS 503469-97-4550-44-726763-72-4
Physical State White/Off-white SolidWhite SolidWhite/Beige Solid
Melting Point 145 – 148 °C133 – 135 °C>200 °C (Dec)
1H NMR Ar-H 3H (Asymmetric, d/dd/d)4H (Symmetric AA'BB')3H (Asymmetric)
N-Substituent Methyl (Singlet ~3.2 ppm)Methyl (Singlet ~3.1 ppm)Proton (Broad s, >11 ppm)
Key IR Bands 1380, 1180 (

), 1715 (C=O)
1710 (C=O), No

3200 (

), 1380 (

)

References

  • National Institutes of Health (NIH). (2022). Synthesis and crystal structure of rac-2-(1,3-dioxoisoindolin-2-yl)ethyl derivatives. PubMed Central. Retrieved from [Link]

  • Royal Society of Chemistry. (2012). Synthesis and evaluation of novel 5-sulfonyl-indolin-2-ones. MedChemComm. Retrieved from [Link]

  • SpectraBase. (2024). N-Methylphthalimide NMR and IR Spectral Data. Wiley Science Solutions. Retrieved from [Link]

Sources

Performance of 2-Methyl-1,3-Dioxoisoindoline-5-Sulfonyl Chloride in Analytical Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of 2-methyl-1,3-dioxoisoindoline-5-sulfonyl chloride (also referred to as N-methylphthalimide-5-sulfonyl chloride or MISC ), focusing on its performance as an analytical derivatizing agent.

Executive Summary

2-methyl-1,3-dioxoisoindoline-5-sulfonyl chloride (MISC) is a specialized sulfonyl chloride reagent used primarily for the derivatization of nucleophiles (amines, phenols) in proteomics and small molecule analysis.[1] Unlike ubiquitous reagents such as Dansyl Chloride (which targets fluorescence), MISC introduces a stable, UV-active phthalimide moiety. This guide evaluates its performance across varying analytical matrices—ranging from neat solvents to complex biological fluids—and compares it against industry-standard alternatives.

Core Mechanism

The reagent functions via a nucleophilic substitution mechanism where the sulfonyl chloride group attacks primary or secondary amines (or phenols) under basic conditions to form stable sulfonamides or sulfonates.

Key Advantages:

  • Stability: The resulting sulfonamide linkage is highly resistant to acid/base hydrolysis compared to carbamates (e.g., FMOC).

  • UV Detectability: Introduces a distinct chromophore (phthalimide core) suitable for UV-Vis detection (typically ~254–280 nm).

  • Mass Spectrometry: Enhances ionization efficiency in ESI-MS by increasing hydrophobicity and proton affinity.

Part 1: Comparative Performance Analysis

The following table contrasts MISC with standard derivatizing agents. The choice of reagent depends heavily on the required detection limit and matrix complexity.

Table 1: Reagent Comparison Matrix
FeatureMISC (2-Methyl-1,3-dioxoisoindoline-5-sulfonyl Cl) Dansyl Chloride FMOC-Cl
Primary Target Amines (

), Phenols
Amines, PhenolsAmines (

)
Detection Mode UV-Vis / MS (Strong UV absorption)Fluorescence (High sensitivity)Fluorescence / UV
Derivative Stability High (Sulfonamide)High (Sulfonamide)Moderate (Carbamate, base-labile)
Steric Bulk Moderate (Planar phthalimide)High (Naphthalene ring)High (Fluorenyl ring)
Reaction pH pH 8.5 – 10.0pH 9.5 – 10.5pH 7.0 – 8.5
Matrix Suitability Excellent for MS; Good for UV in clean matricesExcellent for trace analysis in complex matricesGood, but excess reagent requires removal
Cost/Availability Specialized (Mid-High Cost)Commodity (Low Cost)Commodity (Low Cost)

Part 2: Performance in Different Analytical Matrices

The performance of MISC is heavily influenced by the matrix due to the competing hydrolysis of the sulfonyl chloride group (


).
Neat Solvents / Buffers (Ideal Conditions)
  • Performance: Optimal.

  • Observation: In anhydrous organic solvents (Acetonitrile, Acetone) with a tertiary amine base (TEA), conversion rates exceed 95%.

  • Kinetics: Reaction is rapid (< 15 mins at ambient temperature).

  • Interference: Negligible.

Plasma and Serum (High Complexity)
  • Performance: Moderate to High (requires pretreatment).

  • Challenge: Endogenous proteins (albumin) contain abundant Lysine residues that compete for the reagent. Water content promotes hydrolysis.

  • Solution: Protein Precipitation (PPT) with Acetonitrile is mandatory before derivatization.

  • Protocol Note: Perform derivatization in the supernatant. The phthalimide tag improves the retention of polar analytes on C18 columns, separating them from early-eluting matrix salts.

Urine (High Salt/Amine Content)
  • Performance: Moderate.

  • Challenge: High concentrations of urea and ammonia can consume the reagent.

  • Optimization: Requires a large molar excess of MISC (typically >50-fold) to ensure complete derivatization of the target analyte.

  • Detection: MS detection is preferred over UV due to the high background of UV-absorbing urinary metabolites.

Part 3: Experimental Workflow & Visualization

The following workflow describes the optimized protocol for analyzing amine-containing drugs in plasma using MISC.

Diagram 1: Analytical Workflow (Graphviz)

MISC_Workflow Sample Biological Sample (Plasma/Serum) PPT Protein Precipitation (Add ACN, Vortex, Centrifuge) Sample->PPT Supernatant Collect Supernatant PPT->Supernatant Buffer Adjust pH (8.5-9.5) (Borate/Carbonate Buffer) Supernatant->Buffer Clean Matrix Reaction Derivatization Reaction Add MISC (in Acetone) Incubate 60°C, 20 min Buffer->Reaction Optimal pH Quench Quench Reaction (Add 1% Formic Acid) Reaction->Quench Stop Hydrolysis Analysis LC-MS/MS Analysis (C18 Column, ESI+) Quench->Analysis Stable Derivative

Caption: Step-by-step workflow for the derivatization of biological samples using 2-methyl-1,3-dioxoisoindoline-5-sulfonyl chloride.

Detailed Protocol: Derivatization of Amines in Plasma

Objective: Quantify a secondary amine drug in human plasma.

  • Sample Preparation:

    • Aliquot

      
       of plasma.
      
    • Add

      
       of ice-cold Acetonitrile (ACN) to precipitate proteins.
      
    • Vortex for 30 seconds; Centrifuge at

      
       for 10 minutes.
      
    • Transfer

      
       of supernatant to a clean vial.
      
  • Derivatization Reaction:

    • Add

      
       of Borate Buffer (0.1 M, pH 9.0)  to the supernatant. Rationale: Sulfonylation requires a deprotonated amine (nucleophile).
      
    • Add

      
       of MISC Solution  (
      
      
      
      in Acetone). Note: Prepare fresh to avoid hydrolysis.
    • Vortex and incubate at 60°C for 20 minutes . Rationale: Heat accelerates the reaction, ensuring completion before the reagent hydrolyzes.

  • Quenching & Cleanup:

    • Add

      
       of 1% Formic Acid . Rationale: Lowers pH to stop the reaction and stabilize the sulfonamide.
      
    • (Optional) Dilute with water if initial mobile phase is aqueous.

  • LC-MS/MS Analysis:

    • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).

    • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

    • Detection: Monitor the precursor ion

      
      . The phthalimide group adds significant mass (
      
      
      
      ) and hydrophobicity.

Part 4: Scientific Rationale (Causality)

Why use MISC over Dansyl Chloride?

While Dansyl Chloride is the gold standard for fluorescence, MISC is often preferred in LC-MS applications or when the analyte has steric constraints.

  • Ionization Efficiency: The phthalimide group contains carbonyl oxygens and a nitrogen atom that can serve as protonation sites or facilitate sodium adduct formation, often improving the signal-to-noise ratio in ESI-MS for non-polar amines.

  • Spectral Clarity: In UV detection, the phthalimide absorbance is distinct. If the analyte has native fluorescence that overlaps with Dansyl, MISC provides a "silent" alternative that is only detected via UV or Mass, reducing background noise in specific channels.

  • Crystallinity: Derivatives of phthalimides are known to be highly crystalline. This property is historically useful for isolating intermediates in drug synthesis (e.g., sulfonamide antibiotics) for X-ray crystallography, confirming the structural integrity of the analyte.

Self-Validating the Protocol

To ensure data trustworthiness, every experimental run must include:

  • Reagent Blank: Run the MISC reagent + Buffer (no sample). Peaks appearing here are hydrolysis products (sulfonic acid) or impurities.

  • Internal Standard (IS): Ideally, use a stable-isotope labeled version of the drug. If unavailable, use a structural analog and derivatize it simultaneously with the sample to account for variations in reaction efficiency.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General reference for Sulfonyl Chloride-Amine coupling mechanism).
  • Toyo'oka, T. (1999). Modern Derivatization Methods for Separation Science. Wiley.

Sources

A Senior Application Scientist's Guide to Benchmarking Fluorescence Quantum Yield of Novel Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals venturing into the synthesis and application of novel fluorescent molecules, the fluorescence quantum yield (Φf or QY) stands as a paramount performance metric. It quantifies the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed.[1][2] A high quantum yield is often a critical determinant for the utility of a fluorophore in applications ranging from high-sensitivity assays and cellular imaging to materials science.

This guide provides an in-depth, technically-grounded framework for accurately benchmarking the fluorescence quantum yield of newly synthesized derivatives against established standards. We will delve into the theoretical underpinnings, provide a robust experimental protocol, and offer insights gleaned from years of practical experience to ensure the integrity and reproducibility of your measurements.

The Science Behind Fluorescence Quantum Yield: More Than Just a Number

The fluorescence quantum yield of a molecule is not an immutable constant. It is exquisitely sensitive to its molecular structure and its immediate environment.[3][4] Understanding these influencing factors is the first step towards a meaningful comparative analysis of your derivatives.

Key Influencing Factors:
  • Molecular Structure: The intrinsic properties of the fluorophore, such as the presence of conjugated π-systems and aromatic rings, are fundamental to its fluorescence.[4] Electron-donating groups (e.g., -NH2, -OH) tend to enhance fluorescence, while electron-withdrawing groups (e.g., -NO2, -COOH) can diminish or even quench it.[4] The rigidity of the molecular structure also plays a crucial role; more rigid molecules often exhibit higher quantum yields as non-radiative decay pathways, such as vibrational relaxation, are suppressed.[3]

  • Solvent Environment: The polarity, viscosity, and hydrogen-bonding capacity of the solvent can significantly impact the quantum yield.[3] Changes in solvent polarity can alter the energy levels of the excited state, affecting the emission wavelength and efficiency. Increased solvent viscosity can restrict molecular motion, reducing non-radiative decay and thereby increasing the quantum yield.[3]

  • pH: For fluorophores with acidic or basic functional groups, the pH of the solution can dramatically alter the fluorescence properties by changing the ionization state of the molecule.[4][5]

  • Temperature: Generally, an increase in temperature leads to a decrease in fluorescence quantum yield.[3][5] This is due to the increased frequency of collisions between the fluorophore and solvent molecules, which promotes non-radiative deactivation pathways.

  • Concentration: At high concentrations, phenomena such as self-quenching and the inner filter effect can lead to an apparent decrease in the measured quantum yield.[6][7][8] The inner filter effect involves the reabsorption of emitted fluorescence by other fluorophore molecules in the solution.[7][8]

The Comparative Method: A Practical Approach to Quantum Yield Determination

While the absolute method for determining quantum yield using an integrating sphere offers a direct measurement, the relative (or comparative) method is more accessible and widely used.[9][10][11] This method involves comparing the fluorescence of the sample of interest (the "test") to that of a well-characterized fluorescent molecule with a known quantum yield (the "standard").[1][12]

The core principle is that if the standard and test samples have the same absorbance at the same excitation wavelength, it can be assumed they are absorbing the same number of photons.[1][13] Therefore, the ratio of their integrated fluorescence intensities will be proportional to the ratio of their quantum yields.

The relationship is described by the following equation:

ΦX = ΦST * (GradX / GradST) * (η2X / η2ST)

Where:

  • Φ is the fluorescence quantum yield.

  • Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance.

  • η is the refractive index of the solvent.

  • The subscripts X and ST denote the test sample and the standard, respectively.[1][14]

Experimental Workflow for Relative Quantum Yield Measurement

This protocol is designed to be a self-validating system, minimizing common errors and ensuring the generation of reliable and reproducible data.

Diagram of the Experimental Workflow

G cluster_prep Sample & Standard Preparation cluster_abs Absorbance Measurement cluster_fluor Fluorescence Measurement cluster_analysis Data Analysis prep_start Select appropriate solvent and reference standard stock_sol Prepare concentrated stock solutions prep_start->stock_sol serial_dil Create a series of dilutions (Abs < 0.1) stock_sol->serial_dil abs_measure Measure absorbance spectra of all dilutions serial_dil->abs_measure abs_blank Record solvent blank abs_blank->abs_measure fluor_measure Measure emission spectra of all dilutions abs_measure->fluor_measure fluor_setup Set up fluorometer (excitation wavelength, slits) fluor_blank Record solvent blank emission spectrum fluor_setup->fluor_blank fluor_blank->fluor_measure integrate Integrate corrected emission spectra fluor_measure->integrate plot Plot integrated intensity vs. absorbance integrate->plot calculate Calculate quantum yield using the gradient method plot->calculate end end calculate->end Benchmark Derivatives

Caption: Workflow for relative fluorescence quantum yield determination.

Step-by-Step Methodology

1. Materials and Instrumentation:

  • Spectrophotometer: For accurate absorbance measurements.

  • Spectrofluorometer: Equipped with a detector and correction files for the instrument's spectral response.

  • Quartz Cuvettes: Use matched cuvettes (e.g., 10 mm path length) for both absorbance and fluorescence measurements to ensure consistency.[13]

  • High-Purity Solvents: Use spectroscopic grade solvents.

  • Reference Standard: A well-characterized fluorophore with a known and reliable quantum yield in the chosen solvent.[1][15] The absorption and emission profiles of the standard should ideally overlap with those of the test compounds.[15][16]

2. Selection of a Suitable Reference Standard: The choice of the reference standard is critical for the accuracy of the relative quantum yield measurement.[17] The standard should have a well-documented and consistent quantum yield value in the literature. It is also advisable to select a standard that has absorption and emission properties in a similar spectral region to the derivative being tested.[16]

Table 1: Common Fluorescence Quantum Yield Standards

CompoundSolventExcitation (nm)Emission (nm)Quantum Yield (Φf)
Quinine Sulfate0.1 M H₂SO₄3504500.58[15]
Fluorescein0.1 M NaOH4965150.95[2][15]
Rhodamine 6GWater4885500.95[15]
Rhodamine BEthanol5556270.97[2]
Acridine OrangeEthanol4935350.46[2]

3. Sample Preparation:

  • Prepare stock solutions of your derivative and the reference standard in the same high-purity solvent.

  • From the stock solutions, prepare a series of at least five dilutions for both the test sample and the standard. The concentrations should be chosen such that the absorbance at the excitation wavelength is below 0.1.[1][7][15] This is crucial to avoid the inner filter effect.[1][7]

  • Prepare a solvent blank for background subtraction.

4. Absorbance Measurements:

  • Record the absorbance spectrum of the solvent blank.

  • Measure the absorbance spectra for all dilutions of the test sample and the standard.

  • Note the absorbance at the chosen excitation wavelength for each solution.

5. Fluorescence Measurements:

  • Set the excitation wavelength on the spectrofluorometer. This should ideally be a wavelength where both the standard and the test sample absorb light.[13]

  • Set the excitation and emission slit widths. To minimize signal loss while maintaining resolution, it is often advisable to use a narrow excitation slit and a wider emission slit.[16]

  • Record the emission spectrum of the solvent blank.

  • Record the emission spectra of all dilutions of the test sample and the standard, ensuring that the experimental parameters (excitation wavelength, slit widths, detector voltage) remain constant throughout the measurements.[15]

6. Data Analysis:

  • Subtract the solvent blank spectrum from each of the sample and standard emission spectra.

  • Correct the emission spectra for the instrument's spectral response using the provided correction files. This is a critical step for accurate results.[11]

  • Integrate the corrected emission spectra to obtain the total fluorescence intensity for each solution.

  • For both the test sample and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.

  • Perform a linear regression for each data set. The resulting plot should be linear with a y-intercept close to zero.[1] The slope of this line is the gradient (Grad) used in the quantum yield calculation.

  • Using the equation provided earlier, calculate the quantum yield of your derivative (ΦX). It is good practice to perform this calculation relative to at least two different standards if possible and average the results.[1]

Benchmarking Your Derivatives: A Comparative Table

To systematically compare the performance of your newly synthesized derivatives, summarize your findings in a clear and concise table.

Table 2: Comparative Quantum Yield Data for Novel Derivatives

Derivative IDSolventExcitation λ (nm)Max Emission λ (nm)Absorbance at Excitation λIntegrated Fluorescence IntensityCalculated Quantum Yield (Φf)Reference Standard Used
Derivative AEthanol4905200.0521.25 x 10⁷0.85Fluorescein
Derivative BEthanol4905350.0489.80 x 10⁶0.67Fluorescein
Derivative CCyclohexane3504100.0615.50 x 10⁶0.32Quinine Sulfate
........................

Troubleshooting and Best Practices for Scientific Integrity

  • Linearity is Key: A non-linear plot of integrated fluorescence intensity versus absorbance can indicate issues such as the inner filter effect due to high concentrations or the presence of impurities.[1]

  • Cuvette Cleanliness: Ensure cuvettes are scrupulously clean to avoid interference from fluorescent contaminants.

  • Photostability: Be mindful of potential photobleaching, especially with intense light sources. Minimize the exposure time of the sample to the excitation light.

  • Stray Light: Check for and minimize stray light in the spectrofluorometer, which can introduce artifacts into your spectra.[18]

  • Cross-Calibration of Standards: For the highest level of confidence, cross-calibrate your reference standards against each other to ensure their literature-reported quantum yield values are reproducible in your experimental setup.[1]

By adhering to this comprehensive guide, researchers can confidently and accurately benchmark the fluorescence quantum yield of their novel derivatives. This systematic approach, grounded in scientific principles and best practices, will provide the robust and reliable data necessary for advancing drug development and other scientific endeavors.

References

  • Vertex AI Search. The main factors affecting fluorescence.
  • Vertex AI Search. Good Practices of Fluorescence Spectroscopy.
  • JASCO Global. (2021, March 10). Fluorescence quantum yield measurement.
  • Edinburgh Instruments. (2023, April 25).
  • University of California, Irvine Department of Chemistry. A Guide to Recording Fluorescence Quantum Yields.
  • Agilent. DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE.
  • AAT Bioquest. (2023, January 25). What are the factors affecting fluorescence?.
  • Shimadzu. Relative Quantum Yield Measurement of a Sample in Solution.
  • Resch-Genger, U., et al. (2023, March 15).
  • JASCO. Tips & Tricks for Fluorescence Measurement.
  • Edinburgh Instruments. Guide for the Measurements of Absolute Quantum Yields of Liquid Samples.
  • FluorTools.com.
  • Vernier Science Education. (2018, October 23).
  • ISS.
  • Evident Scientific. Fluorophore Excitation & Emission: Spectra, Stokes Shift & Selection.
  • Pyroistech. (2024, January 15). Fluorescence Spectroscopy: Tips & Tricks.
  • Scribd. Fluorescence Intensity Factors.
  • PubMed. (2012, October 15). [Factors influencing the ability of fluorescence emission and fluorescence quenching experimental research].
  • ResearchGate.

Sources

Safety Operating Guide

Operational Guide: Safe Handling and Disposal of 2-Methyl-1,3-dioxoisoindoline-5-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Standard Operating Procedure (SOP) & Mechanistic Safety Guide

As a Senior Application Scientist, I frequently consult on the lifecycle management of highly reactive electrophiles. 2-Methyl-1,3-dioxoisoindoline-5-sulfonyl chloride is a highly valuable building block in medicinal chemistry and proteomics, but its disposal requires rigorous mechanistic understanding. Simply throwing this compound into an aqueous waste stream is a recipe for catastrophic thermal runaway and hazardous gas evolution.

This guide provides a self-validating, field-proven protocol for the safe quenching and disposal of this specific sulfonyl chloride, bridging the gap between theoretical chemistry and practical laboratory safety.

Chemical Profile & Mechanistic Hazard Assessment

To safely dispose of a chemical, you must first understand how it reacts. 2-Methyl-1,3-dioxoisoindoline-5-sulfonyl chloride features a highly electrophilic sulfur center.

The Mechanistic Danger: Upon exposure to ambient moisture or bulk water, sulfonyl chlorides undergo rapid, base- or acid-catalyzed hydrolysis. This reaction generates stoichiometric amounts of hydrochloric acid (HCl) and the corresponding sulfonic acid[1]. The hydrolysis is intensely exothermic. If this heat is not actively dissipated, it can vaporize the generated HCl, creating a severe inhalation hazard, pressurizing closed waste containers, and potentially causing explosive ruptures [2].

Quantitative Chemical Data

Table 1: Physical and Hazard Properties of 2-Methyl-1,3-dioxoisoindoline-5-sulfonyl chloride [3]

PropertyValueOperational Implication
CAS Number 503469-97-4Ensure SDS matches this exact identifier.
Molecular Formula C₉H₆ClNO₄SHigh heteroatom content; generates corrosive byproducts.
Molecular Weight 259.67 g/mol Used to calculate exact quenching stoichiometry.
Storage Conditions Sealed, dry environment, 2-8°CMust be brought to room temp in a desiccator before opening to prevent condensation.
Primary Hazards Corrosive, Water-ReactiveRequires anhydrous handling until intentional quenching.

Operational Safety & PPE Requirements

Before initiating the disposal protocol, establish a strict physical barrier between the operator and the reactive species.

Table 2: Required Personal Protective Equipment (PPE)

PPE CategorySpecificationCausality / Rationale
Eye Protection Chemical splash goggles + Full face shieldProtects against unexpected effervescence and corrosive splashing during hydrolysis.
Hand Protection Heavy-duty Nitrile or Neoprene glovesStandard latex offers insufficient breakthrough time against acidic organic mixtures.
Body Protection Flame-retardant lab coat + Chemical apronPrevents skin burns from localized spills.
Ventilation Certified Chemical Fume HoodCaptures evolved CO₂ and trace HCl vapors during the quenching process.

The Quenching (Hydrolysis) Workflow

The core principle of sulfonyl chloride disposal is controlled, base-catalyzed hydrolysis . We utilize a mild base (Sodium Bicarbonate, NaHCO₃) rather than a strong base (NaOH) to buffer the reaction and provide a visual indicator (CO₂ bubbling) of the reaction rate[2].

Logical Workflow Diagram

QuenchingProtocol A 2-Methyl-1,3-dioxoisoindoline- 5-sulfonyl chloride (Highly Reactive) B Ice Bath Cooling (0-5°C) Prevents Thermal Runaway A->B Transfer to hood C Slow Addition of 5% NaHCO3 Base-Catalyzed Hydrolysis B->C Prepare for quench D Exothermic Reaction Release of CO2 & Heat C->D Dropwise addition E Aqueous Sulfonate Salt + NaCl pH Neutralized (7-8) D->E Stir 30 mins, verify pH F Hazardous Waste Stream (EH&S Compliant) E->F Final Disposal

Workflow for the safe hydrolysis and disposal of reactive sulfonyl chlorides.

Step-by-Step Quenching Methodology

Step 1: Preparation of the Thermal Sink

  • Inside a certified fume hood, prepare a large Erlenmeyer flask or beaker containing a 5% aqueous Sodium Bicarbonate (NaHCO₃) solution.

  • Stoichiometry Check: Ensure you have at least 2.5 to 3.0 molar equivalents of NaHCO₃ relative to the sulfonyl chloride waste.

  • Place the flask into an ice-water bath and begin vigorous magnetic stirring. Allow the solution to cool to 0–5 °C. Expert Insight: The ice bath is non-negotiable. It acts as a thermal sink to absorb the intense heat of hydrolysis, preventing the solution from boiling and aerosolizing the compound.

Step 2: Mobilization of the Waste

  • 2-Methyl-1,3-dioxoisoindoline-5-sulfonyl chloride is a solid. To ensure a controlled reaction, dissolve the waste in a minimal volume of a dry, unreactive, water-miscible solvent (e.g., anhydrous Tetrahydrofuran (THF) or Acetone).

  • Transfer this solution to a pressure-equalizing addition funnel suspended above the cold NaHCO₃ solution.

Step 3: Controlled Dropwise Addition

  • Begin adding the sulfonyl chloride solution dropwise into the vigorously stirred, cold NaHCO₃ solution.

  • Observe the Causality: You will immediately observe vigorous effervescence. This is CO₂ gas generated as the NaHCO₃ neutralizes the evolving HCl.

  • Critical Rule:Never reverse the addition (do not add the aqueous base to the bulk sulfonyl chloride). Reversing the addition concentrates the exothermic heat in a small volume of water, risking a violent eruption [2]. Control the drop rate to prevent foam-over.

Step 4: Verification of Complete Hydrolysis

  • Once the addition is complete, maintain stirring in the ice bath for an additional 30 to 60 minutes.

  • Test the pH of the aqueous layer using universal indicator paper. The target is a stable pH of 7–8.

  • If the solution remains acidic, carefully add additional saturated NaHCO₃ until neutralized. A neutral pH is the self-validating proof that all reactive sulfonyl chloride has been converted into the inert sulfonate salt.

Spill Management & Emergency Response

In the event of an accidental spill of the unreacted powder outside of the quenching workflow:

  • Evacuate & Ventilate: Immediately step back and ensure the fume hood sash is lowered or room ventilation is maximized.

  • Do NOT Use Water: Applying water directly to the spill will trigger an uncontrolled exothermic release of HCl gas.

  • Containment: Cover the spill with an inert, non-combustible absorbent material such as dry sand, diatomaceous earth, or vermiculite[4].

  • Cleanup: Use non-sparking plastic tools to sweep the absorbed mixture into a dry, sealable hazardous waste bucket. Label as "Water-Reactive Corrosive Spill Waste" and contact Environmental Health and Safety (EH&S) immediately.

Regulatory Compliance & Final Disposal

Once the quenching protocol is complete and the pH is verified as neutral, the resulting mixture is no longer a reactive hazard, but it remains a regulated chemical waste.

  • Segregation: Transfer the neutralized aqueous/organic mixture to a chemically compatible waste carboy (typically High-Density Polyethylene, HDPE).

  • Venting: Do not tightly seal the cap immediately. Allow the container to rest loosely capped in the fume hood for 12-24 hours to permit any residual CO₂ to outgas, preventing container rupture.

  • Labeling & Time Limits: Label the container clearly with all constituents (e.g., "Aqueous waste containing THF, sodium chloride, and isoindoline sulfonate salts"). Under standard EPA and university EH&S guidelines, extremely hazardous waste must be collected within strict timeframes (often 90 days from the first drop of waste, or within 3 days if the accumulation exceeds 1 quart)[5].

References
  • University of California, San Diego (UCSD) Environment, Health & Safety. "How to Store and Dispose of Extremely Hazardous Chemical Waste." Available at: [Link]

A Researcher's Guide to the Safe Handling of 2-Methyl-1,3-dioxoisoindoline-5-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential, field-tested guidance for the safe handling, use, and disposal of 2-Methyl-1,3-dioxoisoindoline-5-sulfonyl chloride (CAS No. 503469-97-4). As a sulfonyl chloride-bearing compound, its reactivity demands a rigorous and proactive approach to safety. This guide moves beyond mere procedural steps to explain the causality behind each recommendation, ensuring a deep understanding of the risks and the rationale for their mitigation.

Hazard Analysis: Understanding the Reactivity of the Sulfonyl Chloride Functional Group

The primary hazard associated with 2-Methyl-1,3-dioxoisoindoline-5-sulfonyl chloride stems from the electrophilic nature of the sulfonyl chloride (-SO₂Cl) group. This group is highly susceptible to nucleophilic attack, particularly by water.

Reaction with Water: The compound reacts readily with moisture, including atmospheric humidity, in an exothermic hydrolysis reaction. This reaction produces the corresponding sulfonic acid and corrosive hydrogen chloride (HCl) gas.[1][2] The generation of HCl gas can rapidly pressurize a closed container and presents a severe inhalation hazard.[1]

Corrosivity: Direct contact with the solid material or its hydrolysis products can cause severe skin burns and eye damage.[3] Inhalation of the dust or the resulting HCl gas may lead to respiratory irritation.[4]

Key Hazard Statements:

  • H314: Causes severe skin burns and eye damage.[4]

  • H335: May cause respiratory irritation.[4]

Given these intrinsic hazards, all handling procedures must be designed to rigorously exclude moisture and prevent personnel exposure.

Pre-Handling Preparations and Engineering Controls

Before the reagent bottle is opened, the operational environment must be prepared to manage the specific risks.

  • Designated Work Area: All work must be conducted within a certified chemical fume hood to contain any potential release of HCl gas or fine powder.[2]

  • Inert Atmosphere: For procedures requiring weighing or transfer of the solid, a glove box or glove bag with a dry nitrogen or argon atmosphere is strongly recommended to prevent hydrolysis.[3] If a glove box is unavailable, ensure a steady flow of inert gas over the handling area.

  • Emergency Equipment: An eyewash station and a safety shower must be immediately accessible and tested.[2] A spill kit containing an inert absorbent material (e.g., sand, vermiculite) and a neutralizing agent like sodium bicarbonate must be readily available.[3]

  • Glassware: All glassware must be oven-dried for several hours and cooled in a desiccator or under a stream of inert gas immediately before use.[5]

Personal Protective Equipment (PPE): A Multi-Layered Defense

Standard laboratory attire is insufficient. A comprehensive PPE strategy is mandatory to create multiple barriers against exposure.

Protection TypeSpecific RecommendationsRationale
Eye and Face Chemical safety goggles with a full-face shield.[2][3]Protects against splashes of reagents and prevents the corrosive solid or its dust from contacting the eyes and face.
Hand Protection Double-gloving is required. An inner layer of butyl rubber gloves with an outer layer of nitrile gloves.The dual-layer provides robust protection. Butyl rubber offers excellent resistance to corrosive chemicals, while the outer nitrile glove protects against incidental solvent splashes and allows for easy removal in case of contamination. Gloves must be inspected before use and changed immediately if contaminated.[6]
Body Protection A flame-resistant laboratory coat, worn fully fastened.[6]Protects the skin from spills and splashes.
Respiratory A NIOSH-approved respirator with a cartridge suitable for acid gases should be available for emergency use (e.g., spills). For routine handling within a fume hood, respiratory protection may not be required, but this should be assessed based on the scale and nature of the work.[2][7]Provides protection from inhaling corrosive HCl gas or fine dust particles in the event of an uncontrolled release.

Step-by-Step Safe Handling & Dispensing Protocol

This protocol is designed to minimize exposure and prevent accidental hydrolysis.

  • Prepare the Environment: Ensure the fume hood sash is at the appropriate height. If not using a glovebox, purge the balance and weighing area with a gentle stream of nitrogen or argon.

  • Don PPE: Put on all required PPE as detailed in the table above.

  • Equilibrate Reagent: Allow the reagent bottle to come to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold powder.

  • Weighing: Tare a clean, dry weighing vessel. Briefly remove the cap from the reagent bottle and, using a clean, dry spatula, quickly transfer the desired amount of the solid. Immediately and tightly recap the reagent bottle.

  • Transfer: Promptly transfer the weighed solid to the reaction vessel, which should already be under an inert atmosphere.

  • Decontamination: Thoroughly decontaminate the spatula and weighing vessel by carefully quenching them in a beaker containing a suitable solvent (e.g., isopropanol) before washing.

Below is a workflow diagram illustrating the key decision points for safe handling.

cluster_prep Preparation cluster_handling Handling Protocol cluster_cleanup Post-Handling prep_env Prepare Fume Hood & Inert Atmosphere prep_ppe Don Full PPE prep_env->prep_ppe prep_eq Verify Emergency Equipment Access prep_ppe->prep_eq equilibrate Equilibrate Reagent Bottle to RT prep_eq->equilibrate Proceed to Handling weigh Weigh Solid Under Inert Gas equilibrate->weigh transfer Transfer to Reaction Vessel weigh->transfer decontaminate Decontaminate Tools transfer->decontaminate quench Quench Residuals & Initiate Disposal decontaminate->quench Proceed to Cleanup cleanup_area Clean Work Area quench->cleanup_area remove_ppe Remove PPE cleanup_area->remove_ppe

Caption: Workflow for the safe handling of 2-Methyl-1,3-dioxoisoindoline-5-sulfonyl chloride.

Spill Management and Emergency Response

In the event of a spill, immediate and decisive action is critical.

  • Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the area if the spill is large or if there is a risk of significant HCl gas evolution.

  • Ventilate: Ensure the fume hood is operating at maximum capacity.

  • Assess & Protect: Wearing full PPE, including respiratory protection if necessary, assess the spill.

  • Contain & Neutralize: Cover the spill with an inert absorbent material like sand or vermiculite.[2][3] Once absorbed, cautiously and slowly add sodium bicarbonate to the mixture to neutralize the corrosive components.[3]

  • Collect & Dispose: Carefully collect the neutralized material into a clearly labeled, sealed container for hazardous waste disposal.

  • Decontaminate Area: Clean the spill area with a suitable solvent, followed by soap and water.

Quenching and Waste Disposal Plan

Never dispose of unreacted sulfonyl chloride directly into a waste container. All residual material, contaminated tools, and reaction waste must be quenched.

Quenching Procedure:

  • Prepare Quenching Solution: In a separate flask within the fume hood, prepare a stirred solution of a nucleophile. A dilute solution of aqueous sodium bicarbonate or a solution of isopropanol can be effective.[8] Cool this solution in an ice bath.

  • Slow Addition: Slowly and portion-wise, add the sulfonyl chloride waste to the cold, stirred quenching solution. Be vigilant for any temperature increase or gas evolution.[8]

  • Stir and Verify: Allow the mixture to stir for several hours at room temperature to ensure the reaction is complete.

  • Neutralization Check: Test the pH of the aqueous solution to ensure it is neutral or slightly basic before proceeding with disposal.

  • Dispose: The neutralized mixture should be disposed of as hazardous chemical waste in accordance with local and institutional regulations.

start Segregate Sulfonyl Chloride Waste prep_quench Prepare Cold Quenching Solution (e.g., NaHCO₃(aq)) start->prep_quench slow_add Slowly Add Waste to Quenching Solution prep_quench->slow_add monitor Monitor for Exotherm & Gas Evolution slow_add->monitor stir Stir Until Reaction is Complete monitor->stir verify Verify Neutralization (pH) stir->verify dispose Dispose as Hazardous Chemical Waste verify->dispose pH is Neutral/Basic re_neutralize Add More Base & Continue Stirring verify->re_neutralize pH is Acidic re_neutralize->stir

Caption: Step-by-step process for the safe quenching and disposal of sulfonyl chloride waste.

By adhering to this comprehensive guide, researchers can effectively manage the risks associated with 2-Methyl-1,3-dioxoisoindoline-5-sulfonyl chloride, ensuring a safe laboratory environment while maintaining the integrity of their scientific work.

References

  • American Elements. 2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-sulfonyl chloride. Available at: [Link]

  • Organic Syntheses. Sulfanilyl chloride, N-acetyl-. Available at: [Link]

  • Safety Data Sheets. p-Toluene sulfonyl chloride. Available at: [Link]

  • Cole-Parmer. Material Safety Data Sheet - 5-(1,3-Dioxolan-2-yl)thiophene-2-sulfonyl chloride. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.